2-Chlorobenzotrifluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRVQOKCSKDWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024774 | |
| Record name | 2-Chlorobenzotrifluoride | |
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Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88-16-4, 52181-51-8 | |
| Record name | 2-Chlorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Chlorobenzotrifluoride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, chloro(trifluoromethyl)- | |
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| Record name | 2-Chlorobenzotrifluoride | |
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| Record name | Benzene, 1-chloro-2-(trifluoromethyl)- | |
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| Record name | 2-Chlorobenzotrifluoride | |
| Source | EPA DSSTox | |
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| Record name | 2-chloro-α,α,α-trifluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-CHLORO-2-(TRIFLUOROMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2SO8M97N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Chlorobenzotrifluoride
An In-Depth Technical Guide to 2-Chlorobenzotrifluoride: Properties, Reactivity, and Applications for Scientific Professionals
This compound, also known by its synonyms 1-Chloro-2-(trifluoromethyl)benzene and 2-Chloro-α,α,α-trifluorotoluene, is a colorless to light yellow aromatic liquid with the chemical formula C₇H₄ClF₃.[1][2][3] It has emerged as a cornerstone intermediate in the fine chemicals industry, playing a pivotal role in the synthesis of complex organic molecules.[4][5] Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a benzene ring, imparts a distinct reactivity profile that is highly valued by researchers and synthetic chemists.[2][4]
The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the reactivity of the adjacent chlorine atom.[2] This makes this compound an exceptionally versatile building block. Its strategic importance is most evident in the pharmaceutical and agrochemical sectors, where it serves as a critical precursor for active pharmaceutical ingredients (APIs) and advanced pesticides.[1][5][6][7] This guide offers a comprehensive technical overview of its physical and chemical properties, reactivity, applications, and handling protocols, designed for professionals in research, development, and chemical manufacturing.
Chemical and Physical Characteristics
A thorough understanding of the fundamental properties of this compound is essential for its effective and safe utilization in experimental and industrial settings.
Core Identification
| Identifier | Value |
| CAS Number | 88-16-4[1][8] |
| EC Number | 201-805-1[8] |
| Molecular Formula | C₇H₄ClF₃[1][7] |
| Molecular Weight | 180.55 g/mol [1][7][8] |
| Synonyms | 1-Chloro-2-(trifluoromethyl)benzene, 2-Chloro-α,α,α-trifluorotoluene, o-Chlorobenzotrifluoride[1][8] |
| InChI Key | DGRVQOKCSKDWIH-UHFFFAOYSA-N[8][9] |
| SMILES String | FC(F)(F)c1ccccc1Cl[8][9] |
Physicochemical Data Summary
The physical state and properties of this compound dictate its handling, storage, and application conditions. It is a colorless to light yellow, clear liquid with a distinct, pungent aromatic odor.[1][2][3][7]
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Melting Point | -7.4 °C to -6 °C | [1][6] |
| Boiling Point | 152 - 153 °C | [1][6][7] |
| Density | 1.37 - 1.379 g/cm³ at 20-25 °C | [1][6][7] |
| Refractive Index (n20/D) | 1.456 - 1.46 | [1][9] |
| Vapor Pressure | 3.5 - 5.2 hPa @ 20 °C | [7] |
| Flash Point | 44 - 58 °C (111 - 138 °F) | [6][10] |
| Autoignition Temperature | 650 °C (1,202 °F) | [10] |
| Water Solubility | <0.1 g/100 mL at 19.5 °C; immiscible | [6][11][12] |
| Solubility in Organics | Soluble in alcohol, ether, and benzene | [7] |
| LogP | 3.53 | [6][12] |
Reactivity Profile and Chemical Behavior
The chemical behavior of this compound is largely governed by the interplay between the electron-withdrawing trifluoromethyl group and the chlorine substituent on the aromatic ring.
Stability: The compound is stable under normal storage and handling conditions in closed containers at room temperature.[10][13] However, it is incompatible with strong oxidizing agents and strong bases, with which it can react vigorously.[7][14]
Reactivity:
-
Nucleophilic Aromatic Substitution: The powerful electron-withdrawing nature of the -CF₃ group significantly activates the chlorine atom, making it susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in synthesis, allowing for the introduction of various functional groups at the C-2 position.[2]
-
Electrophilic Aromatic Substitution: The -CF₃ group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. This directs incoming electrophiles primarily to the meta-position relative to the trifluoromethyl group.[2]
-
Cross-Coupling Reactions: It serves as a versatile substrate in various metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular scaffolds.[4]
Hazardous Decomposition: When heated to decomposition or during combustion, this compound can release irritating and highly toxic gases, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride.[7][10][15]
Spectroscopic Analysis and Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. While specific spectra are lot-dependent, the expected characteristics are well-established.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural verification. The ¹H NMR spectrum will show complex multiplets in the aromatic region. The ¹⁹F NMR will display a characteristic singlet for the -CF₃ group.[16][17]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include those for aromatic C-H and C=C bonds, as well as strong, characteristic absorptions for the C-F and C-Cl bonds.[18][19]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation patterns that are indicative of the structure.[18][19]
Protocol: Acquiring High-Resolution NMR Spectra
This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
-
Solvent Preparation: Select a suitable deuterated solvent, typically chloroform-d (CDCl₃), which is compatible with the analyte.[18]
-
Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts of ¹H and ¹³C spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Spectrometer Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Data Acquisition: Shim the magnetic field to achieve homogeneity. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard instrument parameters. The chemical shifts are reported in parts per million (ppm).[18]
Core Applications in Drug Development and Agrochemicals
The unique reactivity of this compound makes it an invaluable intermediate in several high-value industries.
-
Pharmaceutical Synthesis: It is a key building block for numerous active pharmaceutical ingredients (APIs) and their intermediates.[1][4] The incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. It is used in the synthesis of compounds that require precise fluorination, such as the antipsychotic drug Pentafluridol.[1][6]
-
Agrochemical Industry: In the agrochemical sector, it is integral to the creation of effective pesticides and herbicides.[4] A primary application is its role as an intermediate in the synthesis of the potent rodenticide BROMETHALIN (CAS 63333-35-7).[6]
-
Material Science: The compound is also employed in the formulation of high-performance materials, including specialty coatings, polymers, and adhesives, where high chemical resistance and thermal stability are required.[1]
-
Other Uses: It also finds application as a solvent, a dielectric fluid, and an intermediate for dyes.[7][13]
Safety, Handling, and Experimental Workflow
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound. It is classified as a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8][20]
Standard Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
-
Ignition Source Control: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment. Ground and bond containers during material transfer to prevent static discharge.[11][10][21]
-
Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[10][15]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from incompatible substances like strong oxidizing agents.[11][10][15][21]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[10]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, administer oxygen.[10]
In all cases of exposure, seek immediate medical attention.[10]
Caption: General workflow for the safe handling and storage of this compound.
Conclusion
This compound is a chemical of significant industrial and academic interest. Its well-defined physical properties and predictable, yet versatile, chemical reactivity make it an indispensable tool for synthetic chemists. The presence of the trifluoromethyl group provides a pathway to novel molecular structures with enhanced biological and material properties. For researchers in drug development, agrochemicals, and material science, a comprehensive understanding of this compound's characteristics, from its physicochemical data to its safety and handling requirements, is paramount for unlocking its full potential in creating innovative and impactful chemical solutions.
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An In-depth Technical Guide to 2-Chlorobenzotrifluoride (CAS 88-16-4): Properties, Reactivity, and Applications
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern organic synthesis, certain intermediates distinguish themselves through a unique combination of reactivity, stability, and structural utility. 2-Chlorobenzotrifluoride, also known by synonyms such as 1-Chloro-2-(trifluoromethyl)benzene and 2-Chloro-α,α,α-trifluorotoluene, is a prominent member of this class of compounds.[1][2][3] Identified by its CAS number 88-16-4, this colorless to light yellow aromatic liquid is a cornerstone intermediate in the synthesis of a wide array of fine chemicals.[2][4] Its true value lies in the strategic placement of two key functional groups on the benzene ring: a chlorine atom and a trifluoromethyl (CF3) group. This unique arrangement imparts a specific reactivity profile that is extensively leveraged in the pharmaceutical, agrochemical, and material science industries to construct complex molecular architectures.[5][6]
This guide offers an in-depth exploration of this compound, moving beyond basic data to provide researchers, chemists, and drug development professionals with a functional understanding of its properties, synthetic utility, and handling protocols. The insights herein are designed to empower scientists to effectively integrate this versatile building block into their research and development workflows, from small-scale laboratory synthesis to industrial manufacturing processes.[7]
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical properties is fundamental to its application in controlled chemical synthesis. This compound is a colorless liquid under standard conditions, possessing a characteristic pungent odor.[4][8] Its key properties are summarized below, providing the essential data for reaction planning, process engineering, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [2][3] |
| Molecular Formula | C₇H₄ClF₃ | [1][2] |
| Molecular Weight | 180.55 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Density | 1.379 g/mL at 25 °C | [1][3] |
| Boiling Point | 152-153 °C | [1][2] |
| Melting Point | -7.4 °C | [1][2] |
| Flash Point | 44 °C (111.2 °F) | [1][9] |
| Refractive Index (n20/D) | 1.456 | [3] |
| Solubility | Insoluble in water; miscible with common organic solvents | [1][4] |
| LogP | 3.53 | [1] |
| Vapor Pressure | 3.9±0.3 mmHg at 25°C | [1] |
Chemical Structure and Reactivity Profile
The synthetic versatility of this compound stems directly from its molecular structure. The presence of the strongly electron-withdrawing trifluoromethyl group profoundly influences the reactivity of both the chlorine atom and the aromatic ring.[4]
Caption: Chemical structure of this compound (CAS 88-16-4).
Causality of Reactivity:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its strong inductive effect (-I) deactivates the entire benzene ring, making the chlorine atom at the ortho position highly susceptible to displacement by nucleophiles. This is a critical feature exploited in the synthesis of pharmaceuticals and agrochemicals where the introduction of oxygen, nitrogen, or sulfur nucleophiles is required.[4][5]
-
Deactivation and Meta-Direction in Electrophilic Aromatic Substitution (EAS): The same electron-withdrawing nature deactivates the benzene ring towards attack by electrophiles (e.g., in nitration or halogenation reactions). Should such a reaction occur, the CF₃ group directs incoming electrophiles to the meta-positions (positions 3 and 5 relative to the CF₃ group).
-
Participation in Cross-Coupling Reactions: The carbon-chlorine bond can readily participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This opens up a vast synthetic space for creating complex biaryl structures or introducing diverse functional groups.
Caption: Major reaction pathways for this compound.
Synthesis, Purification, and Quality Control
The industrial production of this compound is a multi-step process that demands precise control to achieve the high purity required for pharmaceutical and agrochemical applications (>99.5%).[1][5] While various routes exist, a common pathway involves the chlorination of o-chlorotoluene to form o-chlorobenzotrichloride, followed by a fluorination step.[8]
Caption: General workflow for synthesis and purification.
Self-Validating Purification Protocol: For research applications requiring anhydrous, high-purity material, the following distillation protocol is recommended. The success of the purification is validated by post-distillation analysis.
-
Pre-Treatment (Drying):
-
Rationale: To remove residual water, which can interfere with moisture-sensitive downstream reactions (e.g., organometallic chemistry).
-
Procedure: To a flask containing crude this compound, add anhydrous calcium sulfate (CaSO₄) at approximately 5-10% w/v. Stir the mixture under an inert atmosphere (N₂ or Ar) for 4-6 hours at room temperature.[10] The use of a desiccant that does not react with the compound is critical.
-
-
Fractional Distillation:
-
Rationale: To separate the target compound from lower- and higher-boiling impurities.
-
Apparatus: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with glass helices or Raschig rings to increase theoretical plates and improve separation efficiency.[10]
-
Procedure:
-
Filter the dried liquid into the distillation flask. Add boiling chips.
-
Heat the flask gently using a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Carefully collect the main fraction boiling at a constant temperature of 152 °C (at atmospheric pressure).[1][3] Monitor the head temperature closely; a stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
-
Post-Purification Validation:
-
Rationale: To confirm the purity and identity of the collected fraction.
-
Analysis:
-
Key Applications in Drug Development and Agrochemicals
This compound is not merely a solvent or reagent but a strategic building block for introducing the trifluoromethylphenyl moiety into target molecules.[2]
-
Pharmaceutical Synthesis: It is a crucial intermediate for creating Active Pharmaceutical Ingredients (APIs).[2][5][7] The CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity, which are desirable properties in drug candidates. A notable example is its use in the synthesis of Pentafluridol, a long-acting antipsychotic drug.[1]
-
Agrochemical Synthesis: In the agrochemical sector, it is integral to the production of modern pesticides and herbicides.[5][6] The compound's structure is a precursor for molecules with enhanced bioavailability and target specificity. For instance, it is a key intermediate in the synthesis of the potent rodenticide Bromethalin.[1]
-
Material Science: Its properties are leveraged in formulating specialty materials, including high-performance coatings and polymers, where chemical resistance and thermal stability are required.[2]
-
Analytical Chemistry: In a laboratory setting, it can serve as a standard reference material in chromatography to ensure the accuracy of analytical methods.[2]
Safety, Handling, and Storage
Proper management of this compound is essential due to its hazardous properties. It is a flammable liquid and vapor, is harmful if swallowed, and causes skin, eye, and respiratory irritation.[12][13][14]
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapour |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
| Aquatic Chronic | H412 | Harmful to aquatic life with long lasting effects |
Standard Handling and Emergency Protocols:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower. Use explosion-proof electrical and ventilation equipment.[9][16]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat. If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.[9][15]
-
Handling: Ground and bond containers when transferring material to prevent static discharge. Use non-sparking tools. Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[9][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[1][9][13]
-
Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[9]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Conclusion
This compound (CAS 88-16-4) is a high-value chemical intermediate whose utility is firmly grounded in its unique and predictable reactivity. The interplay between the chloro and trifluoromethyl substituents provides a powerful tool for synthetic chemists, enabling access to complex molecular targets in the pharmaceutical and agrochemical industries. By understanding its physicochemical properties, mastering its handling and purification, and appreciating the chemical principles that govern its reactivity, researchers can fully exploit the potential of this versatile building block to drive innovation and discovery.
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Navigating the Synthesis Landscape: A Technical Guide to 2-Chlorobenzotrifluoride Safety and Handling
For the modern researcher and drug development professional, 2-Chlorobenzotrifluoride (CAS No. 88-16-4) is a valuable intermediate, pivotal in the synthesis of novel pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Its unique chemical structure, featuring both chloro and trifluoromethyl groups on a benzene ring, offers a versatile platform for complex molecular construction.[2][4] However, this reactivity profile necessitates a rigorous and informed approach to its handling and safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of the causality behind recommended safety protocols, ensuring a self-validating system of laboratory practice.
Section 1: The Chemico-Physical Profile of this compound
A foundational understanding of a compound's intrinsic properties is the bedrock of safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures. This compound is a colorless to pale yellow liquid with a mild, aromatic odor.[1] Its physical and chemical data are critical for designing appropriate experimental and storage protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [1][2][5][6] |
| Molecular Formula | C₇H₄ClF₃ | [1][2][7] |
| Molecular Weight | 180.55 g/mol | [1][2][7] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 152-153 °C | [1][2][7] |
| Melting Point | -7.4 °C | [2][7] |
| Density | 1.37 - 1.379 g/cm³ at 20-25 °C | [1][7][8] |
| Flash Point | 44 - 57.5 °C (closed cup) | [1][7][8][9] |
| Autoignition Temp. | 650 °C | [5][9] |
| Vapor Pressure | 3.5 - 5.2 hPa at 20 °C | [1][5] |
| Water Solubility | Insoluble / Immiscible (<0.1 g/100 mL) | [1][7][5] |
| Solubility | Soluble in alcohol, ether, and benzene | [1] |
Causality Insight: The relatively low flash point classifies this compound as a flammable liquid (GHS Category 3).[1][5] This property is the primary driver for stringent controls regarding ignition sources, the necessity for spark-proof equipment, and proper grounding during transfers to prevent static discharge.[5][9][10][11] Its high vapor density (heavier than air) means vapors can accumulate in low-lying areas and travel to distant ignition sources, necessitating excellent ventilation.[9]
Section 2: Hazard Identification and Toxicological Profile
This compound presents multiple health hazards that demand careful management. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[9]
-
Acute Effects: It is harmful if swallowed (Acute Toxicity, Oral: Category 4).[1] It causes skin irritation (Skin Irritation: Category 2) and serious eye irritation (Eye Irritation: Category 2).[1][5] Inhalation may cause respiratory tract irritation.[1][9] Vapors can also lead to dizziness, suffocation, or central nervous system depression.[9]
-
Chronic Effects: Chronic exposure may lead to fluorosis, characterized by symptoms like weight loss, anemia, and stiff joints.[9] Systemic toxicity affecting the heart, liver, and kidneys is also a concern with prolonged exposure to fluoride compounds.[9]
-
Reactivity Hazards: While stable under normal conditions, it reacts with strong oxidizing agents and strong bases.[1] Thermal decomposition can generate highly toxic and irritating gases, including carbon monoxide, carbon dioxide, chlorine, hydrogen fluoride (HF), and fluorine.[5][9]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][11] |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation.[1][11] |
Section 3: The Hierarchy of Controls: A Self-Validating Safety Protocol
Effective risk management follows a "Hierarchy of Controls" to minimize exposure. This approach prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: Hierarchy of Controls for managing chemical risks.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the substance in a controlled environment.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[9][10] This is non-negotiable. The hood contains vapors and prevents their release into the laboratory workspace, directly addressing the inhalation hazard. Use adequate general or local explosion-proof ventilation.[9]
-
Safety Equipment: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[9] This ensures immediate decontamination in the event of accidental contact.
Administrative Controls: Standardizing Safe Practices
These are the work practices and procedures that reduce the likelihood of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for any experiment involving this chemical. The SOP should cover quantity limits, step-by-step handling instructions, and emergency procedures.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the established SOPs before beginning work.[12]
-
Work Practices:
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. It provides a final barrier between the user and the chemical.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][9] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Barrier®; consult glove manufacturer's compatibility charts) and a chemically resistant lab coat.[1][9] Ensure gloves are inspected before use and removed correctly to avoid skin contamination.
-
Respiratory Protection: A respirator is not typically required when work is performed within a certified fume hood.[5] If airborne concentrations are expected to exceed exposure limits (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) must be used in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards.[9]
Section 4: Step-by-Step Experimental Workflow & Protocols
Adherence to a systematic workflow is critical for safety and experimental success.
Caption: Decision tree for emergency response procedures.
Protocol 3: First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Skin Contact: Get medical aid. [9]Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [9]* Inhalation: Remove from exposure and move to fresh air immediately. [9]If breathing is difficult, give oxygen. If breathing has ceased, begin artificial respiration. Do not use mouth-to-mouth resuscitation. [9]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [9]If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. [9]Never give anything by mouth to an unconscious person. [9]Seek immediate medical attention.
Protocol 4: Spill and Leak Response
-
Evacuate: Evacuate all non-essential personnel from the area. [12]2. Control Ignition: Remove all sources of ignition immediately. [9][12]3. Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or earth. [9][12]5. Collection: Use spark-proof tools to collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal. [9][11]6. Decontamination: Clean the spill area thoroughly.
Protocol 5: Fire Fighting
-
Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For large fires, use water spray, fog, or foam. [9]Do NOT use straight streams of water as it may be ineffective. [9]* Hazards: Flammable liquid and vapor. [1][5][9][10]Vapors are heavier than air and may travel to an ignition source and flash back. [9][12]Containers may explode in the heat of a fire. [9][12]Fire will produce poisonous gases. [12]* Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to keep fire-exposed containers cool. [9][12]
Conclusion
This compound is an indispensable tool in the arsenal of synthetic chemistry. Its effective and safe use hinges not on fear, but on a comprehensive understanding of its properties and a disciplined application of established safety protocols. By integrating engineering controls, robust administrative procedures, and appropriate personal protective equipment, researchers can confidently leverage the synthetic utility of this compound while ensuring the highest standards of laboratory safety.
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Introduction: The Strategic Importance of 2-Chlorobenzotrifluoride in Advanced Synthesis
An In-depth Technical Guide to the Solubility and Reactivity of 2-Chlorobenzotrifluoride
This compound (CAS No. 88-16-4), also known as 1-chloro-2-(trifluoromethyl)benzene, is a cornerstone intermediate in the fine chemicals industry.[1][2] Its strategic importance stems from a unique molecular architecture: a benzene ring substituted with both a chlorine atom and a highly electronegative trifluoromethyl (-CF3) group. This combination imparts a distinct profile of solubility and reactivity, making it an invaluable building block for creating complex molecules with high precision.[1][3] In the fields of pharmaceutical development, agrochemical synthesis, and materials science, the ability to leverage the specific reaction dynamics of this compound is critical for innovation.[1][4][5] This guide provides an in-depth exploration of its physicochemical properties and chemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Characteristics and Solubility Profile
The utility of a chemical intermediate begins with a thorough understanding of its physical properties. These parameters dictate its behavior in various reaction media, its handling requirements, and its suitability for specific industrial processes. This compound is a colorless to light yellow, clear liquid with a characteristic pungent, aromatic odor.[6][7][8]
Core Physicochemical Data
A summary of the essential quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [4][8] |
| Molecular Formula | C₇H₄ClF₃ | [4][8] |
| Molecular Weight | 180.55 g/mol | [4][8] |
| Appearance | Colorless to pale yellow liquid | [4][6][8] |
| Density | ~1.37 - 1.38 g/cm³ at 20-25 °C | [4][6][9] |
| Boiling Point | 152-153 °C | [4][6][7][8] |
| Melting Point | -7.4 °C | [4][6][10] |
| Flash Point | 44 - 54 °C (closed cup) | [8][10][11] |
| Vapor Pressure | ~3.5 - 5.2 hPa at 20 °C | [8][12] |
| Refractive Index (n20D) | ~1.456 | [9][13] |
| LogP | 3.53 | [10][11] |
Solubility Analysis: A Tale of Two Environments
The solubility of this compound is a direct consequence of its molecular structure, which is predominantly nonpolar and lipophilic.
-
Aqueous Solubility: The compound exhibits very limited solubility in water. Reports consistently indicate its water solubility is less than 0.1 g/100 mL at approximately 20 °C.[9][10][11][14] This hydrophobicity is expected, given the organic benzene ring and the two halogen-containing substituents, which do not readily form hydrogen bonds with water.
-
Organic Solvent Solubility: In stark contrast to its behavior in water, this compound is readily miscible with a wide range of common organic solvents.[6] This includes alcohols (e.g., ethanol), ethers, benzene, and acetone.[7][8] This high degree of solubility is governed by the "like dissolves like" principle; its inherent organic and moderately nonpolar character allows it to integrate seamlessly into these solvent environments. The moderate lipophilicity, indicated by a LogP value of 3.53, further supports its preference for organic phases.[10][11]
Causality Insight: The powerful electron-withdrawing nature and lipophilicity of the trifluoromethyl group, combined with the chloro-substituent, create a molecule that is sterically and electronically incompatible with the highly polar, hydrogen-bonded network of water. Conversely, these features promote favorable van der Waals interactions with organic solvents.
Part 2: Reactivity and Synthetic Versatility
The chemical reactivity of this compound is dominated by the profound electronic influence of its two key substituents. The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, while the chlorine atom is also electron-withdrawing via induction but can donate electron density through resonance. This interplay activates the molecule for specific, predictable transformations.
Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most important reaction pathway for this compound. The strong electron-withdrawing effect of the adjacent -CF₃ group significantly activates the chlorine atom, making it an excellent leaving group in the presence of strong nucleophiles.[6] This reactivity is fundamental to its role as a synthetic building block.[1]
Mechanistic Rationale: The -CF₃ group stabilizes the transient, negatively charged intermediate (Meisenheimer complex) that forms when the nucleophile attacks the carbon atom bearing the chlorine. This stabilization lowers the activation energy of the reaction, facilitating the substitution.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) on 2-CBTF.
Exemplary Protocol: Synthesis of a 2-Alkoxybenzotrifluoride
This protocol describes a generalized, self-validating procedure for substituting the chlorine atom with an alkoxide nucleophile.
-
System Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a dry reaction vessel with a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Base Addition: Add sodium hydride (NaH, 1.1 equivalents) to the solvent. Causality: NaH is a strong, non-nucleophilic base that will deprotonate the alcohol to form the more potent alkoxide nucleophile in situ.
-
Nucleophile Formation: Cool the suspension to 0 °C and slowly add the desired alcohol (ROH, 1.0 equivalent). Allow the mixture to stir for 30 minutes. Validation: The cessation of hydrogen gas evolution indicates the complete formation of the sodium alkoxide.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature or gently heat (e.g., 50-80 °C) while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Validation: The disappearance of the 2-CBTF starting material spot/peak indicates reaction completion.
-
Workup: Upon completion, carefully quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Electrophilic Aromatic Substitution (EAS)
While the benzene ring of 2-CBTF is strongly deactivated by both substituents, electrophilic substitution is possible under more forcing conditions. The directing effects are key:
-
-CF₃ group: A strong deactivator and meta-director.
-
-Cl group: A deactivator and ortho, para-director.
The combined effect results in incoming electrophiles primarily substituting at the C5 position, which is meta to the -CF₃ group and para to the -Cl group.
Caption: Regioselectivity of Electrophilic Aromatic Substitution on 2-CBTF.
This controlled regioselectivity is exploited in multi-step syntheses where precise substitution patterns are required. For instance, nitration followed by reduction of the resulting nitro group is a common strategy to introduce an amine functionality at a specific position.
Applications in Drug and Agrochemical Development
The predictable reactivity of this compound makes it a vital intermediate.[1][2][4]
-
Pharmaceuticals: It serves as a foundational scaffold for numerous Active Pharmaceutical Ingredients (APIs).[1][3] Its structure is found in intermediates for drugs like Pentafluridol.[11] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity.[5]
-
Agrochemicals: It is a key building block for modern pesticides and herbicides.[1][5] For example, it is used in the synthesis of the rodenticide BROMETHALIN.[11]
Part 3: Safety, Handling, and Storage Protocols
Due to its chemical nature, strict adherence to safety protocols is mandatory when working with this compound. It is classified as a flammable liquid and vapor that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8][15]
Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels low.[16]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[16][17] Use spark-proof tools and explosion-proof electrical equipment.[16]
-
Static Discharge: Ground and bond all containers when transferring material to prevent static electricity buildup.[16][17]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][15] A face shield may be necessary for splash-prone operations.[10]
Storage and Incompatibility
-
Conditions: Store in a cool, dry, well-ventilated area designated for flammable liquids.[16]
-
Containers: Keep containers tightly sealed to prevent the release of vapors.[16][18]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and certain metals.[8][10][13]
First Aid and Spill Response
-
Exposure: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[16] If inhaled, move the individual to fresh air.[16] If ingested, do NOT induce vomiting and seek immediate medical aid.[16]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[16] Ensure the area is well-ventilated and all ignition sources are removed.[16]
Conclusion
This compound is more than a simple intermediate; it is a highly versatile tool for precision organic synthesis. Its distinct solubility profile, characterized by hydrophobicity and broad compatibility with organic solvents, makes it adaptable to diverse reaction conditions. The compound's reactivity is dominated by the powerful electron-withdrawing trifluoromethyl group, which activates the chlorine atom for nucleophilic substitution—a feature central to its utility. By understanding and applying the principles of its reactivity and adhering to rigorous safety protocols, researchers and developers can effectively harness the potential of this compound to construct the complex molecular architectures required for the next generation of pharmaceuticals and advanced materials.
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An In-Depth Technical Guide to 2-Chlorobenzotrifluoride: Properties, Synthesis, and Applications
Abstract
2-Chlorobenzotrifluoride (CAS No. 88-16-4), also known as 1-chloro-2-(trifluoromethyl)benzene, is a pivotal organofluorine compound with significant utility as a chemical intermediate. Its unique molecular structure, featuring a trifluoromethyl group ortho to a chlorine atom on a benzene ring, imparts specific reactivity and physical properties that are highly valued in the synthesis of complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, common synthetic routes with mechanistic insights, validated analytical methodologies for quality control, key industrial applications, and essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical, agrochemical, and specialty chemical industries.
Core Chemical and Physical Properties
This compound is a colorless to light yellow, transparent liquid with a characteristic pungent, aromatic odor.[1][2] The compound's molecular identity and fundamental properties are foundational to its application and handling.
Molecular Formula and Weight
The chemical structure of this compound is defined by the following formulas and molecular weight:
The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the aromatic ring, which is a key determinant of its chemical reactivity.[1]
Physicochemical Data
The physical properties of this compound are critical for process design, storage, and safety considerations. A summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [1][5][7] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Density | 1.379 g/mL at 25 °C | [5][6][7] |
| Boiling Point | 152-153 °C | [1][5][7] |
| Melting Point | -7.4 °C | [1][4][7] |
| Flash Point | 44 - 47 °C (111.2 - 116.6 °F) | [2][7][8] |
| Refractive Index (n20/D) | 1.456 | [5][6] |
| Water Solubility | <0.1 g/100 mL at 19.5 °C | [4][7] |
| Vapor Pressure | 3.9 - 5.08 mmHg at 25°C | [7] |
| LogP | 3.53 | [7] |
Synthesis and Manufacturing
The industrial production of this compound is critical for supplying the downstream chemical industries. A common and effective route involves the diazotization of 2-aminobenzotrifluoride followed by a Sandmeyer reaction.
Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[5] This radical-nucleophilic aromatic substitution is catalyzed by copper(I) salts.[5]
The overall transformation proceeds in two primary stages:
-
Diazotization: 2-Aminobenzotrifluoride is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form the 2-(trifluoromethyl)benzenediazonium chloride salt.
-
Chloro-dediazoniation: The diazonium salt is subsequently treated with copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group (N₂) with chloride, yielding the final product.
Causality of Experimental Choices: The use of low temperatures (0-5 °C) during diazotization is critical as diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures. The copper(I) catalyst is essential for facilitating a single-electron transfer to the diazonium salt, which initiates the radical mechanism leading to the loss of nitrogen gas and the formation of an aryl radical.[5][8]
Caption: Synthetic workflow for this compound via Sandmeyer reaction.
Applications in Industry
This compound's unique structure makes it a versatile building block in the synthesis of high-value chemicals.[1]
-
Agrochemicals: It is a key intermediate in the production of pesticides.[3] A notable application is in the synthesis of the potent rodenticide Bromethalin.[4][7]
-
Pharmaceuticals: The compound serves as a vital precursor for active pharmaceutical ingredients (APIs).[1][3] For instance, it is used in the synthesis of Pentafluridol, a long-acting antipsychotic medication.[7]
-
Specialty Chemicals: Its properties are leveraged in the manufacturing of dyes, specialty coatings, and polymers where chemical resistance and durability are required.[1][2] It can also be used as a specialty solvent in certain formulations.[1]
Experimental Protocols
Protocol: Synthesis via Sandmeyer Reaction
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
2-Aminobenzotrifluoride (1.0 mol)
-
Concentrated Hydrochloric Acid (HCl, 3.0 mol)
-
Sodium Nitrite (NaNO₂, 1.1 mol)
-
Copper(I) Chloride (CuCl, 1.2 mol)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-aminobenzotrifluoride (1.0 mol) and water (250 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add concentrated HCl (3.0 mol) while maintaining the temperature below 5 °C.
-
Prepare a solution of NaNO₂ (1.1 mol) in water (100 mL) and add it dropwise to the amine solution over 60 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 2 L flask, dissolve CuCl (1.2 mol) in concentrated HCl (1.0 L).
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (N₂ evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and wash with 1 M NaOH (aq) followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at ~152 °C.
-
Protocol: Purity Analysis by Gas Chromatography (GC)
Purity is typically assessed using gas chromatography with a Flame Ionization Detector (FID), a standard method for volatile organic compounds.[4][7]
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[9]
-
Detector: Flame Ionization Detector (FID).[9]
-
Column: Agilent HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Inlet: Split mode (50:1 split ratio), 250 °C.
-
Injection Volume: 1.0 µL.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a high-purity solvent such as acetone or dichloromethane.
-
Injection: Inject 1.0 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram over the full run time (~19 minutes).
-
Analysis:
-
Identify the main peak corresponding to this compound based on its retention time (determined by running a pure standard).
-
Integrate the area of all peaks in the chromatogram, excluding the solvent peak.
-
Calculate the area percent purity using the formula:
-
% Purity = (Area of Product Peak / Total Area of All Peaks) x 100.
-
-
Caption: Workflow for purity analysis of this compound by GC-FID.
Safety, Handling, and Toxicology
This compound is a flammable liquid and an irritant that requires careful handling.[3][8]
GHS Hazard Classification:
| Hazard Class | Category | Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[5][10] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][10] |
| Skin Irritation | 2 | H315: Causes skin irritation[5] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[5] |
| STOT SE | 3 | H335: May cause respiratory irritation[5] |
| Aquatic Hazard (Chronic) | 3 | H412: Harmful to aquatic life with long-lasting effects[5] |
Handling and Storage:
-
Handling: Use with adequate, explosion-proof ventilation.[8] Ground and bond containers when transferring material.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[8][11] Keep containers tightly closed.[8][11] The material is incompatible with strong oxidizing agents and strong bases.[12][13]
Conclusion
This compound is a chemical intermediate of significant industrial value, underpinned by its distinct physicochemical properties and reactivity. Its primary role as a precursor in the agrochemical and pharmaceutical sectors highlights its importance in modern synthetic chemistry. A thorough understanding of its properties, synthetic pathways such as the Sandmeyer reaction, and appropriate analytical and safety protocols is essential for its effective and safe utilization in research and manufacturing.
References
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Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). Geshem. Retrieved January 3, 2026, from [Link]
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Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer. Retrieved January 3, 2026, from [Link]
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This compound | CAS#:88-16-4. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]
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This compound Supplier China | Properties, Applications & Safety. (n.d.). Bouling Chemical Co., Limited. Retrieved January 3, 2026, from [Link]
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Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights. (n.d.). Jinan Rouse Industry Co., Ltd. Retrieved January 3, 2026, from [Link]
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1-Chloro-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]
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Safety data sheet - this compound. (2022, August 19). CPAChem. Retrieved January 3, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 2-Chlorobenzotrifluoride: Boiling and Melting Point Determination
This technical guide provides a comprehensive overview of the boiling and melting points of 2-Chlorobenzotrifluoride (CAS No. 88-16-4), a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only collated data from various sources but also a detailed exposition of the experimental methodologies for their accurate determination.
Introduction to this compound
This compound, also known as 1-Chloro-2-(trifluoromethyl)benzene, is a colorless to light yellow liquid with a distinct aromatic odor.[2][3][4] Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on a benzene ring, imparts unique reactivity and makes it a crucial building block in organic synthesis.[1][4] It serves as a key intermediate in the production of a wide array of compounds, including active pharmaceutical ingredients (APIs) and high-performance materials.[1]
Physicochemical Properties: Boiling and Melting Points
The boiling and melting points are fundamental physical properties that provide insights into the purity and identity of a chemical compound.[5] For this compound, a survey of various chemical suppliers and databases reveals a general consensus on these values, with some notable variations.
Tabulated Physical Properties
| Property | Reported Value | Source(s) |
| Boiling Point | 152 °C | [6][7] |
| 152-153 °C | [3][4] | |
| 153 °C | [1] | |
| Melting Point | -7.4 °C | [1][6][7] |
| -26 °C | [3] | |
| Molecular Formula | C₇H₄ClF₃ | [1][3] |
| Molecular Weight | 180.55 g/mol | [1][3] |
| Density | 1.37 g/cm³ at 20 °C | [3] |
| 1.379 g/mL at 25 °C | [6][7] |
Discussion of Discrepancies
The observed variation in the reported melting point (-7.4 °C vs. -26 °C) is significant. Such discrepancies can arise from several factors, including:
-
Purity of the Sample: Impurities can depress and broaden the melting point range of a substance.[5] The presence of isomers or residual starting materials could lead to a lower and less defined melting point.
-
Experimental Technique: Different methods of determination (e.g., visual capillary method versus differential scanning calorimetry) can yield slightly different results. The rate of heating during the experiment also plays a crucial role; rapid heating can lead to inaccurate measurements.[8]
-
Atmospheric Pressure: While the melting point is relatively insensitive to minor pressure changes, the boiling point is significantly affected by atmospheric pressure.[9] It is standard practice to report boiling points at a specific pressure, typically 760 mmHg (1 atm).
Given that the majority of sources cite a melting point of -7.4 °C, the value of -26 °C may be an outlier or refer to a specific grade or isomeric mixture of the compound. For critical applications, it is imperative to determine these physical properties experimentally for the specific batch of this compound being used.
Experimental Determination of Boiling and Melting Points
To ensure the accuracy and reliability of experimental data, the following detailed protocols for determining the boiling and melting points of this compound are provided. These methods are based on established principles of organic chemistry laboratory techniques.[8][10][11][12]
Melting Point Determination Protocol
The determination of a melting point involves heating a small sample of the solid and observing the temperature range over which it transitions to a liquid. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C.
Methodology:
-
Sample Preparation: A small amount of this compound is solidified by cooling it below its expected melting point. A small portion of the solid is then finely crushed and packed into a capillary tube to a height of 2-3 mm.[8][12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[12]
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, leading to an accurate measurement.[8]
-
Small Sample Size: Using a minimal amount of sample ensures uniform heating and a sharp, observable melting transition.
Boiling Point Determination Protocol
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][13] Distillation is a common method for determining the boiling point of a volatile liquid.[10]
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[10][13]
-
Sample and Boiling Chips: The round-bottom flask is filled with this compound (to about one-third of its volume) and a few boiling chips are added to ensure smooth boiling.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises into the distillation head.
-
Temperature Measurement: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Data Recording: The temperature is recorded when it becomes constant. This constant temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[10] The barometric pressure should also be recorded.[13]
Causality Behind Experimental Choices:
-
Boiling Chips: These provide nucleation sites for bubbles to form, preventing bumping and ensuring a controlled boil.
-
Thermometer Placement: Correct placement is critical to measure the temperature of the vapor that is in equilibrium with the liquid, which defines the boiling point.
Conclusion
The accurate determination of the boiling and melting points of this compound is essential for its proper handling, use in synthesis, and for quality control. While published data provides a reliable range for these values, experimental verification is crucial for any research or development application. The protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible results.
References
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Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (URL: [Link])
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This compound - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (URL: [Link])
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Melting point determination. (URL: [Link])
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How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (URL: [Link])
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Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights. (URL: [Link])
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Experiment 1: Melting-point Determinations. (URL: [Link])
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EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (URL: [Link])
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This compound(CAS#:88-16-4) - Chemsrc. (URL: [Link])
-
Determination Of Boiling Point Of An Organic Compound - BYJU'S. (URL: [Link])
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (URL: [Link])
-
Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (URL: [Link])
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An In-depth Technical Guide to the Stability and Storage of 2-Chlorobenzotrifluoride
Abstract
2-Chlorobenzotrifluoride (CAS No. 88-16-4), also known as 1-Chloro-2-(trifluoromethyl)benzene, is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its unique molecular structure, featuring a trifluoromethyl group, imparts enhanced thermal and chemical stability, yet its reactivity profile necessitates stringent handling and storage protocols to ensure its integrity and prevent hazardous conditions.[1][2] This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and requisite handling procedures for this compound, designed for researchers and chemical professionals. We will explore the mechanistic underpinnings of its stability, outline protocols for quality assessment, and provide actionable recommendations for maintaining long-term purity.
Introduction and Physicochemical Profile
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] The presence of both a chlorine atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group on the benzene ring defines its chemical behavior.[3][4] The -CF₃ group enhances the molecule's stability due to the high bond energy of the carbon-fluorine bonds, making it a valuable component in creating robust, high-performance materials.[2] However, this same electron-withdrawing nature activates the chlorine atom, making it susceptible to nucleophilic substitution reactions, which is a critical factor in its incompatibility with certain substances.[4][5]
A thorough understanding of its physical properties is the foundation for its safe storage and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [1] |
| Molecular Formula | C₇H₄ClF₃ | [1] |
| Molecular Weight | 180.55 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [1][3] |
| Boiling Point | 152-153 °C @ 760 mmHg | [3] |
| Melting Point | -7.4 °C | [1] |
| Density | 1.379 g/mL at 25 °C | |
| Vapor Pressure | ~3.9 mmHg at 25 °C | [6] |
| Flash Point | 44 °C (111 °F) - Closed Cup | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene. | [3] |
| Refractive Index (n20/D) | 1.456 |
Chemical Stability and Reactivity Profile
The stability of this compound is best understood by examining its susceptibility to thermal, photochemical, and hydrolytic degradation, as well as its reactivity with other chemical classes. The molecule is generally considered stable under normal, recommended storage conditions.[3][4]
Thermal Stability
The inherent strength of the C-F bonds in the trifluoromethyl group confers significant thermal stability to the molecule compared to non-fluorinated analogues.[2] However, upon heating to decomposition, it will generate highly toxic and corrosive fumes, including hydrogen chloride (HCl), hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂).[4] While a specific decomposition temperature is not widely published, its relatively high boiling point and autoignition temperature (650 °C) suggest it is stable under typical laboratory heating conditions, but should be protected from high heat and direct flame.[7]
Photochemical Stability
Hydrolytic Stability
This compound is insoluble in water and is not expected to hydrolyze under neutral conditions at ambient temperature.[3] However, the C-Cl bond on the activated aromatic ring can be susceptible to hydrolysis under more extreme conditions, such as elevated temperatures in the presence of strong acids or, more significantly, strong bases.[6][10] The mechanism with strong bases is discussed in the section below. To ensure stability, contact with water should be minimized, and storage in a dry environment is essential.
Incompatibilities and Hazardous Reactions
Understanding and strictly avoiding incompatible materials is the most critical aspect of safely storing this compound.
-
Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): The powerful electron-withdrawing effect of the adjacent -CF₃ group makes the aromatic ring electron-deficient. This activates the chlorine atom as a leaving group for Nucleophilic Aromatic Substitution (SₙAr) .[5][11] A strong nucleophile, such as a hydroxide ion (OH⁻), can attack the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex) and subsequent displacement of the chloride ion to form 2-(trifluoromethyl)phenol.[5] This reaction can be exothermic and lead to a dangerous increase in pressure if it occurs in a sealed container.
-
Strong Oxidizing Agents (e.g., Perchlorates, Nitrates, Peroxides): These substances can react vigorously with organic materials like this compound. The reaction can be highly exothermic and potentially explosive, especially with heating or confinement. The aromatic ring can be oxidized, leading to uncontrolled decomposition and the release of toxic gases.
-
Metals: Some sources list metals as an incompatible class.[3] This may refer to reactive metals (e.g., alkali metals) or conditions where metals could catalyze decomposition, particularly at elevated temperatures.
The diagram below illustrates the key incompatibilities and the primary degradation pathways.
Caption: Key factors affecting the stability of this compound.
Recommended Storage and Handling Protocols
Based on the stability profile, a multi-faceted approach to storage is required to maintain the compound's integrity and ensure laboratory safety.
Optimal Storage Conditions
The core principle is to store this compound in a cool, dry, dark, and well-ventilated area designated for flammable liquids, away from all incompatible materials.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. For long-term storage, refrigeration (2-8 °C) is recommended. | Reduces vapor pressure, minimizes risk of reaching flash point, and slows potential degradation kinetics.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Minimizes contact with atmospheric moisture and oxygen, preventing potential slow oxidative or hydrolytic degradation. |
| Light | Store in an amber glass or opaque container. | Protects from potential photochemical degradation by blocking UV light.[8] |
| Moisture | Store in a dry environment. Ensure container is tightly sealed. | Prevents ingress of atmospheric moisture, which could lead to hydrolysis under certain conditions.[7] |
| Ventilation | Store in a well-ventilated, flammables-rated cabinet or area. | Prevents accumulation of flammable vapors.[7] |
| Segregation | Store separately from strong bases, oxidizing agents, and reactive metals. | Prevents dangerous chemical reactions.[3][4] |
Container and Material Selection
The choice of container material is critical to prevent contamination and degradation.
-
Recommended: Borosilicate glass (Type 1) is the preferred material for primary containment due to its chemical inertness. Fluoropolymer-lined (e.g., PTFE/Teflon®) caps should be used to ensure a tight, non-reactive seal.
-
Compatibility Considerations: While specific data for this compound is limited, information for chlorinated and fluorinated solvents suggests caution with certain plastics and elastomers. Materials like Viton® (FKM) and PTFE generally show good resistance. However, elastomers such as Neoprene, Buna-N (Nitrile), and natural rubber are often rated as having poor compatibility with chlorinated solvents and should be avoided for long-term contact. Always consult material-specific compatibility charts and test for your specific application.
Workflow for Handling and Use
A systematic workflow ensures safety and minimizes contamination when handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Monitoring Purity and Detecting Degradation
For applications in pharmaceutical and fine chemical synthesis, ensuring the purity of this compound is paramount. A stability-indicating analytical method is required to separate and quantify the parent compound from potential impurities and degradants.
Recommended Analytical Method: Gas Chromatography (GC)
Gas chromatography is the method of choice for assessing the purity of volatile compounds like this compound.[1] Coupling with a Flame Ionization Detector (FID) provides excellent quantitation, while a Mass Spectrometer (MS) allows for the definitive identification of any impurities or degradation products.
Experimental Protocol: Purity Assessment by GC-MS
This protocol provides a general framework for the quality control analysis. It should be fully validated for its intended use.
-
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).
-
Capillary Column: A mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness, is a suitable starting point.
-
-
Reagents and Standards:
-
High-purity solvent for dilution (e.g., Dichloromethane or Hexane, HPLC grade).
-
Certified reference standard of this compound.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the reference standard at approximately 1 mg/mL in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the test sample by accurately diluting it to fall within the calibration range (e.g., ~100 µg/mL).
-
-
GC-MS Conditions (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C
-
Ion Source Temp: 230 °C
-
Scan Range: 45-400 amu.
-
-
Data Analysis:
-
Calculate the purity of the test sample by area normalization or against the calibration curve.
-
Use the MS library to identify any peaks corresponding to known impurities or potential degradants (e.g., isomers, hydrolysis products like 2-(trifluoromethyl)phenol, or oxidation products).
-
Conclusion
This compound is a chemically robust molecule whose utility is directly linked to its high purity. This stability is contingent upon a disciplined approach to its storage and handling. The primary risks to its integrity arise from exposure to strong bases, oxidizing agents, high temperatures, and UV light. By implementing the protocols outlined in this guide—including segregated, climate-controlled storage in appropriate containers and the use of validated analytical methods for quality control—researchers and drug development professionals can ensure the long-term stability and reliability of this critical chemical intermediate, thereby safeguarding the integrity of their scientific outcomes.
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The Synthesis of 2-Chlorobenzotrifluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Chlorobenzotrifluoride in Modern Chemistry
This compound (CAS No. 88-16-4), also known as 1-chloro-2-(trifluoromethyl)benzene, is a pivotal intermediate in the synthesis of a wide array of fine chemicals.[1][2] Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a benzene ring, imparts a distinct reactivity profile that is highly valued in the pharmaceutical and agrochemical industries.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making this compound a versatile precursor for complex molecular structures.[5] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClF₃ | [4] |
| Molecular Weight | 180.55 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 152-153 °C | [6] |
| Melting Point | -7.4 °C | [1] |
| Density | ~1.37 g/cm³ | [5] |
| Flash Point | 47 °C | [6] |
| Solubility | Insoluble in water; miscible with common organic solvents | [6] |
Core Synthetic Methodologies
The industrial and laboratory-scale synthesis of this compound is dominated by a few key methodologies. The choice of a particular route is often dictated by factors such as the desired purity, isomer selectivity, cost of starting materials, and scalability.
Direct Chlorination of Benzotrifluoride
The direct chlorination of benzotrifluoride is a widely employed industrial method. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with ferric chloride (FeCl₃) being a common choice.[7] The trifluoromethyl group is a meta-director, leading to the formation of 3-chlorobenzotrifluoride as the major product. However, the formation of ortho and para isomers is a significant challenge that needs to be carefully managed.[7]
Reaction Mechanism:
The reaction proceeds via the formation of a highly electrophilic chlorine cation, which then attacks the electron-rich benzene ring. The catalyst plays a crucial role in polarizing the Cl-Cl bond to generate the electrophile.
Figure 1: Simplified mechanism of direct chlorination of benzotrifluoride.
Controlling Regioselectivity:
The inherent challenge in this method is controlling the isomer distribution. While the meta isomer is favored, the formation of the ortho and para isomers can complicate purification due to their similar boiling points.[7] Research has focused on modifying the catalyst system to enhance meta-selectivity. The addition of sulfur compounds, such as sulfur monochloride or elemental sulfur, has been shown to suppress the formation of the para- and ortho-isomers.[7]
Experimental Protocol: Catalytic Chlorination of Benzotrifluoride
-
Materials:
-
Benzotrifluoride (dry, purified)
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas
-
(Optional) Sulfur monochloride
-
-
Procedure:
-
Charge a dry, glass-lined reactor equipped with a stirrer, gas inlet tube, condenser, and a temperature probe with dry benzotrifluoride.
-
Add a catalytic amount of anhydrous ferric chloride (and optionally, the sulfur-based co-catalyst).
-
Heat the mixture to the desired reaction temperature (typically 65-75 °C) with agitation.[7]
-
Introduce a steady stream of chlorine gas into the reaction mixture in the absence of light.[7]
-
Monitor the progress of the reaction by measuring the specific gravity of the mixture or by GC analysis.
-
Continue the chlorination until the desired conversion is achieved, being careful to limit the formation of dichlorinated byproducts.[7]
-
Upon completion, purge the reactor with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.
-
The crude product is then subjected to purification, typically fractional distillation, to separate the isomers.[8]
-
Data on Isomer Distribution with Different Catalysts:
| Catalyst System | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |
| FeCl₃ | 2.9 | 54.0 | 4.7 | [7] |
| FeCl₃ + Sulfur compound | Reduced formation of o- and p- isomers | Increased proportion | Reduced formation of o- and p- isomers | [7] |
The Sandmeyer Reaction: A Route from 2-Aminobenzotrifluoride
The Sandmeyer reaction provides a more regioselective route to this compound, starting from 2-aminobenzotrifluoride.[9][10] This multi-step process involves the diazotization of the primary amine followed by the copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.[9][11]
Reaction Workflow:
Figure 2: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction of 2-Aminobenzotrifluoride
-
Part A: Diazotization
-
Prepare a solution of 2-aminobenzotrifluoride in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.[12]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.[12] The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Test for the presence of excess nitrous acid using starch-iodide paper.[12]
-
-
Part B: Chloro-de-diazoniation
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[11]
-
Effervescence (evolution of nitrogen gas) will be observed.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.
-
The crude this compound, which often separates as an oil, is then isolated by steam distillation or solvent extraction.
-
The organic layer is separated, washed, dried, and purified by fractional distillation.[13]
-
Fluorination of Chlorinated Precursors
An alternative strategy involves the introduction of the trifluoromethyl group at a later stage of the synthesis. A common starting material for this route is 2-chlorotoluene.[6] The methyl group is first exhaustively chlorinated to a trichloromethyl group, followed by a halogen exchange reaction (fluorination) using a fluorinating agent such as hydrogen fluoride (HF).[14]
Reaction Sequence:
Figure 3: Synthesis of this compound via fluorination of a chlorinated precursor.
Experimental Considerations:
-
Side-chain Chlorination: This free-radical chlorination is typically initiated by UV light or a radical initiator. Care must be taken to avoid chlorination of the aromatic ring.
-
Fluorination: The reaction with hydrogen fluoride is often carried out under pressure and at elevated temperatures.[14] Catalysts such as antimony salts can be used to facilitate the halogen exchange.[15]
Purification and Analysis
Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, isomers, and other byproducts.
-
Fractional Distillation: This is the primary method for purifying this compound.[8][13] The efficiency of the separation of isomers depends on the difference in their boiling points and the number of theoretical plates in the distillation column.
-
Chromatographic Analysis: Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the standard analytical technique for assessing the purity and isomer distribution of the final product.[16][17]
Conclusion and Future Outlook
The synthesis of this compound is a well-established field with several viable industrial and laboratory-scale methods. The choice of a particular synthetic route depends on a careful consideration of factors such as regioselectivity, cost, and scalability. While direct chlorination of benzotrifluoride is often favored for its simplicity, the Sandmeyer reaction offers superior control over isomer formation. The fluorination of chlorinated precursors provides an alternative pathway.
Future research in this area will likely focus on the development of more selective and environmentally benign catalytic systems for direct chlorination, as well as milder and more efficient diazotization and fluorination reagents. As the demand for complex pharmaceuticals and agrochemicals continues to grow, the importance of robust and efficient syntheses of key intermediates like this compound will undoubtedly increase.[3]
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Exploration of the correlation between Cl source and regioselectivity. - ResearchGate. (URL: [Link])
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Diazotization of 2‐aminobenzamides. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Purification by fractional distillation | - ChemBAM. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Chlorobenzotrifluoride in Modern Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Trifluoromethyl Group
In the landscape of medicinal chemistry and materials science, the trifluoromethyl (–CF3) group is a cornerstone of molecular design. Its incorporation into organic scaffolds can profoundly and beneficially alter a molecule's physicochemical and biological properties.[1][2] The –CF3 group is highly electronegative and lipophilic, a combination that can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to biological targets, and improve membrane permeability.[3][4] Consequently, trifluoromethylated compounds are prevalent in a vast array of pharmaceuticals and advanced materials.[1]
2-Chlorobenzotrifluoride (also known as 1-Chloro-2-(trifluoromethyl)benzene) stands out as a critical and versatile building block for introducing the valuable 2-(trifluoromethyl)phenyl moiety.[5][6] Its unique electronic and steric properties, stemming from the juxtaposition of a chloro-substituent and a potent electron-withdrawing trifluoromethyl group, render it an ideal substrate for a range of powerful synthetic transformations.[7][8]
This guide provides an in-depth exploration of this compound's applications, moving beyond simple descriptions to explain the causality behind experimental choices. We will detail field-proven protocols for its use in key synthetic reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, providing researchers with a robust framework for innovation.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to exploiting its synthetic potential.
| Property | Value | Reference(s) |
| CAS Number | 88-16-4 | [9] |
| Molecular Formula | C₇H₄ClF₃ | [9] |
| Molecular Weight | 180.55 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [7][9] |
| Boiling Point | 152-153 °C | [9][10] |
| Melting Point | -7.4 °C | [8][11] |
| Density | 1.37 - 1.379 g/cm³ at 20-25 °C | [9][10] |
| Solubility | Insoluble in water; soluble in common organic solvents (ether, benzene, alcohol) | [9][11] |
| Flash Point | ~54-57.5 °C | [9][10] |
The reactivity of this compound is dominated by two key features: the C-Cl bond and the electron-deficient aromatic ring. The potent electron-withdrawing nature of the adjacent –CF3 group activates the chlorine atom for oxidative addition in cross-coupling reactions and makes the entire aromatic ring susceptible to nucleophilic attack.[7][8]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methods for challenging aryl chlorides and serves as a robust starting point.[1][12]
Materials:
-
This compound (1.0 mmol, 180.5 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid. [1]3. Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water via syringe. The water is crucial for the transmetalation step with boronic acids.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Highly active system for unreactive aryl chlorides. [1] |
| Base | K₃PO₄ | Effective base for activating the boronic acid for transmetalation. |
| Solvent | Toluene / H₂O | Biphasic system that facilitates both organic solubility and boronic acid activation. |
| Temperature | 100-110 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the oxidative addition step. |
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the synthesis of aryl amines from aryl halides. [3][13]The reaction's success is highly dependent on the ligand and base combination. For an electron-deficient substrate like this compound, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine for the catalytic cycle.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol is based on general procedures developed for aryl chlorides using modern palladium-NHC (N-Heterocyclic Carbene) catalyst systems, which offer high stability and activity.[2][7]
Materials:
-
This compound (1.0 mmol, 180.5 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
(SIPr)Pd(cinnamyl)Cl (or similar Pd-NHC precatalyst) (0.02 mmol, 12 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (4 mL)
Procedure:
-
Inert Atmosphere: In a glovebox or under a robust stream of argon, charge an oven-dried Schlenk tube with NaOtBu and the palladium precatalyst.
-
Reagent Addition: Add toluene, followed by this compound and morpholine via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 80-100 °C. The choice of temperature depends on the amine's reactivity; higher temperatures may be needed for less nucleophilic amines. Monitor by GC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Purification: After solvent removal, purify the residue by flash chromatography.
Application Note II: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for functionalizing aromatic rings. It requires a leaving group (like chlorine) and strong electron-withdrawing groups positioned ortho or para to it. [14][15]The –CF3 group in this compound is a powerful activator, stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. [15]
Caption: Formation and collapse of the resonance-stabilized Meisenheimer intermediate.
Protocol 3: SNAr Reaction with Sodium Methoxide
Materials:
-
This compound (1.0 mmol, 180.5 mg)
-
Sodium methoxide (NaOMe) (1.5 mmol, 81 mg)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium methoxide and the anhydrous solvent.
-
Reagent Addition: Add this compound dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The reaction is typically faster in polar aprotic solvents like DMF which can solvate the cation and free the nucleophile. Monitor the disappearance of starting material by TLC or GC.
-
Workup: Cool the reaction to room temperature and quench by pouring it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate. The resulting 2-methoxybenzotrifluoride can be purified by distillation or chromatography if necessary.
Application Note III: Formation of Organometallic Intermediates
Grignard Reagent Formation
This compound can be converted to the corresponding Grignard reagent, 2-trifluoromethylphenyl magnesium chloride. [5][9]This reagent is a powerful carbon nucleophile, enabling the formation of C-C bonds with various electrophiles like aldehydes, ketones, and acid anhydrides. [9][16] Protocol 4: Preparation of 2-Trifluoromethylphenyl Magnesium Chloride
Extreme care must be taken to ensure all glassware and reagents are scrupulously dry, as Grignard reagents react readily with water.[17]
Materials:
-
Magnesium turnings (1.5 mmol, 36 mg)
-
This compound (1.0 mmol, 180.5 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
A small crystal of iodine (as an initiator)
Procedure:
-
Activation: Flame-dry a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add the magnesium turnings and the iodine crystal. Gently warm the flask under vacuum and then cool under a stream of nitrogen. The iodine helps to etch the passivating oxide layer on the magnesium surface.
-
Initiation: Add a small portion (~0.5 mL) of a solution of this compound in THF to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed. Gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-black solution of the Grignard reagent is ready for use with an appropriate electrophile. A known application is the reaction with an acid anhydride to produce 2'-trifluoromethyl-substituted aromatic ketones. [9]
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a sophisticated technique for functionalizing the C-H bond adjacent to a directing metalation group (DMG). [18]The trifluoromethyl group is classified as a moderate DMG, capable of coordinating with a strong lithium base (like n-BuLi or s-BuLi) to direct deprotonation at the C6 position. [11]This creates a highly reactive aryllithium species in situ, which can be trapped with an electrophile.
Conceptual Protocol 5: ortho-Lithiation and Trapping with an Electrophile
Materials:
-
This compound (1.0 mmol, 180.5 mg)
-
sec-Butyllithium (s-BuLi) (1.1 mmol, ~0.8 mL of 1.4 M solution in cyclohexane)
-
Anhydrous THF or Diethyl Ether (5 mL)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.5 mmol)
Procedure:
-
Setup: Add this compound to a flame-dried flask containing anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add s-BuLi dropwise to the cold solution. The strong base coordinates to the –CF3 group and selectively removes the proton at the C6 position. [11][18]Stir the mixture at -78 °C for 1 hour.
-
Trapping: Add the electrophile (e.g., DMF to install an aldehyde group) dropwise and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup and extraction. Purify the product by chromatography.
Use as a Niche Solvent
While this compound's primary utility is as a reactive intermediate, its isomer, p-chlorobenzotrifluoride (PCBTF), is widely used as a VOC-exempt solvent in coatings, inks, and cleaning formulations. [10][19]PCBTF is valued for its chemical stability, low toxicity, and ability to dissolve a wide range of resins and polymers. [10]this compound shares a similar molecular formula and some physical properties but is generally not used as a bulk solvent due to its higher cost and primary role as a valuable synthetic building block.
Safety and Handling
This compound is a flammable and hazardous chemical that must be handled with appropriate precautions.
| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |
| Physical | H226: Flammable liquid and vapor. P210: Keep away from heat/sparks/open flames. | [9][10] |
| Health | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [9][10] |
| Handling | P280: Wear protective gloves/eye protection/face protection. P261: Avoid breathing vapors. Use only in a well-ventilated area or fume hood. | [9] |
| Storage | Store in a cool, well-ventilated area in a tightly sealed container. Store away from strong oxidizing agents and bases. | [9] |
Conclusion
This compound is far more than a simple halogenated aromatic; it is a sophisticated building block that provides access to the highly desirable 2-(trifluoromethyl)phenyl scaffold. Its well-defined reactivity allows for precise and strategic functionalization through an array of modern synthetic methods, from palladium-catalyzed cross-couplings to nucleophilic substitutions and organometallic chemistry. By understanding the principles behind its reactivity and applying the robust protocols detailed in this guide, researchers can effectively leverage this versatile intermediate to accelerate the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2025). ResearchGate. [Link]
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What is the chemistry of this compound? (n.d.). Bouling Chemical Co., Limited. [Link]
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Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). LookChem. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
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Directed ortho Metalation (DoM). (n.d.). Organic Chemistry Portal. [Link]
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The Chemistry Behind this compound: Properties and Synthesis Insights. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Grignard reagent formation: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH. [Link]
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Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF. (2016). New Journal of Chemistry (RSC Publishing). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Organic Chemistry: Synthesis of a Grignard Reagent. (2015). YouTube. [Link]
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12.4 Grignard Reagents | Organic Chemistry. (2021). YouTube. [Link]
-
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P-Chlorobenzotrifluoride (PCBTF): Low VOC Solvent for High-Performance Industries. (n.d.). GreenChem Industries. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). Organic Chemistry Portal. [Link]
-
4-Chlorobenzotrifluoride. (n.d.). Wikipedia. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. [Link]
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Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PMC - NIH. [Link]
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2-Chlorobenzotrifluoride: A High-Performance Solvent for Modern Chemical Synthesis
An Application and Protocol Guide for Researchers
Abstract
2-Chlorobenzotrifluoride (2-CBTF), also known as 1-Chloro-2-(trifluoromethyl)benzene, is a versatile aromatic compound that has emerged as a crucial solvent and intermediate in the pharmaceutical, agrochemical, and material science sectors.[1][2][3] Its unique molecular architecture, featuring an electron-withdrawing trifluoromethyl group and a reactive chlorine atom on a benzene ring, imparts a distinct set of physicochemical properties.[3][4] This guide provides an in-depth analysis of 2-CBTF's properties, explains the rationale for its selection as a reaction solvent, and offers detailed protocols for its application, handling, and safety.
Introduction: Understanding the Utility of this compound
In the pursuit of novel molecules and efficient synthetic pathways, the choice of solvent is a critical parameter that can dictate reaction outcomes, yield, and purity. This compound (CAS No. 88-16-4) has garnered significant attention as more than just a synthetic intermediate; its utility as a specialized solvent is noteworthy.[1][5] This colorless to light yellow liquid is characterized by a high boiling point, moderate polarity, and chemical stability, making it a suitable medium for a variety of chemical transformations.[1][5][6]
The trifluoromethyl group significantly influences the compound's properties, enhancing its stability and modulating the reactivity of the aromatic ring.[1][4] These features make 2-CBTF an excellent choice for reactions requiring high temperatures and a non-protic environment. This document serves as a comprehensive resource for researchers and drug development professionals on the effective utilization of 2-CBTF in the laboratory.
Physicochemical Properties and Key Data
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The key characteristics of 2-CBTF are summarized below.
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [1][5][6] |
| Molecular Formula | C₇H₄ClF₃ | [1][5] |
| Molecular Weight | 180.55 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1][4][5] |
| Boiling Point | 152-153 °C | [1][5] |
| Melting Point | -7.4 °C | [1][6] |
| Density | 1.37 - 1.379 g/cm³ at 20-25 °C | [1][5][6] |
| Flash Point | 44 - 59 °C (Closed Cup) | [5][6][7] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [5][6] |
| Vapor Pressure | 3.5 - 3.9 mmHg at 20-25 °C | [5][6] |
| LogP | 3.53 | [6] |
| Refractive Index | 1.455 - 1.460 at 20-25 °C | [1][6][8] |
Rationale for Use: The Advantages of 2-CBTF as a Reaction Solvent
The selection of 2-CBTF is often driven by specific reaction requirements where common solvents may fall short.
-
High Thermal Stability: With a boiling point of 152-153 °C, 2-CBTF is ideal for reactions that require significant thermal energy to overcome activation barriers, leading to improved reaction kinetics and higher yields.[1][5]
-
Chemical Inertness: Under many reaction conditions, 2-CBTF is stable and unreactive.[5][6] It is incompatible with strong oxidizing agents and strong bases but is suitable for a wide range of organometallic and transition-metal-catalyzed reactions.[5][6][9]
-
Unique Solubility Profile: Its low water solubility simplifies aqueous work-ups, while its miscibility with many organic compounds makes it a versatile medium.[5][6] Its moderate lipophilicity (LogP of 3.53) allows it to dissolve a range of nonpolar to moderately polar reactants.[6]
-
Aprotic Nature: As an aprotic solvent, it is well-suited for reactions involving strong bases or nucleophiles that would be quenched by protic solvents like water or alcohols.
Core Applications in Chemical Synthesis
While widely recognized as a chemical intermediate, 2-CBTF's properties make it an effective solvent for facilitating complex transformations.
-
Pharmaceutical and Agrochemical Intermediate Synthesis: 2-CBTF is a vital building block for numerous active pharmaceutical ingredients (APIs) and pesticides.[1][2][3][6] It is a known precursor in the synthesis of the rodenticide BROMETHALIN and the antipsychotic drug Pentafluridol.[6] Its use as a solvent in these multi-step syntheses ensures consistency and stability.
-
Cross-Coupling and Substitution Reactions: The unique reactivity of the C-Cl bond and the trifluoromethyl-substituted benzene ring allows 2-CBTF to serve not only as a reactant but also as a high-boiling solvent for reactions like nucleophilic and electrophilic aromatic substitutions.[3][4] This dual role can be leveraged in specific synthetic designs.
-
High-Temperature Organometallic Chemistry: Many organometallic catalysts require elevated temperatures to achieve optimal turnover frequency. 2-CBTF provides a stable, high-temperature environment for such transformations, outperforming lower-boiling solvents like THF or toluene.
Caption: Decision logic for selecting 2-CBTF as a solvent.
Detailed Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a representative use of 2-CBTF as a high-temperature solvent for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction, leveraging the high boiling point of 2-CBTF to ensure efficient reaction kinetics.
Materials:
-
Aryl Halide (e.g., 4-bromotoluene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])
-
Solvent: This compound (2-CBTF) , anhydrous grade
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Inert gas manifold (Schlenk line)
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a gas inlet/outlet connected to the inert gas manifold. Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture.
-
-
Reagent Addition:
-
To the flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.02 eq).
-
Causality Note: Adding the solid reagents first under a positive pressure of inert gas prevents degradation of the air- and moisture-sensitive catalyst.
-
-
Solvent Addition and Degassing:
-
Add a sufficient volume of 2-CBTF to create a stirrable slurry (typically a 0.2-0.5 M concentration of the limiting reagent).
-
Degas the reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This removes dissolved oxygen, which can poison the palladium catalyst.
-
-
Reaction Execution:
-
With the inert gas flowing, begin stirring and heat the mixture to 120-130 °C.
-
Maintain this temperature and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). The reaction is typically complete within 4-12 hours.
-
Causality Note: The high temperature afforded by 2-CBTF is crucial for driving the catalytic cycle, particularly the reductive elimination step, to completion.
-
-
Reaction Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the flask to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Caption: General workflow for a Suzuki coupling using 2-CBTF.
Safety, Handling, and Disposal
Adherence to strict safety protocols is mandatory when working with 2-CBTF.[2]
6.1. Hazard Identification
2-CBTF is a hazardous chemical with the following classifications.[5][10]
| Hazard Class | GHS Classification | Hazard Statement |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity | Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Skin Irritation, Category 2 | H315: Causes skin irritation |
| Eye Irritation | Eye Irritation, Category 2A | H319: Causes serious eye irritation |
| STOT (Single) | STOT SE, Category 3 | H335: May cause respiratory irritation |
6.2. Handling and Personal Protective Equipment (PPE)
-
Always handle 2-CBTF inside a certified chemical fume hood to avoid inhalation of vapors.[7][9]
-
Use spark-proof tools and explosion-proof equipment, and ensure containers are grounded and bonded during transfer.[7][9]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat.[7]
-
Avoid contact with skin, eyes, and clothing.[7][9] Wash hands thoroughly after handling.
6.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][7][9]
6.4. Spills and Disposal
-
In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[7]
-
Chemical waste must be disposed of in accordance with local, state, and federal hazardous waste regulations. Do not allow it to enter storm sewers or waterways.[7][12]
Conclusion
This compound is a highly effective and versatile solvent for chemical reactions that demand high temperatures and a stable, aprotic medium. Its unique properties provide a distinct advantage for specific synthetic challenges in pharmaceutical and agrochemical research. By understanding its physicochemical characteristics and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can safely and effectively harness the full potential of 2-CBTF to drive innovation in chemical synthesis.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from [Link]
-
Hangzhou Fanda Chemical Co., Ltd. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Organic Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind this compound: Properties and Synthesis Insights. Retrieved from [Link]
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CPAChem. (2022). Safety data sheet - this compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]
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Application Notes & Protocols: 2-Chlorobenzotrifluoride as a Reagent in Cross-Coupling Reactions
Introduction: The Strategic Value of the ortho-Trifluoromethylphenyl Moiety
In modern drug discovery and materials science, the precise installation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of physicochemical properties.[1][2][3] When positioned on an aromatic ring, it exerts strong electron-withdrawing effects and significantly increases lipophilicity.[1][3] These attributes can lead to enhanced metabolic stability, improved membrane permeability, and stronger binding interactions with biological targets.[1][3][4] The ortho-trifluoromethylphenyl scaffold, accessible through reagents like 2-chlorobenzotrifluoride, is thus a highly sought-after structural motif in the synthesis of novel pharmaceuticals and advanced materials.[3][5]
This compound: A Versatile and Cost-Effective Building Block
This compound emerges as a key reagent for introducing this valuable moiety. While aryl bromides and iodides are traditionally used in cross-coupling, their higher cost and lower availability make aryl chlorides an attractive alternative.[6][7] However, the strength of the C-Cl bond (bond dissociation energy ~96 kcal/mol) presents a significant challenge, making its activation a critical and often rate-limiting step in the catalytic cycle.[6]
The successful coupling of this compound hinges on overcoming this hurdle. Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), have revolutionized the field, enabling efficient transformations that were previously considered unfeasible.[6][7][8] These sophisticated ligands facilitate the crucial oxidative addition of the aryl chloride to the palladium(0) center, initiating the catalytic process.[9][10]
Palladium-Catalyzed Cross-Coupling Applications
This compound is a competent coupling partner in a variety of palladium-catalyzed reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of catalyst system—specifically the ligand—is paramount for achieving high yields and reaction efficiency.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl structures.[6] When using this compound, the primary challenge is the initial oxidative addition of the inert C-Cl bond.[6][11]
Causality of Component Selection:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is required. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[8][12] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species that is highly reactive towards the aryl chloride.[10]
-
Base: A moderately strong base is needed to activate the boronic acid for the transmetalation step.[13][14] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used, as they offer good reactivity while minimizing side reactions like protodeboronation.[11][13]
-
Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane, toluene, or THF are typically employed to ensure solubility of all components and to facilitate the reaction at elevated temperatures.[15]
Detailed Protocol: Synthesis of 2-(Trifluoromethyl)-1,1'-biphenyl
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Phenylboronic Acid (1.2–1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (1–2 mol%)
-
SPhos (2–4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0–3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₃PO₄ (2.5 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[11]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[11]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 100–110 °C.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 12–24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[11]
| Parameter | Recommended Condition | Rationale |
| Pd Precursor | Pd(OAc)₂ (2 mol%) | Standard, reliable Pd(II) source that is reduced in situ. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand to facilitate C-Cl oxidative addition.[11] |
| Base | K₃PO₄ (2.5 equiv.) | Effective base for activating the boronic acid without degrading substrates.[11] |
| Solvent | 1,4-Dioxane (0.1–0.2 M) | High-boiling aprotic solvent suitable for aryl chloride couplings. |
| Temperature | 100–110 °C | Necessary to overcome the activation energy for C-Cl bond cleavage. |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of aryl amines from aryl halides.[16][17] Coupling this compound requires a catalyst system potent enough to mediate the C-N bond formation, often under demanding conditions due to the steric hindrance of the ortho-CF₃ group and the amine coupling partner.[18]
Causality of Component Selection:
-
Catalyst System: As with the Suzuki coupling, highly active palladium catalysts are essential. Pre-catalysts based on bulky biarylphosphine ligands (e.g., G3-XPhos) or N-heterocyclic carbenes are often preferred.[10][18] These systems are designed to promote both the oxidative addition and the final C-N reductive elimination step.[18]
-
Base: A strong, non-nucleophilic base is critical for deprotonating the amine, making it a more potent nucleophile in the catalytic cycle.[18] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[15]
-
Solvent: Anhydrous toluene or dioxane are standard solvents for this transformation.[15][19]
Detailed Protocol: Synthesis of N-butyl-2-(trifluoromethyl)aniline
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
n-Butylamine (1.2 equiv.)
-
Pd₂(dba)₃ (1–2 mol%)
-
XPhos (2–4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox, add NaOt-Bu (1.4 equiv.), Pd₂(dba)₃ (0.01 equiv.), and XPhos (0.02 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 equiv.) and n-butylamine (1.2 equiv.) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Precursor | Pd₂(dba)₃ (1 mol%) | A stable Pd(0) source, avoiding the need for in situ reduction. |
| Ligand | XPhos (2 mol%) | A sterically demanding ligand proven effective for challenging aryl chlorides.[8] |
| Base | NaOt-Bu (1.4 equiv.) | Strong base required to deprotonate the amine for the catalytic cycle.[15] |
| Solvent | Toluene (0.2 M) | Standard non-polar solvent for Buchwald-Hartwig aminations.[19] |
| Temperature | 100 °C | Elevated temperature is typically required for amination of aryl chlorides.[18] |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction couples terminal alkynes with aryl halides to form arylalkynes, a valuable functional group in organic synthesis.[20][21] The reaction traditionally uses a dual-catalyst system of palladium and copper(I).[20][22]
Causality of Component Selection:
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are used.[22] The palladium complex facilitates the oxidative addition and reductive elimination, while the copper acetylide intermediate is key for the transmetalation step.[20] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.[23][24]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and often as the solvent. It neutralizes the HX byproduct and facilitates the formation of the copper acetylide.[21][22]
Detailed Protocol: Synthesis of 1-(Phenylethynyl)-2-(trifluoromethyl)benzene
Reagents & Equipment:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF (co-solvent)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 equiv.) and CuI (0.01 equiv.).
-
Atmosphere Exchange: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous THF and triethylamine (3:1 v/v). Add this compound (1.0 equiv.) and phenylacetylene (1.1 equiv.) via syringe.
-
Reaction Execution: Stir the mixture at 60–70 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction, filter through a pad of celite to remove solids, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualization of Mechanism & Workflow
To better understand the process, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Caption: Standard experimental workflow for a cross-coupling reaction.
Safety and Handling
This compound is a chemical irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere where specified. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a robust and valuable reagent for installing the ortho-trifluoromethylphenyl group via modern cross-coupling chemistry. While the inert C-Cl bond presents a challenge, the use of advanced catalyst systems based on bulky, electron-rich ligands enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
-
Bar, N., et al. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 936-946. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available at: [Link]
-
Handa, S., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. Available at: [Link]
-
Mena, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available at: [Link]
-
Mena, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed coupling reactions of aryl chlorides. Available at: [Link]
-
Gao, Y., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(11), 1362. Available at: [Link]
-
So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews, 40(10), 4963-4972. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Njar, V., & Gediya, L. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 074-094. Available at: [Link]
-
Dhagat, U., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(20), 7064. Available at: [Link]
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
-
Wang, D., & Shi, S. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanism of Ni-catalyzed selective C-O bond activation in cross-coupling of aryl esters. Available at: [Link]
-
Bohrium. (2020). c-o-bond-activation-as-a-strategy-in-palladium-catalyzed-cross-coupling. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Application Notes & Protocols: The Role of 2-Chlorobenzotrifluoride in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of 2-Chlorobenzotrifluoride (o-CBTF)
In the landscape of modern organic synthesis, this compound (CAS No. 88-16-4), also known as o-Chlorobenzotrifluoride or 1-Chloro-2-(trifluoromethyl)benzene, emerges as a cornerstone intermediate for the agrochemical industry.[1][2] Its value is not merely as a simple starting material, but as a strategic building block that imparts desirable characteristics to the final active ingredients. This document provides an in-depth exploration of o-CBTF's applications, underpinned by detailed protocols and the chemical logic driving its use in the synthesis of high-performance crop protection agents.
The unique molecular architecture of o-CBTF, featuring a chlorine atom and a trifluoromethyl (-CF3) group on adjacent carbons of a benzene ring, is the source of its synthetic versatility.[2] The -CF3 group is a potent electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring and the attached chlorine atom.[3] This electronic effect activates the chlorine for nucleophilic aromatic substitution and directs further electrophilic substitutions, providing chemists with a powerful tool for constructing complex molecules.[2][3] Consequently, o-CBTF is integral to the production of a range of agrochemicals, including herbicides, fungicides, insecticides, and rodenticides.[2][4][5]
Physicochemical Properties of this compound
A thorough understanding of a key intermediate's properties is paramount for process development, safety, and optimization. The table below summarizes the essential physicochemical data for o-CBTF.
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [1][6] |
| Molecular Formula | C₇H₄ClF₃ | [1] |
| Molecular Weight | 180.55 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 152-153 °C | [1][6] |
| Melting Point | -6 to -7.4 °C | [6][7] |
| Density | ~1.37 g/cm³ at 20 °C | [1][6] |
| Flash Point | 44 - 54 °C (closed cup) | [1][6] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [1] |
Core Applications & Synthesis Principles
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[8] This is a primary driver for incorporating the trifluoromethylphenyl moiety, provided by o-CBTF, into agrochemical designs.[9][10]
Key Agrochemical Classes Derived from o-CBTF:
-
Rodenticides (e.g., Bromethalin): o-CBTF is a crucial precursor in the synthesis of potent rodenticides like Bromethalin.[6][9][11] The synthesis leverages the reactivity of the aromatic ring for nitration, followed by further functionalization.
-
Herbicides (e.g., Diphenyl Ethers): The activated chlorine atom makes o-CBTF an excellent substrate for nucleophilic aromatic substitution reactions. This is a classic strategy for forming diphenyl ether linkages, a common structural motif in many commercial herbicides.
-
Fungicides & Insecticides: The o-CBTF scaffold can be elaborated through various organic transformations (e.g., cross-coupling, nitration, reduction, amination) to produce a diverse array of fungicidal and insecticidal compounds.[8]
Logical Flow of o-CBTF in Agrochemical Synthesis
The following diagram illustrates the central role of this compound as a versatile starting point for synthesizing various classes of agrochemicals.
Caption: Versatility of this compound in agrochemical synthesis pathways.
Experimental Protocols
The following protocols are presented as illustrative examples of how o-CBTF can be utilized in a research and development setting. All procedures must be conducted by trained personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).
Protocol 1: Synthesis of a Diphenyl Ether Herbicide Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the synthesis of 2-(4-nitrophenoxy)-1-(trifluoromethyl)benzene, a common intermediate for diphenyl ether herbicides, using o-CBTF and 4-nitrophenol. The electron-withdrawing effects of both the -CF3 and the nitro group on the respective rings facilitate this reaction.
Objective: To synthesize a diphenyl ether linkage via a potassium carbonate-mediated SNAr reaction.
Materials:
-
This compound (o-CBTF), ≥99% purity
-
4-Nitrophenol
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask dried in an oven, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This prevents side reactions involving atmospheric moisture and oxygen.
-
Add anhydrous DMF (approx. 5 mL per 1 g of 4-nitrophenol) via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes. The formation of the potassium phenoxide salt is visually indicated by a color change.
-
-
Reagent Addition:
-
Add this compound (1.1 eq) to the flask dropwise via syringe over 10 minutes. An excess of o-CBTF is used to ensure complete consumption of the limiting 4-nitrophenol.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using a heating mantle. The choice of DMF as a solvent is critical; its high boiling point and polar aprotic nature accelerate SNAr reactions.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) every hour. The disappearance of the 4-nitrophenol spot indicates reaction completion. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approx. 10 times the volume of DMF). This will precipitate the crude product.
-
Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to obtain the pure 2-(4-nitrophenoxy)-1-(trifluoromethyl)benzene.
-
Workflow Diagram for Diphenyl Ether Synthesis
Caption: Step-by-step workflow for the synthesis of a diphenyl ether intermediate.
Protocol 2: Foundational Steps toward Bromethalin Synthesis - Nitration of o-CBTF
This protocol outlines the dinitration of this compound, a critical early step in the synthesis pathway towards the rodenticide Bromethalin. This electrophilic aromatic substitution is directed by the electron-withdrawing -CF3 group.
Objective: To perform a controlled dinitration of the o-CBTF aromatic ring.
Materials:
-
This compound (o-CBTF), ≥99% purity
-
Fuming Nitric Acid (HNO₃), 90%
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Ice
-
Deionized water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture:
-
In a flask submerged in an ice-water bath, slowly add fuming nitric acid (2.5 eq) to concentrated sulfuric acid (5.0 eq) with constant stirring. Caution: This is a highly exothermic process. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
-
Reaction Execution:
-
While maintaining the temperature below 10 °C, add this compound (1.0 eq) dropwise to the cold nitrating mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Gently heat the mixture to 50-60 °C for 1-2 hours to drive the reaction to completion. Reaction progress should be monitored by GC-MS to observe the formation of the dinitrated product.
-
-
Work-up and Isolation:
-
Carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.
-
Filter the resulting solid precipitate and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Carefully wash the crude solid with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.
-
-
Purification:
-
Dry the crude 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
The resulting dinitro intermediate is the foundational block which, in subsequent steps (not detailed here), would undergo nucleophilic substitution of the chlorine with 2,4,6-tribromoaniline to form the final Bromethalin structure.
Conclusion
This compound is a high-value, versatile intermediate that serves as a critical starting point for a multitude of agrochemicals.[2][4] Its unique reactivity, conferred by the trifluoromethyl group, allows for the efficient construction of complex molecular architectures essential for modern crop protection.[2][3] The protocols provided herein demonstrate the practical application of fundamental organic chemistry principles to leverage the properties of o-CBTF, enabling the synthesis of key agrochemical scaffolds. For researchers and drug development professionals, a deep understanding of o-CBTF's chemistry is essential for innovating the next generation of effective and environmentally considerate agricultural solutions.[4]
References
- The Role of this compound in Modern Agrochemical Synthesis. Google Cloud.
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Application Notes & Protocols: The Strategic Utility of 2-Chlorobenzotrifluoride in the Synthesis of Advanced Dyes and Specialty Chemicals
Introduction: Unveiling the Synthetic Potential of 2-Chlorobenzotrifluoride
This compound (CAS No. 88-16-4), also known as 1-Chloro-2-(trifluoromethyl)benzene, is a colorless to light yellow liquid that serves as a cornerstone intermediate in modern organic synthesis.[1][2][3] Its chemical architecture, featuring a benzene ring substituted with both a chlorine atom and a trifluoromethyl (CF₃) group, provides a unique and powerful reactivity profile.[4] The potent electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences the molecule's electronic properties, activating the aryl chloride for a range of transformations that are otherwise challenging. This activation makes it an invaluable building block for introducing the trifluoromethylphenyl moiety into more complex molecules.
The incorporation of the CF₃ group is a widely recognized strategy in medicinal chemistry and materials science to enhance key properties of a final compound.[5] These enhancements include increased metabolic stability, improved lipophilicity and membrane permeability, and altered electronic characteristics, which can fine-tune the efficacy of pharmaceuticals or the photophysical properties of dyes.[5][6] Consequently, this compound is a critical precursor in the synthesis of high-value specialty chemicals, including pharmaceuticals, agrochemicals, and advanced functional dyes.[2][4]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 88-16-4 | [1] |
| Molecular Formula | C₇H₄ClF₃ | [1] |
| Molecular Weight | 180.55 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 152-153 °C | [7] |
| Density | 1.379 g/cm³ | [1] |
| Flash Point | 44-47 °C | [1][7] |
| Solubility | Insoluble in water; miscible with many organic solvents | [1][8] |
Core Reaction Mechanisms: The Chemistry of Activation
The synthetic versatility of this compound is primarily derived from its participation in two major classes of reactions: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed cross-coupling reactions. Understanding these mechanisms is critical to designing effective synthetic protocols.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of this molecule's utility. Unlike simple aryl chlorides, which are generally unreactive towards nucleophiles, this compound is "activated".[9]
Causality of Activation: The strongly electron-withdrawing trifluoromethyl group, positioned ortho to the chlorine atom, powerfully depletes the electron density of the aromatic ring. This inductive effect makes the carbon atom bonded to the chlorine highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][10] The stability of this intermediate is the key to the reaction's feasibility.
This pathway is fundamental for creating C-O, C-N, and C-S bonds, which are prevalent in many dyes and pharmaceutical intermediates.
Caption: General workflow for Nucleophilic Aromatic Substitution (SₙAr).
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an effective coupling partner in various palladium-catalyzed reactions, which are essential for forming C-C bonds.
-
Suzuki-Miyaura Coupling: This reaction creates biaryl structures by coupling the aryl chloride with an organoboron reagent (boronic acid or ester).[11][12] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) can effectively facilitate the challenging oxidative addition step.[12]
-
Ullmann Condensation: This classic copper-catalyzed reaction is used to form C-N and C-O bonds, serving as an alternative to SₙAr or palladium-catalyzed methods.[13] Though traditional Ullmann reactions require harsh conditions (high temperatures), modern protocols using ligands and soluble copper sources have made the transformation more accessible and versatile.[13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Advanced Dyes
The trifluoromethyl group acts as a powerful modulator of the photophysical properties of chromophores. Its strong electron-withdrawing character can influence the electronic structure of a dye, leading to desirable shifts in absorption and emission spectra.[5][15] Furthermore, the CF₃ group enhances the stability and lipophilicity of dye molecules, which can improve their performance in biological imaging applications by increasing cell membrane permeability and resisting metabolic degradation.[5]
Example Application: Heptamethine Cyanine Dyes
Heptamethine cyanine dyes are of significant interest for near-infrared (NIR) imaging. Introducing CF₃ groups into the cyanine skeleton has been shown to cause a red-shift in the maximum absorption wavelength and improve photostability compared to non-fluorinated analogues.[15] The synthesis often involves building blocks derived from this compound.
Application in Specialty Chemical Synthesis
This compound is a key intermediate for numerous specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2][4]
-
Pharmaceutical Intermediates: It is a building block for Active Pharmaceutical Ingredients (APIs) where the 2-(trifluoromethyl)phenyl group is a key pharmacophore.[2] For example, it is used in the synthesis of drugs like Leflunomide (an immunosuppressant) and other compounds requiring precise fluorination.[6]
-
Agrochemicals: The compound serves as a crucial precursor in the production of potent pesticides and herbicides.[4] A notable example is its use in the synthesis of the rodenticide Bromethalin.[1]
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be taken.
Protocol 1: Synthesis of 2-Phenoxy-1-(trifluoromethyl)benzene via Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes the synthesis of a diaryl ether, a common structural motif in specialty chemicals, through a classic SₙAr reaction.
-
Objective: To demonstrate the displacement of the chloride from this compound using a phenoxide nucleophile.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (1.1 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of potassium phenoxide.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-phenoxy-1-(trifluoromethyl)benzene as a clear oil.
-
-
Self-Validation: The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS analysis. Expected yield: 75-90%.
Protocol 2: Synthesis of 4'-Methoxy-2-(trifluoromethyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol provides a method for C-C bond formation to synthesize a biaryl compound, a structure prevalent in pharmaceuticals and advanced materials.
-
Objective: To couple this compound with an arylboronic acid using a modern palladium catalyst system.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
(4-Methoxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (a Buchwald ligand) (0.04 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
-
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically in a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).[12]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure.[12]
-
Final Product: Purify the crude product by flash column chromatography on silica gel to yield the biaryl product as a white solid.
-
-
Self-Validation: Confirm the structure and purity via NMR spectroscopy and mass spectrometry. Expected yield: 70-85%.
Safety and Handling
This compound is a flammable liquid and vapor and should be handled with care.[16][17] It can cause skin and eye irritation.[18][19]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Ground all equipment to prevent static discharge. Use spark-proof tools.[16][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly sealed.[7][16] It is incompatible with strong oxidizing and reducing agents.[16]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[17]
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This compound Supplier China | Properties, Applications & Safety - Bouling Chemical Co., Limited. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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Synthesis and Characterization of Trifluoromethyl Modified Heptamethine Cyanine Dyes - Biological Stain Commission. (URL: [Link])
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])
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Ullmann condensation - Wikipedia. (URL: [Link])
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Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes with Trifluoromethyl Groups - MDPI. (URL: [Link])
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Safety data sheet - CPAChem. (URL: [Link])
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (URL: [Link])
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Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (URL: [Link])
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Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])
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Trifluoromethylation - Wikipedia. (URL: [Link])
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Synthesis and Properties of Novel Reactive Dyes Comprising Acyl Fluoride Group on Cotton Fabrics - MDPI. (URL: [Link])
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Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. (URL: [Link])
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(PDF) Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids - ResearchGate. (URL: [Link])
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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18.5 Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
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Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC - NIH. (URL: [Link])
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
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NUCLEOPHILIC AROMATIC SUBSTITUTION OF (2-METHOXYPHENYL)-ACETONITRILE WITH ISOBUTYRONITRILE - Organic Syntheses Procedure. (URL: [Link])
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A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (URL: [Link])
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Common Name: CHLOROBENZOTRIFLUORIDE HAZARD SUMMARY - NJ.gov. (URL: [Link])
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P-Chlorobenzotrifluoride (PCBTF) - SAFETY DATA SHEET. (URL: [Link])
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Application Notes & Protocols: Safe Handling and Disposal of 2-Chlorobenzotrifluoride in a Laboratory Setting
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Chlorobenzotrifluoride (CAS No. 88-16-4) in a laboratory environment. This document is intended to supplement, not replace, your institution's formal Chemical Hygiene Plan (CHP) and standard operating procedures (SOPs).[1][2][3][4] Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Understanding the Hazard Profile of this compound
This compound, also known as 1-Chloro-2-(trifluoromethyl)benzene, is a versatile intermediate in the synthesis of pharmaceuticals and other high-performance materials.[5] However, its utility is matched by a significant hazard profile that necessitates careful handling.
1.1. Physicochemical Properties
A clear, colorless liquid with a distinct fish-like odor, this compound is a flammable liquid and vapor with a flash point of approximately 44°C (111.2°F).[6] Its vapors are heavier than air and can travel to an ignition source, leading to a flashback.[6][7]
| Property | Value | Source |
| CAS Number | 88-16-4 | [5][8][9][10][11][12] |
| Molecular Formula | C₇H₄ClF₃ | [5][8] |
| Molecular Weight | 180.55 g/mol | [5][13] |
| Boiling Point | 152-153 °C | [5][6][11] |
| Flash Point | 44 °C (111.2 °F) | [6] |
| Appearance | Colorless to light yellow clear liquid | [5] |
1.2. Health Hazards
Exposure to this compound can result in a range of adverse health effects:
-
Inhalation: Causes irritation to the respiratory tract.[6] Vapors may lead to dizziness, suffocation, and potentially delayed pulmonary edema.[6]
-
Skin Contact: Causes skin irritation.[6][8] Prolonged contact may be harmful if absorbed through the skin.[6]
-
Eye Contact: Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[6][8]
-
Ingestion: Harmful if swallowed.[10][13] May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[6] Ingestion of large amounts can lead to central nervous system depression.[6]
-
Chronic Exposure: Chronic inhalation and ingestion may lead to fluoride poisoning (fluorosis), characterized by weight loss, weakness, anemia, brittle bones, and stiff joints.[6]
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in handling hazardous chemicals is to minimize exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
2.1. Engineering Controls: The First Line of Defense
-
Fume Hoods: All work with this compound must be conducted in a properly functioning chemical fume hood to keep airborne concentrations below permissible exposure limits.[3][6]
-
Ventilation: The laboratory should have adequate general ventilation.[6] Use local explosion-proof ventilation where necessary.[6]
-
Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[6][7][9]
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment.
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][9] A face shield may be necessary for splash-prone operations.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6] Consult the glove manufacturer's compatibility data for this compound.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to prevent accidents and exposure.
3.1. General Handling Procedures
-
Ground and bond containers when transferring material to prevent static discharge.[6][10]
-
Avoid contact with eyes, skin, and clothing.[6]
-
Avoid ingestion and inhalation.[6]
-
Empty containers retain product residue and can be dangerous. Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[6]
3.2. Storage Requirements
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[6][7][13]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6][8][13]
-
Incompatible Materials: Strong oxidizing agents and strong reducing agents.[9]
Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
4.1. First Aid Measures
-
Inhalation: Remove the individual from exposure to fresh air immediately.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical aid.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]
4.2. Spill Response Protocol
The response to a spill will depend on its size and location.
Caption: Workflow for responding to a this compound spill.
4.2.1. Small Spill Cleanup Protocol (<100 mL and contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear two pairs of chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: If necessary, use absorbent pads to prevent the spill from spreading.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6][7]
-
Collection: Using spark-proof tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[6][8]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
4.2.2. Large Spill Response Protocol (>100 mL or any spill outside of a fume hood)
-
Evacuate: Immediately evacuate the area and alert all personnel to leave.[7][15]
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Inform your laboratory supervisor and your institution's Environmental Health & Safety (EH&S) department immediately.
-
Do Not Attempt to Clean Up: A large spill of this flammable and hazardous material requires a professional response. Await the arrival of the trained hazardous materials team.[15]
Waste Disposal Procedures
This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[7][15]
5.1. Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including contaminated solids, in a designated, properly labeled hazardous waste container.[16] This container should be made of a compatible material and have a secure, tight-fitting lid.[17]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[2][17]
-
Segregation: Do not mix halogenated organic waste with non-halogenated organic waste.[16][17]
Caption: Procedure for the proper disposal of this compound waste.
5.2. Disposal Method
The preferred method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility.[16][18] This process ensures the complete destruction of the compound. Do not dispose of this compound down the drain or in regular trash.[17]
Decontamination Protocol
All lab equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse non-porous materials such as glassware and stainless steel with a suitable solvent like isopropanol or ethanol. Collect the rinse as hazardous waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow to air dry completely in a well-ventilated area or oven dry if appropriate.
Conclusion
This compound is a valuable chemical reagent that can be used safely with proper precautions. A thorough understanding of its hazards, the consistent use of engineering controls and PPE, and strict adherence to handling, storage, and disposal protocols are paramount to ensuring the safety of all laboratory personnel. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets before working with this or any other hazardous chemical.[1][2][3][4]
References
-
Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]
-
OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]
-
The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Safety data sheet - this compound. CPAChem. [Link]
-
Hazardous Substance Fact Sheet: Chlorobenzotrifluoride. New Jersey Department of Health. [Link]
-
OSHA Factsheet: Laboratory Safety - Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]
-
This compound. Veda Lifesciences. [Link]
-
Safety Data Sheet. Wawak. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Substance Fact Sheet: Chlorobenzotrifluoride. New Jersey Department of Health. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Safety Data Sheet - p-Chlorobenzotrifluoride. Chem Service. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
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Troubleshooting & Optimization
Technical Support Center: 2-Chlorobenzotrifluoride Reactions
Welcome to the technical support guide for reactions involving 2-Chlorobenzotrifluoride (o-CBTF). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate.[1][2][3] This guide provides in-depth, experience-driven answers to common problems, focusing on the identification and mitigation of frequently encountered byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in my this compound reactions?
The byproduct profile of o-CBTF reactions is highly dependent on the reaction type. However, due to its chemical structure, a few common byproducts appear across various synthetic routes. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr).[4] This is the primary pathway for both desired reactions and the formation of several key byproducts.
Table 1: Common Byproducts in this compound Reactions
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Typical Reaction Type | Common Analytical Signature (GC-MS, m/z) |
| 2-Hydroxybenzotrifluoride | C₇H₅F₃O | 162.11 | Nucleophilic Aromatic Substitution (SNAr) with trace water | 162, 143, 115 |
| 2-Methoxybenzotrifluoride | C₈H₇F₃O | 176.14 | SNAr with methoxide or methanol solvent | 176, 161, 145 |
| Benzotrifluoride | C₇H₅F₃ | 146.11 | Reductive dehalogenation (e.g., in Grignard or some cross-coupling) | 146, 127, 96 |
| Dimerized Byproducts | C₁₄H₈F₆ | 290.20 | Metal-catalyzed cross-coupling (homo-coupling) | 290, 271 |
| Isomeric Substitution Products | Varies | Varies | Benzyne mechanism under very strong basic conditions | Varies based on nucleophile |
Q2: I'm performing a nucleophilic aromatic substitution (SNAr) with an amine and see an unexpected peak at m/z 162 in my GC-MS. What is it?
An m/z of 162 strongly suggests the formation of 2-Hydroxybenzotrifluoride . This is the product of hydrolysis, where water acts as a nucleophile, displacing the chloride.
-
Causality: The -CF3 group makes the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles.[5][6][7] Even trace amounts of water in your solvent, amine, or from atmospheric moisture can compete with your intended nucleophile, especially at elevated temperatures. The stability of the resulting phenoxide intermediate further drives this side reaction.
-
Troubleshooting: See the detailed protocol in the Troubleshooting Guide (Section T1) for minimizing hydrolysis. Key steps include using anhydrous solvents, drying the amine reagent, and running the reaction under a strictly inert atmosphere (Nitrogen or Argon).
Q3: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) has a low yield of the desired product and a significant amount of a high-boiling, non-polar substance. What could be the issue?
This is a classic sign of homo-coupling , leading to dimerized byproducts like 2,2'-bis(trifluoromethyl)biphenyl. Another common byproduct is reductive dehalogenation , yielding benzotrifluoride.
-
Causality of Homo-coupling: This occurs when two molecules of your this compound starting material couple with each other. It is often promoted by issues with catalyst activity, improper ligand choice, or unfavorable reaction kinetics that allow the organometallic intermediate to react with another molecule of the starting material before the cross-coupling partner.
-
Causality of Reductive Dehalogenation: This side reaction replaces the chlorine atom with a hydrogen atom. It can be caused by β-hydride elimination from the organometallic intermediate or by protic impurities in the reaction mixture that quench the reactive species.
-
Troubleshooting: Refer to the Troubleshooting Guide (Section T2) for strategies to optimize cross-coupling reactions. This includes screening different ligands, ensuring the purity of your reagents, and carefully controlling the reaction temperature.
Troubleshooting Guides
T1: Problem - Hydrolysis Byproduct (2-Hydroxybenzotrifluoride) in SNAr Reactions
Observed Issue: Low yield of the desired amine-substituted product. Presence of a polar, acidic byproduct, often confirmed as 2-hydroxybenzotrifluoride by GC-MS or LC-MS.
Workflow for Mitigation:
Caption: Troubleshooting workflow for hydrolysis in SNAr reactions.
Detailed Protocol for Minimizing Hydrolysis:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. If using a bottled anhydrous solvent, ensure it has been stored properly over molecular sieves.
-
Reagent Preparation: If your nucleophile is a liquid (e.g., an amine), consider drying it over activated 4Å molecular sieves for several hours before use. If it is a solid, ensure it has been thoroughly dried under vacuum.
-
Glassware and Setup: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (Nitrogen or Argon) for 15-30 minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction via a bubbler or balloon.
-
Execution: Add the solvent, o-CBTF, and nucleophile under the inert atmosphere. Begin heating only after the system is sealed.
-
Workup: When quenching the reaction, use degassed water if possible to minimize oxidation of sensitive products.
T2: Problem - Byproducts in Metal-Catalyzed Cross-Coupling Reactions
Observed Issue: Complex mixture in the final product, with GC-MS or NMR indicating the presence of benzotrifluoride (reductive dehalogenation) and/or a dimerized product (homo-coupling).
Workflow for Optimization:
Caption: Troubleshooting workflow for cross-coupling side reactions.
Table 2: Troubleshooting Guide for Cross-Coupling Reactions
| Problem | Probable Cause(s) | Recommended Action(s) |
| Homo-coupling | 1. Catalyst decomposition. 2. Oxidative addition is too slow. 3. Transmetalation is the rate-limiting step. | 1. Use a more robust ligand or a pre-catalyst. 2. Increase temperature slightly or switch to a more electron-rich ligand. 3. Ensure the base is appropriate and soluble. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). |
| Reductive Dehalogenation | 1. Protic impurities (water, alcohols). 2. β-Hydride elimination from the organometallic intermediate. 3. Thermal decomposition of the catalyst. | 1. Use anhydrous conditions as described in protocol T1. 2. Use a ligand that discourages β-hydride elimination (e.g., bulky phosphines). 3. Lower the reaction temperature. |
Analytical Methods for Byproduct Identification
Effective troubleshooting relies on accurate identification and quantification of impurities.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing o-CBTF reactions.[10] It is excellent for separating volatile and semi-volatile compounds and providing mass data for identification. Use a non-polar column (e.g., DB-5ms or equivalent) for good separation of the aromatic compounds.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile or thermally sensitive products. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of unknown byproducts once they are isolated. ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the -CF3 group in both products and byproducts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [intersurfchem.net]
- 4. nbinno.com [nbinno.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biomedres.us [biomedres.us]
- 9. rroij.com [rroij.com]
- 10. cdc.gov [cdc.gov]
Technical Support Center: Purification of 2-Chlorobenzotrifluoride Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chlorobenzotrifluoride and its derivatives. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during your synthetic work. Our focus is on not just what to do, but why a particular strategy is effective, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when planning the purification of your target compound synthesized using this compound.
Q1: What are the key physical properties of this compound and its derivatives that I should consider for purification?
A1: this compound is a colorless to light yellow liquid with a boiling point of approximately 152-153 °C and a density of about 1.37 g/cm³, making it denser than water.[1] It is generally immiscible with water but miscible with common organic solvents.[1][2] Derivatives will have varying properties, but the presence of the trifluoromethyl group often imparts higher volatility and altered polarity compared to non-fluorinated analogues. For purification, this means:
-
Distillation: Can be a viable option if there is a significant boiling point difference between your product and impurities.
-
Chromatography: The trifluoromethyl group can influence interactions with stationary phases. Reversed-phase HPLC is a common starting point, but other techniques like normal-phase or specialized fluorinated stationary phases may offer better selectivity.[3]
-
Liquid-Liquid Extraction: The hydrophobicity of the trifluoromethyl group will influence solvent choice for extractions.
Q2: What are the most common types of impurities I should expect?
A2: Impurities will be highly dependent on your specific reaction. However, some common classes include:
-
Unreacted Starting Materials: Residual this compound or other reactants.
-
Positional Isomers: If your reaction can occur at different positions on the aromatic ring, you may have a mixture of isomers which can be challenging to separate.[4][5]
-
Byproducts from Side Reactions: In cross-coupling reactions like Suzuki-Miyaura, you might encounter homocoupling products or protodehalogenation of your starting material.[6][7]
-
Degradation Products: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, leading to the formation of a carboxylic acid.[3][8][9]
Q3: Is the trifluoromethyl group stable during purification?
A3: Generally, the trifluoromethyl group is robust. However, it can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, particularly with heating.[3][8][9] This is a critical consideration when choosing reagents for extractions (e.g., avoiding strong aqueous bases if your molecule is sensitive) or when developing chromatography methods where pH modifiers are used.
Troubleshooting Guides
This section provides detailed solutions to specific purification problems.
Issue 1: My final product is contaminated with unreacted this compound.
This is a common issue, especially if the reaction has not gone to completion. The relatively high volatility of this compound can make its removal challenging.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The most straightforward cause. | Drive the reaction to completion if possible by extending the reaction time, increasing the temperature, or adding more of the other reactant. |
| Similar Polarity | The product and starting material may have very similar polarities, leading to co-elution in chromatography. | Optimization of Chromatography: - Gradient Modification: Use a shallower gradient in reversed-phase HPLC to improve resolution. - Solvent System Change: Switching from acetonitrile to methanol (or vice versa) in reversed-phase systems can alter selectivity.[3] - Alternative Stationary Phase: Consider a phenyl-hexyl or a fluorinated stationary phase which can offer different selectivities for fluorinated compounds.[3] |
| High Volatility | During solvent removal under reduced pressure (e.g., rotary evaporation), both the solvent and the this compound may be removed, but some can remain trapped with a less volatile product. | High-Vacuum Distillation/Kugelrohr: If your product is a high-boiling liquid or a solid, applying a high vacuum with gentle heating can selectively remove the more volatile this compound. |
Experimental Protocol: Optimized Flash Chromatography for Removing this compound
-
Initial Scouting: Use Thin Layer Chromatography (TLC) with several different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that shows the best separation between your product and the this compound starting material.
-
Column Packing: Dry pack a silica gel column with the appropriate amount of silica for your sample size (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of your column. This dry-loading technique often results in better separation.
-
Elution: Begin eluting with a non-polar solvent (e.g., pure hexane) to first wash off any very non-polar impurities. Gradually increase the polarity of the mobile phase based on your TLC scouting. A slow, shallow gradient is often key to separating compounds with similar polarities.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product fractions.
Issue 2: I have a mixture of positional isomers that are difficult to separate.
The electronic-directing effects of the chloro and trifluoromethyl groups can sometimes lead to the formation of a mixture of ortho, meta, and para isomers. These often have very similar physical properties, making purification a significant challenge.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Lack of Reaction Regioselectivity | The reaction conditions do not sufficiently favor the formation of a single isomer. | Re-evaluate the synthetic strategy. Sometimes changing the catalyst, solvent, or temperature can improve the isomeric ratio. |
| Similar Polarity and Boiling Points | Isomers often have nearly identical polarities and boiling points, making standard chromatography and distillation ineffective. | Specialized Chromatography: - Normal-Phase Chromatography: This can sometimes offer better selectivity for isomers than reversed-phase.[4] - Supercritical Fluid Chromatography (SFC): SFC can provide unique selectivity and is often successful in separating challenging isomers. - Preparative HPLC with Phenyl or PFP Columns: Columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer alternative selectivities through π-π interactions, which can be effective for separating aromatic isomers.[10][11] |
| Co-crystallization | The isomers may have similar crystal lattice energies and can co-crystallize, making purification by recrystallization difficult. | Fractional Crystallization: This involves a series of carefully controlled crystallization steps. It can be laborious but is sometimes effective. Experiment with a wide range of solvents and solvent mixtures. |
Workflow for Isomer Separation:
Caption: Decision workflow for separating challenging positional isomers.
Issue 3: I suspect the trifluoromethyl group has been hydrolyzed to a carboxylic acid.
The formation of an unexpected carboxylic acid byproduct can be perplexing. This is often due to the hydrolysis of the -CF3 group.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Strong Basic Conditions | The use of strong aqueous bases (e.g., NaOH, KOH) during workup or the reaction itself can lead to hydrolysis.[3] | Use Milder Bases: For extractions, use weaker bases like sodium bicarbonate or potassium carbonate. If a strong base is required for the reaction, ensure anhydrous conditions and quench carefully at low temperatures. |
| Strong Acidic Conditions with Heat | Refluxing in strong acids can also cause hydrolysis of the trifluoromethyl group.[8] | Moderate Reaction Conditions: If possible, perform the reaction at a lower temperature. If acidic conditions are necessary, consider using a milder acid or shorter reaction times. |
Experimental Protocol: Purification of a Carboxylic Acid Byproduct from a Neutral Product
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid byproduct will be deprotonated to its carboxylate salt and will move into the aqueous layer, while the neutral desired product remains in the organic layer.
-
Separation: Separate the organic and aqueous layers.
-
Back-Extraction (Optional): To ensure complete removal of the neutral product from the aqueous layer, you can back-extract the aqueous layer with a fresh portion of the organic solvent.
-
Isolation of Neutral Product: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified neutral product.
-
Isolation of Acidic Byproduct (for characterization): The aqueous layer can be acidified with a strong acid (e.g., 1M HCl) until it is acidic (check with pH paper). The carboxylic acid will precipitate if it is a solid, or it can be extracted with an organic solvent.
Summary of Purification Techniques
| Technique | Best For... | Key Considerations |
| Distillation | Separating liquids with significantly different boiling points. Removing volatile starting materials from non-volatile products. | Product must be thermally stable. Vacuum distillation may be necessary for high-boiling compounds.[12] |
| Crystallization | Purifying solid products from soluble impurities. | Finding a suitable solvent system is crucial. Can be used for isomer separation in some cases.[13] |
| Flash Chromatography | General purpose purification for a wide range of compounds. Good for removing byproducts with different polarities. | Solvent selection is key to good separation. Can be scaled up for larger quantities. |
| Preparative HPLC | High-resolution separation of closely related compounds, such as isomers.[5] | More expensive and time-consuming than flash chromatography. Choice of column and mobile phase is critical for success. |
| Liquid-Liquid Extraction | Separating acidic, basic, and neutral compounds. Initial cleanup of a reaction mixture. | Based on differential solubility and pKa values of the components. Be mindful of potential hydrolysis with strong aqueous acids or bases. |
References
-
Yi, H., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. ResearchGate. Available at: [Link]
-
Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society. Available at: [Link]
-
García, M. A., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. Available at: [Link]
-
OChemOnline. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Gross, Z. (2020). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights. Available at: [Link]
-
Ataman Kimya. PCBTF (P-CHLOROBENZOTRIFLUORIDE). Available at: [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]
-
Taylor & Francis. (2001). Nematic Liquid Crystals with a Trifluoromethyl Group. Available at: [Link]
-
Semantic Scholar. (2001). Nematic Liquid Crystals with a Trifluoromethyl Group. Available at: [Link]
-
ResearchGate. (2010). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available at: [Link]
-
CPAChem. (2022). Safety data sheet - this compound. Available at: [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]
-
ACS Publications. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). The Chemistry Behind this compound: Properties and Synthesis Insights. Available at: [Link]
Sources
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- 2. This compound Supplier China | Properties, Applications & Safety | High-Quality 98-16-8 Manufacturer [boulingchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. separation of positional isomers - Chromatography Forum [chromforum.org]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
How to optimize reaction yield when using 2-Chlorobenzotrifluoride
An essential yet challenging building block in modern synthesis, 2-Chlorobenzotrifluoride (2-CBTF) is a cornerstone intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2][3] Its unique electronic properties, stemming from the juxtaposition of a deactivating, meta-directing trifluoromethyl group and a weakly deactivating, ortho-, para-directing chloro group, create a nuanced reactivity profile that can be both advantageous and problematic.[4]
This technical support center is designed for the practicing researcher and development professional. Here, we move beyond textbook procedures to address the common, real-world challenges encountered when using 2-CBTF. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction yields.
Part 1: Foundational Knowledge & General Troubleshooting
This section addresses the most common initial queries and problems that can be traced back to the fundamentals of the reagent and reaction setup.
Frequently Asked Questions (FAQs)
Q1: What are the critical physical and chemical properties of 2-CBTF I should be aware of?
A1: Understanding the fundamental properties of 2-CBTF is the first step to successful experimentation. It is a colorless to light yellow liquid with a distinct pungent odor.[4][5] Its high density means it will form the lower layer in biphasic systems with water. Crucially, it is immiscible with water but miscible with most common organic solvents.[4][6][7]
| Property | Value | Source |
| CAS Number | 88-16-4 | [2] |
| Molecular Formula | C₇H₄ClF₃ | [2][3] |
| Molecular Weight | 180.55 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Boiling Point | ~152-153 °C | [4][5] |
| Melting Point | -7.4 °C | [2][4] |
| Density | ~1.37 - 1.384 g/cm³ at 20 °C | [4][5] |
| Flash Point | 44 - 47 °C | [5][8] |
| Water Solubility | Insoluble / Immiscible | [5][6][9] |
Q2: What are the non-negotiable safety protocols for handling 2-CBTF?
A2: Safety is paramount. 2-CBTF is a flammable liquid and an irritant.[3][10][11] Always handle it in a well-ventilated fume hood.[8][12] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.[6][10] All transfers should use spark-proof tools and grounded equipment to prevent static discharge.[8][12][13] Ensure an eyewash station and safety shower are immediately accessible.[8]
Q3: My reaction is sluggish or failing. Could the purity of my 2-CBTF be the issue?
A3: Absolutely. High purity (typically >99%) is critical, as minor impurities can have a significant negative impact on sensitive reactions, especially palladium-catalyzed couplings.[1] Common impurities from synthesis, such as isomers (e.g., 3- or 4-chlorobenzotrifluoride) or residual starting materials from its own synthesis (e.g., chlorotoluenes), can compete in the reaction or poison the catalyst.[14] If you suspect purity issues, purification by distillation is the most effective method.[14]
Part 2: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
The use of 2-CBTF in cross-coupling reactions is widespread but challenging due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[15] Success hinges on a carefully selected catalyst system and rigorously controlled conditions.
Section 2.1: Suzuki-Miyaura Coupling
Q1: Why is my Suzuki-Miyaura coupling with 2-CBTF giving low conversion?
A1: The primary hurdle is the strength of the C-Cl bond. The rate-limiting step in the catalytic cycle is often the oxidative addition of the aryl chloride to the Pd(0) center.[15][16] This step is significantly slower for aryl chlorides than for bromides or iodides. To overcome this, you need a highly active catalyst system capable of facilitating this difficult step.[17]
Troubleshooting Guide: Suzuki-Miyaura Reactions
| Problem | Root Cause Analysis | Recommended Solution |
| Low or No Conversion | Inactive Catalyst System: The Pd(0) complex is not electron-rich enough to break the C-Cl bond. Standard ligands like PPh₃ are often ineffective.[17] | Use Bulky, Electron-Rich Ligands: Employ specialized phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the formation of the active, low-coordinate Pd(0) species required for oxidative addition.[15][16] Increase catalyst loading if necessary (e.g., from 1-2 mol% to 3-5 mol%).[16] |
| Insufficient Temperature: The activation energy for oxidative addition is not being met. | Increase the reaction temperature, often in the range of 80–110 °C, depending on the solvent.[15] | |
| Incorrect Base/Solvent: The base is not strong enough or is poorly soluble, hindering the crucial transmetalation step. | Use a strong base like K₃PO₄ or Cs₂CO₃. The choice of solvent is critical for both solubility and reactivity; common choices include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base.[15][18] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid, consuming your reagent and generating impurities.[15] | Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. Use techniques like three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[15] |
| Protodeboronation | Unstable Boronic Acid: The boronic acid group is cleaved and replaced by hydrogen, especially in the presence of water and base at high temperatures. | Use a fresh batch of boronic acid. A highly effective strategy is to use a more stable boronate ester (e.g., a pinacol ester), which slowly hydrolyzes in situ to provide the boronic acid.[15][16] Using a slight excess (1.1-1.5 equivalents) of the boron reagent can also help drive the desired reaction.[15] |
General Protocol for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inerting: Seal the flask and thoroughly purge with a dry, inert gas (e.g., Argon) for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the previously degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Vigorously stir the mixture and heat to the target temperature (e.g., 100 °C). Monitor progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle```dot
// Nodes Pd0 [label="L₂Pd⁰", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_complex [label="L₂PdII(Ar)(Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_trans [label="L₂PdII(Ar)(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [color="#34A853"]; OxAdd -> PdII_complex [label=" Ar-Cl\n(2-CBTF)", color="#34A853"]; PdII_complex -> Transmetal [color="#4285F4"]; Transmetal -> PdII_trans [label=" Ar'-B(OR)₂\n+ Base", color="#4285F4"]; PdII_trans -> RedElim [color="#EA4335"]; RedElim -> Pd0 [label=" Ar-Ar'\n(Product)", color="#EA4335"];
// Invisible nodes for layout {rank=same; OxAdd; RedElim;} {rank=same; PdII_complex; PdII_trans;} }
Caption: Key steps in the Buchwald-Hartwig cycle and the competing β-hydride elimination pathway.
Part 3: Optimizing Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring of 2-CBTF towards nucleophilic attack. [4] Q1: My SNAr reaction on 2-CBTF is not working. What conditions are required?
A1: Successful SNAr requires overcoming the energy barrier for the nucleophile to attack the electron-rich aromatic ring. The -CF₃ group helps significantly by stabilizing the negatively charged intermediate (the Meisenheimer complex) or transition state. [19][20]However, you still typically need forcing conditions:
-
A Strong Nucleophile: Alkoxides, thiolates, and primary/secondary amines are common.
-
A Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP are excellent choices as they solvate the cation of the nucleophile, increasing its nucleophilicity, and can stabilize the charged intermediate. [21]* Elevated Temperature: Heating is almost always necessary to provide sufficient activation energy.
Troubleshooting Guide: SNAr Reactions
| Problem | Root Cause Analysis | Recommended Solution |
| No Reaction | Insufficient Nucleophilicity: The chosen nucleophile is not strong enough to attack the ring. | Increase Nucleophile Strength: If using an alcohol or thiol, ensure it is fully deprotonated by using a strong base (e.g., NaH, KOtBu). |
| Poor Solvent Choice: A protic or nonpolar solvent is inhibiting the reaction. | Switch to a Polar Aprotic Solvent: Use DMSO, DMF, or NMP to maximize nucleophile reactivity. [21] | |
| Formation of Multiple Isomers | Complex Directing Effects: The -Cl (ortho-, para-directing) and -CF₃ (meta-directing) groups have opposing influences. Nucleophilic attack is generally favored at positions ortho or para to strong electron-withdrawing groups. In 2-CBTF, this means the C4 and C6 positions are most activated by the -CF₃ group. | Control Kinetically vs. Thermodynamically: Regioselectivity can sometimes be influenced by temperature and reaction time. Lower temperatures may favor the kinetically preferred product. It is essential to analyze the product mixture carefully to identify isomers. |
Visualization: SNAr Regioselectivity on 2-CBTF
Caption: Nucleophilic attack sites on 2-CBTF, activated by the -CF₃ group.
References
-
Material Safety Data Sheet - this compound, 99%. Cole-Parmer. [Link]
-
The Versatility of this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Chemistry Behind this compound: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
This compound Supplier China | Properties, Applications & Safety. bouling chemical co., limited. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
Understanding this compound (CAS 88-16-4): Properties and Manufacturer Insights. OKCHEM. [Link]
-
Common Name: CHLOROBENZOTRIFLUORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Safety data sheet - this compound. CPAChem. [Link]
-
SOME INDUSTRIAL CHEMICAL INTERMEDIATES AND SOLVENTS. IARC Publications. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
- Process for producing high purity para-chlorobenzotrifluoride.
-
Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
- P-chlorobenzotrifluoride synthesizing method.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
What is the proper way to set up a suzuki coupling?. Reddit. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
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- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
Addressing stability issues of 2-Chlorobenzotrifluoride under reaction conditions
Technical Support Center: 2-Chlorobenzotrifluoride
Welcome to the technical support resource for this compound (CAS No. 88-16-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile yet reactive intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot stability issues and optimize your reaction conditions effectively.
Troubleshooting Guide: Addressing In-Reaction Instability
This section addresses specific experimental observations that may indicate the instability or undesired reactivity of this compound.
Issue 1: Reaction Mixture Develops Color (Yellow/Brown/Black) or Forms Precipitate with Basic Reagents.
Problem: Upon addition of a base (e.g., NaOH, KOH, NaH, alkoxides) or during heating, the reaction mixture darkens, and analysis shows significant consumption of the starting material with the formation of multiple unknown byproducts.
Causality & Scientific Explanation: this compound's structure features a chlorine atom on a benzene ring that is strongly activated by the electron-withdrawing trifluoromethyl (-CF3) group at the ortho position. This inductive effect significantly lowers the electron density of the C-Cl bond, making the carbon atom highly susceptible to nucleophilic attack.[1][2] Strong bases, especially hydroxides or alkoxides, can readily displace the chloride via a nucleophilic aromatic substitution (SNAAr) reaction, leading to the formation of phenols or ethers. At elevated temperatures, these phenolic products can be prone to oxidation, causing the observed color change.
Recommended Solutions & Protocols:
-
Reagent Selection: If the reaction chemistry allows, substitute strong, hard nucleophilic bases with weaker or sterically hindered non-nucleophilic bases.
-
Example: For a deprotonation step, consider using lithium diisopropylamide (LDA) at low temperatures or a carbonate base (e.g., Cs2CO3, K2CO3) if applicable, instead of NaOH or NaH.
-
-
Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds. The activation energy for decomposition pathways is often higher, and low temperatures will kinetically favor the intended reaction.
-
Protocol: Initiate the reaction at 0 °C or -78 °C and allow it to slowly warm to the required temperature, monitoring for any visual changes.
-
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). This minimizes the risk of oxidation of any sensitive intermediates or products, especially if phenolic byproducts are formed.
Issue 2: Low Yield or Stalled Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira).
Problem: A cross-coupling reaction using this compound as the electrophile fails to go to completion, results in low yield, or produces significant amounts of dechlorinated starting material (benzotrifluoride).
Causality & Scientific Explanation: The Carbon-Chlorine bond in aryl chlorides is significantly stronger and less reactive than the corresponding C-Br or C-I bonds.[3] Consequently, the oxidative addition step in the palladium catalytic cycle, which is often rate-limiting, is much slower.[4] This requires highly active catalyst systems. Ineffective catalysts or suboptimal conditions can lead to competing side reactions, such as hydrodechlorination (replacement of -Cl with -H), especially if a hydrogen source (e.g., solvent, base, or organometallic reagent) is present.
Recommended Solutions & Protocols:
-
Catalyst & Ligand System Optimization: Standard Pd(PPh3)4 may be insufficient. Use modern, electron-rich, and sterically bulky phosphine ligands that are known to activate aryl chlorides.
-
Recommended Systems:
-
Buchwald Ligands: SPhos, XPhos, or RuPhos with a Pd(OAc)2 or Pd2(dba)3 precursor.
-
Josiphos Ligands: Another class of effective ligands for activating C-Cl bonds.
-
-
-
Base and Solvent Choice: The choice of base is critical. A base that is too strong or has protic impurities can promote hydrodechlorination.
-
Commonly Used Bases: K3PO4, Cs2CO3, or K2CO3 are often effective and are less prone to side reactions than alkoxides in this context.
-
Solvents: Anhydrous polar aprotic solvents like 1,4-dioxane, toluene, or DMF are standard. Ensure they are thoroughly dried before use.
-
-
To a dry Schlenk flask under Argon, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.5 equivalents).
-
Add this compound (1.0 equivalent) and the boronic acid partner (1.2 equivalents).
-
Add anhydrous toluene (to make a 0.2 M solution).
-
Degas the mixture with Argon for 15 minutes.
-
Heat the reaction to 100-110 °C and monitor by TLC or GC-MS.
Caption: Troubleshooting workflow for optimizing Pd-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary incompatibilities of this compound?
A: this compound is stable under normal conditions but is incompatible with:
-
Strong Oxidizing Agents: Can react vigorously, potentially leading to fire or explosion.[5][6][7]
-
Strong Bases: Can cause nucleophilic substitution and decomposition, especially upon heating.[1][5][6]
-
Heat and Ignition Sources: The compound is flammable with a flash point of around 54-57.5 °C.[5] Vapors can form explosive mixtures with air.[8]
Q2: How should this compound be stored to ensure long-term stability?
A: Proper storage is crucial for maintaining the integrity of the compound.
-
Temperature: Store in a cool, dry place, ideally between 2-8 °C for long-term storage.[9]
-
Atmosphere: Keep the container tightly closed to prevent moisture ingress and evaporation.[10]
-
Location: Store in a well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and incompatible materials.[5]
Q3: My reaction requires electrophilic aromatic substitution. Where will the substitution occur on this compound?
A: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and a strong meta-director. The chlorine (-Cl) atom is also deactivating but is an ortho, para-director. In this case, the directing effect of the potent -CF3 group dominates. Therefore, electrophilic substitution (e.g., nitration, halogenation) will predominantly occur at the positions meta to the -CF3 group (positions 3 and 5).[1][2]
Caption: Electrophilic substitution directing effects on the this compound ring.
Q4: Can this compound undergo photochemical degradation?
A: Yes, aromatic halides can be susceptible to photodegradation, typically requiring UV irradiation.[11] While generally stable under standard laboratory lighting, running reactions under intense light or direct sunlight for prolonged periods could potentially initiate radical pathways or decomposition. If a reaction is particularly sensitive or is run for an extended time, using an amber glass vessel or wrapping the flask in foil is a prudent precautionary measure. The ultimate products of such degradation could be complex, but may involve cleavage of the C-Cl bond.
Summary of Key Stability Parameters
| Parameter | Condition/Reagent | Potential Outcome | Mitigation Strategy |
| pH / Basicity | Strong Bases (e.g., NaOH, NaOR) | Nucleophilic Substitution (SNAAr) | Use weaker/non-nucleophilic bases; low temperature. |
| Temperature | >150 °C or prolonged heating | Thermal decomposition, release of toxic fumes (HF, HCl).[5] | Maintain lowest effective reaction temperature. |
| Catalysis | Inactive Pd catalyst systems | Low yield, hydrodechlorination | Use electron-rich, bulky phosphine ligands. |
| Atmosphere | Presence of Oxygen | Oxidation of sensitive intermediates | Maintain a strictly inert (N2 or Ar) atmosphere. |
| Light | UV radiation / direct sunlight | Potential for photochemical degradation | Use amber glassware or protect from light. |
References
- This compound - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.
- The Versatility of this compound in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound - Chem-Impex.
- Exploring this compound: Properties, Applications, and Manufacturing.
- This compound Supplier China | Properties, Applications & Safety. Bouling Chemical Co., Limited.
- Safety data sheet - CPAChem.
- This compound CAS#: 88-16-4 - ChemicalBook.
- This compound - Synquest Labs.
- This compound - Safety Data Sheet - ChemicalBook.
- PCBTF (P-CHLOROBENZOTRIFLUORIDE) - Ataman Kimya.
- P-CHLOROBENZOTRIFLUORIDE - CAMEO Chemicals - NOAA.
- The Chemistry Behind this compound: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD.
- The Essential Role of this compound in Modern Chemical Synthesis.
- This compound | 88-16-4 | Tokyo Chemical Industry (India) Pvt. Ltd.
- This compound, 99% - Fisher Scientific.
- This compound 99 88-16-4 - Sigma-Aldrich.
- 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921 - PubChem. National Center for Biotechnology Information.
- Palladium-Catalyzed Cross-Coupling Reactions of Chlorobenzene: Challenges and Breakthroughs. Wu Linshang Chemical Workshop.
- Photochemical Degradation of Chlorobenzene - CORE.
- Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
- Recoverable low fluorine content palladium complex-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions under thermomorphic mode | Request PDF. ResearchGate.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorofurans: Application Notes and Protocols. Benchchem.
- Photocatalytic Degradation of Chlorpyrifos with Mn-WO3/SnS2 Heterostructure. MDPI.
- Photodegradation of 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P) in coastal seawaters: Important role of DOM. PubMed.
- Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices | Request PDF. ResearchGate.
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Technical Support Center: Navigating the Synthesis with 2-Chlorobenzotrifluoride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chlorobenzotrifluoride (CAS No. 88-16-4). This versatile intermediate is a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] Its unique reactivity, stemming from the interplay between the chlorine atom and the electron-withdrawing trifluoromethyl group, offers immense synthetic potential. However, this reactivity also presents challenges in the form of side reactions that can impact yield, purity, and scalability.
This guide is structured to provide you with in-depth, field-proven insights to anticipate, identify, and minimize these side reactions. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary sites for reaction:
-
The C-Cl bond: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing effect of the adjacent trifluoromethyl group makes the aromatic ring electron-deficient, facilitating attack by nucleophiles.[2][3]
-
The aromatic ring: The benzene ring can undergo electrophilic aromatic substitution (EAS) . The trifluoromethyl group is a powerful deactivating group and directs incoming electrophiles primarily to the meta positions (C3 and C5).[2][3]
Q2: How stable is the trifluoromethyl (-CF3) group?
A2: The trifluoromethyl group is generally very stable under a wide range of reaction conditions. However, it is not completely inert. Under harsh basic or acidic conditions, particularly at elevated temperatures, it can undergo hydrolysis to a carboxylic acid group (-COOH). This is a critical consideration in reaction design and work-up procedures.
Q3: What are the key safety considerations when working with this compound?
A3: this compound is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. It is incompatible with strong oxidizing agents and strong bases.[1] Always consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide: Side Reactions in Common Transformations
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Common Issue: Low yield of the desired substitution product and formation of impurities.
dot
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 3. 2-Aminobenzotrifluoride | 88-17-5 [chemicalbook.com]
Troubleshooting unexpected results in 2-Chlorobenzotrifluoride synthesis
Technical Support Center: Synthesis of 2-Chlorobenzotrifluoride
Welcome to the technical support center for the synthesis of this compound (CAS 88-16-4). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a versatile building block in the pharmaceutical, agrochemical, and specialty chemical industries, consistent and high-purity synthesis of this compound is paramount.[1][2][3][4]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience. Our goal is to empower you to diagnose and resolve unexpected experimental outcomes, thereby improving yield, purity, and overall process efficiency.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of this compound. The problems are presented in a question-and-answer format to directly address challenges you may be facing in the lab.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is one of the most common frustrations in chemical synthesis. For this compound, the root cause often depends on the chosen synthetic route. The two primary industrial routes are:
-
Fluorination of 2-Chlorobenzotrichloride: Typically using anhydrous hydrogen fluoride (HF), often with a catalyst.[5]
-
Direct Chlorination of Benzotrifluoride: Involves electrophilic chlorination of the benzotrifluoride ring.[6]
Let's break down the potential causes for low yield in these contexts.
Potential Causes & Solutions:
-
Cause A: Incomplete Reaction
-
Why it happens: Reaction time may be insufficient, the temperature could be too low, or the catalyst (if used) may be inactive. In HF-based fluorination, poor agitation can limit the reaction to the interface between the two immiscible phases, slowing it down considerably.[7]
-
Recommended Actions:
-
Monitor Progress: Use in-process controls (e.g., GC analysis of aliquots) to determine when the reaction has reached completion.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (5-10 °C) and monitor the effect on conversion. Be aware that higher temperatures can also promote side reactions.
-
Verify Catalyst/Reagent Activity: For fluorination reactions, ensure anhydrous HF is used, as water can consume the reagent and generate byproducts. If using a catalyst like antimony pentachloride (SbCl5) for the Swarts reaction, ensure it is fresh and has not been deactivated by moisture.[5][8]
-
Improve Agitation: For multiphasic reactions, ensure the stirring is vigorous enough to create a fine emulsion and maximize the interfacial area.
-
-
-
Cause B: Side Reactions and Byproduct Formation
-
Why it happens: The reaction conditions may be promoting undesired chemical pathways. For instance, in the direct chlorination of benzotrifluoride, the trifluoromethyl group is a meta-director, but ortho- and para-isomers are still formed.[6] Over-chlorination can also lead to the formation of dichlorobenzotrifluoride isomers.
-
Recommended Actions:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent. Use a slight excess to drive the reaction to completion, but avoid a large excess which encourages multiple chlorinations.
-
Temperature Management: Run the reaction at the lowest temperature that still provides a reasonable reaction rate to minimize side reactions, which often have higher activation energies.
-
Raw Material Purity: A Chinese patent highlights that pre-treating the starting material to remove water and iron ions can significantly reduce side reactions during chlorination.[9]
-
-
-
Cause C: Product Loss During Work-up and Purification
-
Why it happens: this compound is a relatively volatile liquid (boiling point ~152-153 °C).[2][5][6] Significant losses can occur during solvent removal or distillation if not performed carefully. Emulsion formation during aqueous washes can also lead to physical loss of product.
-
Recommended Actions:
-
Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions with smaller volumes rather than a single extraction with a large volume.
-
Careful Distillation: Use fractional distillation under vacuum to separate the product from lower- and higher-boiling impurities.[9] This minimizes thermal stress on the product and improves separation efficiency.
-
Break Emulsions: If emulsions form during washing, they can often be broken by adding a saturated brine solution.
-
-
Question 2: My final product is contaminated with isomeric impurities (3- and 4-chlorobenzotrifluoride). How can I minimize their formation and remove them?
Isomeric purity is critical, especially when the product is intended for pharmaceutical or agrochemical applications where specific isomer activity is required.[1][3]
Minimizing Isomer Formation (During Direct Chlorination):
The trifluoromethyl (-CF3) group is deactivating and primarily meta-directing. However, some ortho- and para- substitution is unavoidable.
-
Catalyst Choice: The choice of Lewis acid catalyst (e.g., FeCl3, AlCl3) can influence the isomer ratio. Experiment with different catalysts to find the optimal selectivity for the desired ortho-isomer.
-
Temperature Control: Lower reaction temperatures generally favor the para-isomer over the ortho-isomer in electrophilic aromatic substitutions. While your target is the ortho-isomer, it's crucial to find a temperature that provides the best possible ratio without sacrificing too much reaction rate.
Removal of Isomers:
The boiling points of the isomers are very close, making separation challenging.
| Compound | Boiling Point (°C) |
| This compound | 152-153 |
| 3-Chlorobenzotrifluoride | 138-139 |
| 4-Chlorobenzotrifluoride | 139-141 |
Data compiled from various chemical suppliers.
-
High-Efficiency Fractional Distillation: This is the most practical method for separating isomers on a preparative scale.
-
Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).
-
Maintain a slow and steady distillation rate and a high reflux ratio to allow equilibrium to be established at each plate.[9]
-
Monitor the fractions using Gas Chromatography (GC) to determine their composition.
-
Question 3: The fluorination of 2-Chlorobenzotrichloride is sluggish and gives a poor yield of the desired trifluoride. What's going wrong?
This is a classic halogen exchange (HALEX) reaction, often referred to as a Swarts reaction, where C-Cl bonds are replaced by C-F bonds.[8][10]
Potential Causes & Solutions:
-
Cause A: Presence of Water
-
Why it happens: Anhydrous hydrogen fluoride (AHF) is extremely hygroscopic. Any moisture in the reactor or starting materials will react violently with AF to form hydrofluoric acid and can also hydrolyze the 2-chlorobenzotrichloride starting material or the product.
-
Recommended Actions:
-
Dry Glassware and Reagents: Thoroughly dry the reactor under vacuum with heating before use. Ensure the 2-chlorobenzotrichloride is anhydrous.
-
Use Anhydrous HF: Employ a fresh, high-purity grade of anhydrous hydrogen fluoride. The industrial synthesis is typically conducted in a pressurized reactor to maintain AHF in the liquid phase.[11]
-
-
-
Cause B: Catalyst Deactivation
-
Why it happens: If a catalyst like an antimony halide is used, it can be poisoned by impurities or moisture.
-
Recommended Actions: Use a fresh, anhydrous catalyst. In some variations, antimony salts are used in catalytic quantities where the oxidation states of +3 and +5 are important for the reaction's success.[8]
-
-
Cause C: Incomplete Reaction - Formation of Intermediates
-
Why it happens: The replacement of three chlorine atoms with fluorine is a stepwise process. Incomplete reaction can lead to a mixture of 2-chloro-alpha,alpha-difluorochlorotoluene and 2-chloro-alpha-fluorodichlorotoluene.
-
Recommended Actions:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature to drive the fluorination to completion.
-
Ensure Stoichiometry: Use a sufficient excess of the fluorinating agent (e.g., AHF) to ensure all three chlorine atoms can be substituted.[12]
-
-
Part 2: Process Control & Analytical Workflows
Accurate analysis is the bedrock of effective troubleshooting. Without reliable data on purity and impurity profiles, any adjustments to the protocol are merely guesswork.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing issues in your synthesis.
Caption: A general troubleshooting workflow for synthesis problems.
Analytical Protocol: Purity Assessment by Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is the standard method for assessing the purity and isomer ratio of this compound.[13]
Step-by-Step GC Protocol:
-
Sample Preparation:
-
Accurately prepare a sample solution of your crude or purified product at approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare a reference standard of this compound (≥99% purity) at the same concentration.[14]
-
-
Instrumentation & Conditions:
-
Instrument: Gas Chromatograph with FID.
-
Column: A non-polar or mid-polarity column is suitable. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a dimethylpolysiloxane stationary phase (e.g., DB-1, HP-5).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Temperatures:
-
Injector: 250 °C
-
Detector (FID): 280 °C
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes. (Note: This is a starting point. The program should be optimized to achieve baseline separation of all relevant peaks.)
-
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Identify the peak for this compound by comparing the retention time with your reference standard.
-
Identify impurity peaks, including other isomers and residual starting materials.
-
Calculate the purity using the area percent method. Note: For accurate quantification, response factors should be determined, but area percent provides a good estimate for routine process monitoring.
-
| Analytical Method Comparison | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase.[15] | Separation based on partitioning between a mobile and stationary phase.[15] |
| Primary Use | Excellent for purity and profiling of volatile impurities and isomers. | Suitable for non-volatile impurities or thermally sensitive compounds. |
| Sensitivity | High, especially with an FID or MS detector. | High, especially for UV-active compounds. |
| Recommendation | Preferred method for this compound due to its volatility and the need to separate closely boiling isomers. | Less common for this specific compound unless derivatization is performed or specific non-volatile impurities are expected. |
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the Sandmeyer reaction in the context of trifluoromethylation?
-
A: The classic Sandmeyer reaction uses copper(I) salts to replace a diazonium group with a halide or cyanide.[16][17] A "Sandmeyer-type" trifluoromethylation is a more recent development. It involves the reaction of an aryl diazonium salt with a trifluoromethyl source, often mediated by a copper catalyst. The mechanism is believed to be radical-based, where a single-electron transfer from copper(I) to the diazonium salt generates an aryl radical, which then reacts with the trifluoromethyl source.[18][19]
-
-
Q: Are there synthesis routes that avoid using anhydrous hydrogen fluoride (AHF)?
-
A: Yes, while AHF is common industrially, other fluorinating agents can be used, particularly on a lab scale. The Swarts reaction, for example, can use heavy metal fluorides like AgF, Hg2F2, or SbF3 (often with a catalyst like SbCl5).[20][21] However, these reagents are often more expensive and may present different handling and waste disposal challenges compared to AHF.
-
-
Q: What are the primary safety concerns when working with this compound and its synthesis?
-
A: There are several key hazards.
-
This compound: It is a flammable liquid and vapor and is known to be an irritant to the skin, eyes, and respiratory system.[3][14]
-
Anhydrous Hydrogen Fluoride (AHF): AHF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful but result in deep tissue damage. Always use specialized personal protective equipment (PPE), including neoprene or nitrile gloves, a face shield, and work in a well-ventilated fume hood specifically designed for HF use. Have calcium gluconate gel readily available as a first aid measure for skin contact.
-
Chlorinating Agents (e.g., Cl2 gas): Chlorine gas is highly toxic and corrosive. All chlorination reactions should be performed in a well-ventilated fume hood with a scrubber to neutralize excess chlorine.
-
-
-
Q: How does the trifluoromethyl group influence the reactivity of the molecule?
-
A: The -CF3 group is a strong electron-withdrawing group. This has two major effects:
-
Aromatic Ring: It deactivates the benzene ring towards electrophilic substitution (like chlorination) and directs incoming electrophiles to the meta-position.
-
Chlorine Atom: It makes the chlorine atom more susceptible to nucleophilic aromatic substitution compared to chlorobenzene, as the -CF3 group helps to stabilize the negative charge of the Meisenheimer complex intermediate.[6] This reactivity is a key reason why this compound is such a useful synthetic intermediate.[1][2]
-
-
Synthesis Route Overview
Caption: Primary industrial synthesis routes for this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind this compound: Properties and Synthesis Insights.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Bouling Chemical Co., Limited. (n.d.). This compound Supplier China | Properties, Applications & Safety.
- Google Patents. (2014). CN103787825A - P-chlorobenzotrifluoride synthesizing method.
- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
-
PMC, NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Organic Synthesis.
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
CDC. (n.d.). p-CHLOROBENZOTRIFLUORIDE 1026. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). US4045502A - Process for producing high purity para-chlorobenzotrifluoride.
-
BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
-
Sathee NEET. (n.d.). Chemistry Swarts Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Swarts Reaction. Retrieved from [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
YouTube. (2021). Swarts Reaction. Retrieved from [Link]
-
YouTube. (2025). Swartz reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of trifluorotoluene. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound Supplier China | Properties, Applications & Safety | High-Quality 98-16-8 Manufacturer [boulingchem.com]
- 6. nbinno.com [nbinno.com]
- 7. US4045502A - Process for producing high purity para-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 10. Swarts Reaction [unacademy.com]
- 11. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 12. prepchem.com [prepchem.com]
- 13. cdc.gov [cdc.gov]
- 14. This compound, 99% | Fisher Scientific [fishersci.ca]
- 15. benchchem.com [benchchem.com]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jk-sci.com [jk-sci.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactant Solubility with 2-Chlorobenzotrifluoride
Welcome to the technical support center for 2-Chlorobenzotrifluoride (2-CBTF). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing 2-CBTF as a powerful solvent to enhance reactant solubility in your experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your chemical syntheses.
Introduction to this compound as a Specialty Solvent
This compound (CAS No. 88-16-4), also known as 1-chloro-2-(trifluoromethyl)benzene, is a versatile organic compound with a unique combination of properties that make it an excellent choice for a reaction solvent, particularly when dealing with poorly soluble reactants.[1][2][3] Its aromatic structure, coupled with the electron-withdrawing trifluoromethyl group, imparts moderate lipophilicity and chemical stability, rendering it effective in dissolving a wide range of organic molecules.[1][4] This guide will help you navigate the practical aspects of using 2-CBTF to overcome solubility challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in a laboratory setting.
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties of 2-CBTF is crucial for its effective application. Below is a summary of its key characteristics:
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [1][5] |
| Molecular Formula | C₇H₄ClF₃ | [1][5] |
| Molecular Weight | 180.55 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Boiling Point | 152-153 °C | [2][5] |
| Melting Point | -7.4 °C | [1][5] |
| Density | 1.379 g/mL at 25 °C | [1][5] |
| Solubility in Water | <0.1 g/100 mL at 19.5 °C | [1][5] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and benzene | [6] |
| Flash Point | 44 °C | [1] |
Q2: In which types of reactions is this compound commonly used as a solvent?
A2: Due to its stability and ability to dissolve a variety of organic compounds, 2-CBTF is particularly useful in:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate and solvent in the production of complex active pharmaceutical ingredients (APIs) and pesticides.[1][3]
-
Organic Synthesis: Its unique reactivity profile, featuring a chlorine atom and a trifluoromethyl group on a benzene ring, allows it to participate in and serve as a solvent for various reactions like nucleophilic and electrophilic substitutions and cross-coupling reactions.[1]
-
Fluorination Reactions: It is utilized in the synthesis of compounds requiring precise fluorination.[3]
Q3: What makes this compound a good solvent for poorly soluble reactants?
Q4: Is this compound compatible with common reagents and reaction conditions?
A4: 2-CBTF is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1][5] It is important to consider these incompatibilities when planning your reaction. It is generally suitable for a wide range of organic transformations; however, its reactivity should be assessed for each specific application.
Q5: What are the primary safety precautions to take when handling this compound?
A5: 2-CBTF is a flammable liquid and an irritant.[7] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Keep it away from heat, sparks, and open flames.[8] In case of a spill, absorb it with an inert material and dispose of it as hazardous waste.[8]
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter when using this compound to improve reactant solubility.
Problem 1: Reactant still shows poor solubility in 2-CBTF.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The concentration of your reactant may be too high.
-
Solution: Gradually increase the volume of 2-CBTF while stirring.
-
-
Low Temperature: Solubility often increases with temperature.
-
Solution: Gently warm the mixture while monitoring for any signs of decomposition. Ensure the temperature remains well below the boiling point of 2-CBTF (152-153 °C).
-
-
Co-solvent Needed: A single solvent may not be sufficient to dissolve your reactant.
-
Solution: Consider adding a co-solvent. Based on the "like dissolves like" principle, if your reactant has some polar functional groups, adding a small amount of a more polar, miscible co-solvent might be beneficial.
-
Problem 2: Undesired side reactions are observed.
Possible Causes and Solutions:
-
Reaction with Solvent: Although generally stable, the chlorine atom on the 2-CBTF ring can undergo nucleophilic substitution under certain conditions, and the benzene ring can undergo electrophilic substitution.[2]
-
Solution: Review your reaction conditions (e.g., presence of strong nucleophiles, electrophiles, or catalysts) to assess potential reactivity with the solvent. If a reaction with the solvent is suspected, consider an alternative solvent with a similar solubility profile but lower reactivity.
-
-
Impurities in the Solvent: The presence of impurities in the 2-CBTF could catalyze side reactions.
-
Solution: Ensure you are using a high-purity grade of 2-CBTF. If necessary, purify the solvent by distillation before use.
-
Problem 3: Difficulty in removing 2-CBTF after the reaction.
Possible Causes and Solutions:
-
High Boiling Point: With a boiling point of 152-153 °C, removing 2-CBTF by simple evaporation can be challenging and may require high temperatures that could degrade your product.
-
Solutions:
-
Vacuum Distillation: Remove the solvent under reduced pressure to lower its boiling point.
-
Aqueous Workup and Extraction: Since 2-CBTF is insoluble in water, you can often perform an aqueous workup to precipitate your product or extract it into a more volatile organic solvent.[1][5]
-
Solid Phase Extraction (SPE): If your product is amenable, SPE can be an effective method for separating it from the high-boiling solvent.
-
-
Problem 4: Formation of an emulsion during aqueous workup.
Possible Causes and Solutions:
-
Presence of Surfactant-like Byproducts: Some reaction byproducts can act as surfactants, leading to the formation of a stable emulsion between the aqueous and organic layers.
-
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.
-
Centrifugation: If a suitable centrifuge is available, spinning the mixture can facilitate phase separation.
-
-
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Poorly Soluble Reactant
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add your poorly soluble reactant.
-
Under an inert atmosphere (if required for your reaction), add an initial volume of this compound.
-
Begin stirring the mixture at room temperature.
-
If the reactant does not fully dissolve, gradually increase the temperature of the mixture while continuing to stir. Monitor the temperature carefully.
-
If solubility is still an issue, consider adding a co-solvent dropwise until a homogeneous solution is obtained.
-
Once the reactant is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Post-Reaction Solvent Removal
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Method A: Aqueous Workup:
-
Slowly pour the reaction mixture into a separatory funnel containing water or an appropriate aqueous solution for quenching.
-
If your product precipitates, collect it by filtration.
-
If your product remains in the organic phase, separate the layers. Extract the aqueous layer with a more volatile organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the volatile solvent under reduced pressure.
-
-
Method B: Direct Distillation:
-
If your product is thermally stable and non-volatile, remove the 2-CBTF by distillation under reduced pressure.
-
Visualization of Concepts
Diagram 1: Decision Workflow for Solvent Selection
Caption: A decision-making flowchart for selecting 2-CBTF as a solvent.
Diagram 2: Troubleshooting Workflow for Poor Solubility
Caption: A step-by-step guide to troubleshoot solubility issues with 2-CBTF.
References
- Exploring this compound: Properties, Applic
- The Chemistry Behind this compound: Properties and Synthesis Insights.
-
PCBTF (P-CHLOROBENZOTRIFLUORIDE) - Ataman Kimya. [Link]
-
The Chemistry Behind this compound: Properties and Synthesis Insights. [Link]
-
Hansen solubility parameter - Wikipedia. [Link]
-
P-Chlorobenzotrifluoride (PCBTF): Low VOC Solvent for High-Performance Industries. [Link]
-
Hansen Solubility Parameters. [Link]
-
Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
Hansen Solubility Parameters. [Link]
-
PCBTF (P-CHLOROBENZOTRIFLUORIDE) - Ataman Kimya. [Link]
-
Safety data sheet - CPAChem. [Link]
-
Material Safety Data Sheet - this compound, 99% - Cole-Parmer. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 88-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound Supplier China | Properties, Applications & Safety | High-Quality 98-16-8 Manufacturer [boulingchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Managing Moisture-Sensitive Reactions of 2-Chlorobenzotrifluoride
Welcome to the technical support guide for handling reactions involving 2-Chlorobenzotrifluoride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The unique electronic properties of this compound, stemming from the presence of both a chlorine atom and a potent electron-withdrawing trifluoromethyl group, make it a valuable building block for nucleophilic aromatic substitution, cross-coupling reactions, and the formation of organometallic reagents.[1][2]
However, the successful application of this compound is often dictated by the rigorous exclusion of water. Many of its most critical transformations involve reagents or intermediates that are highly sensitive to moisture. This guide provides in-depth, field-proven insights into diagnosing and solving common issues related to moisture contamination, ensuring the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself highly reactive with water?
Under standard laboratory conditions, this compound is a stable liquid and is insoluble in water.[3][4] It does not readily hydrolyze on its own. The primary challenge arises from the high moisture sensitivity of the reagents and intermediates commonly used with it, such as Grignard reagents, or the reaction conditions that can be compromised by water, such as those in certain palladium-catalyzed couplings or nucleophilic aromatic substitutions.
Q2: What are the most common moisture-sensitive reactions involving this compound?
The three most prevalent classes of moisture-sensitive reactions where this compound is a substrate are:
-
Grignard Reagent Formation: The reaction of this compound with magnesium metal to form 2-(trifluoromethyl)phenylmagnesium chloride is extremely sensitive to water.[5]
-
Nucleophilic Aromatic Substitution (SNAr): While the substrate itself is stable, the strong nucleophiles and anhydrous polar aprotic solvents used in these reactions are often compromised by water.[6][7] Water can protonate the nucleophile, reducing its efficacy, or act as a competing nucleophile.
-
Suzuki-Miyaura Cross-Coupling: Although some Suzuki protocols are tolerant of or even utilize water as a co-solvent, the boronic acid or ester coupling partner can be susceptible to protodeboronation in the presence of excess moisture, and the overall catalytic efficiency can be diminished.[8][9]
Q3: What are the general signs of moisture contamination in my reaction?
Common indicators of a compromised anhydrous reaction include:
-
Low or No Product Yield: The most obvious sign is the failure to form the desired product.
-
Formation of Specific Byproducts: The presence of 2-hydroxybenzotrifluoride in SNAr reactions or benzotrifluoride from a quenched Grignard reagent are classic signs of water contamination.
-
Reaction Fails to Initiate: Particularly in Grignard reactions, the initial exotherm may not occur if the magnesium surface is passivated or the solvent contains water.[10]
-
Inconsistent Results: Poor reproducibility between batches is often traced back to variations in anhydrous technique.
Troubleshooting Guide 1: Grignard Reactions
Grignard reagents are powerful carbon nucleophiles but are also strong bases that react readily with any available protic source, including trace amounts of water.
Problem: My Grignard reaction with this compound fails to initiate, or my yield is drastically low.
Primary Cause: Quenching of the Grignard reagent by water present in the glassware, solvent, or on the surface of the magnesium turnings. The reaction R-MgX + H₂O → R-H + Mg(OH)X is rapid and irreversible.[11]
Diagnostic Workflow
Caption: Diagnostic workflow for Grignard reaction failure.
Solutions and Experimental Protocols
1. Protocol: Rigorous Solvent Drying
Ethereal solvents are hygroscopic and must be rigorously dried. Distillation from a chemical drying agent is a highly effective method.[12]
| Solvent | Drying Agent | Indicator | Target Water Content |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Deep blue/purple | < 20 ppm |
| Diethyl Ether (Et₂O) | Sodium / Benzophenone | Deep blue/purple | < 20 ppm |
Procedure for Preparing a Solvent Still (Expert Use Only):
-
Pre-dry the solvent over a less reactive agent like calcium hydride (CaH₂) overnight.
-
Assemble the distillation apparatus, ensuring all glassware is flame-dried.
-
Under an inert atmosphere (Argon or Nitrogen), add fresh sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried solvent in the distillation flask.
-
Reflux the solvent until a persistent deep blue or purple color develops. This indicates the solution is anhydrous, as the benzophenone ketyl radical is destroyed by water.[13]
-
Distill the solvent directly into the reaction flask immediately before use.
2. Protocol: Glassware and Magnesium Preparation
Water adsorbs onto glass surfaces and can passivate magnesium.
Procedure for Anhydrous Reaction Setup:
-
Place all glassware (flask, condenser, addition funnel) and a magnetic stir bar in an oven at >120 °C for at least 4 hours (overnight is preferable).[12]
-
Quickly assemble the hot glassware and clamp it for the reaction setup.
-
Immediately flush the system with a dry inert gas (Argon is denser and often preferred over Nitrogen) for 5-10 minutes.[12][14] This is typically done using a Schlenk line or a gas manifold with an oil bubbler to maintain positive pressure.[15]
-
For magnesium activation, add the magnesium turnings to the flask and gently stir under vacuum while warming with a heat gun (flame-drying). This helps drive off surface moisture and oxides. Alternatively, add a small crystal of iodine, which will etch the surface of the magnesium, exposing a fresh, reactive layer.[10]
Caption: Competing pathways in Grignard reagent formation.
Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)
The trifluoromethyl group is a powerful electron-withdrawing group that activates the aromatic ring of this compound towards nucleophilic attack, particularly at the ortho and para positions relative to the -CF₃ group.[2][6]
Problem: My SNAr reaction is incomplete, and I've isolated 2-hydroxybenzotrifluoride as a major byproduct.
Primary Cause: Water is acting as a competing nucleophile, reacting with the activated aryl halide to form the corresponding phenol. This is especially problematic in reactions run with strong bases like NaOH or KOH, where hydroxide (OH⁻) is the intended nucleophile but is indistinguishable from that generated by water. Additionally, water can protonate and deactivate anionic nucleophiles (e.g., alkoxides, amides).
Diagnostic Workflow
Caption: Diagnostic workflow for SNAr reaction failure.
Solutions and Experimental Protocols
1. Protocol: Drying Polar Aprotic Solvents
Solvents like DMF and DMSO are notoriously difficult to dry and readily absorb atmospheric moisture.
| Solvent | Drying Method | Storage |
| Dimethylformamide (DMF) | Stir over CaH₂ for 24h, then distill under reduced pressure. | Store over activated 3Å or 4Å molecular sieves.[16] |
| Dimethyl sulfoxide (DMSO) | Stir over CaH₂ for 24h, then distill under reduced pressure (high boiling point). | Store over activated 3Å or 4Å molecular sieves. |
| Acetonitrile (MeCN) | Distill from CaH₂ or P₂O₅ (for very dry applications).[16] | Store over activated 3Å molecular sieves. |
Procedure for Drying with Molecular Sieves:
-
Activate molecular sieves (3Å for water exclusion from most solvents) by heating them in a flask under vacuum with a heat gun until no more water is seen condensing.
-
Allow to cool under an inert atmosphere.
-
Add the activated sieves (approx. 10% w/v) to a bottle of anhydrous-grade solvent.[17]
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[17]
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Technical Support Center: Scale-Up of Reactions Involving 2-Chlorobenzotrifluoride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-Chlorobenzotrifluoride (o-CBTF). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, reactions involving o-CBTF are common.[1][2] However, scaling these reactions from the laboratory bench to pilot or production scale introduces significant challenges related to safety, efficiency, and product quality. The unique properties imparted by the trifluoromethyl group and the chlorine atom dictate a careful and well-understood approach to process development.[3]
This guide is structured to address the practical issues and questions that arise during the scale-up process. We will move beyond simple protocols to explain the underlying chemical and engineering principles, empowering you to make informed decisions for a safe, robust, and scalable process.
Section 1: Frequently Asked Questions - Core Properties & Safety
A successful scale-up is built on a solid foundation of understanding your starting materials. Here are the most frequently asked questions regarding the fundamental properties and handling of this compound.
Q1: What are the critical physicochemical properties of this compound that I must consider for process scale-up?
A1: Understanding the physical properties of o-CBTF is paramount for equipment design, process modeling, and safety assessments. For instance, its density, which is greater than water, will affect phase separation in aqueous work-ups.[4] Its boiling point and vapor pressure are critical for designing distillation-based purifications and for understanding potential vapor-phase hazards.[5][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Scale-Up Implication |
|---|---|---|
| CAS Number | 88-16-4 | Material identification and regulatory compliance.[6] |
| Molecular Formula | C₇H₄ClF₃ | Stoichiometric calculations.[5] |
| Molecular Weight | 180.55 g/mol | Mass balance and yield calculations.[5] |
| Appearance | Colorless to pale yellow liquid | Visual check for material quality.[3][5] |
| Boiling Point | 152-153 °C | Dictates conditions for distillation and reflux.[4][5] |
| Melting Point | -7.4 °C | Important for storage in cold climates; remains liquid under most conditions.[3][6] |
| Density | ~1.37 g/cm³ at 20-25 °C | Heavier than water; will form the lower layer in biphasic aqueous systems.[5][6] |
| Flash Point | 44 - 54 °C (closed cup) | Flammable liquid; requires specific handling procedures and equipment.[5][6] |
| Water Solubility | Insoluble (<0.1 g/100 mL) | Facilitates aqueous work-ups but requires consideration for waste treatment.[5][6] |
| Solubility | Soluble in common organic solvents (alcohols, ethers, benzene) | Provides flexibility in solvent selection for reactions.[4][5] |
Q2: What are the primary reactivity characteristics of o-CBTF?
A2: The reactivity of o-CBTF is dominated by two features: the chlorine atom and the trifluoromethyl-substituted benzene ring.
-
Nucleophilic Aromatic Substitution (SNAr): The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which activates the chlorine atom for nucleophilic substitution.[3] This is a common reaction pathway exploited in synthesis.
-
Electrophilic Aromatic Substitution: The -CF₃ group is strongly deactivating and meta-directing.[3] Electrophilic reactions, such as nitration, will primarily occur at the positions meta to the -CF₃ group. Understanding this is key to predicting and controlling isomer formation.[7][8]
-
Incompatibilities: o-CBTF is stable under normal conditions but reacts with strong oxidizing agents and strong bases.[5][9][10] This is a critical consideration when choosing reagents and cleaning protocols.
Q3: What are the most significant safety hazards associated with o-CBTF at an industrial scale?
A3: At scale, potential hazards are amplified. It is crucial to move beyond laboratory fume hood practices to engineered safety controls. o-CBTF is a flammable liquid and its vapor can form explosive mixtures with air.[11][12]
Table 2: Safety, Handling, and PPE for Large-Scale Operations
| Hazard Category | Description & GHS Classification | Scale-Up Prevention & Mitigation Strategy |
|---|---|---|
| Flammability | Flammable Liquid and Vapor (Category 3).[5] | Use explosion-proof equipment and non-sparking tools.[13][14] Ground and bond all containers and transfer lines to prevent static discharge.[11][13] Store in a designated flammables area away from ignition sources.[11] |
| Health Hazards | Harmful if swallowed (Acute Toxicity, Oral: Category 4). Causes skin and eye irritation (Category 2). May cause respiratory irritation.[5] | Handle in well-ventilated areas or closed systems. Use personal protective equipment (PPE) including chemical-resistant gloves (e.g., Viton®, nitrile), safety glasses with side shields or goggles, and flame-retardant lab coats or coveralls.[13][15] Ensure eyewash stations and safety showers are readily accessible.[11] |
| Chemical Incompatibility | Reacts with strong oxidizing agents and strong bases.[5][6] | Segregate from incompatible materials in storage. Ensure reactors are thoroughly cleaned and dried to remove residues from previous batches that could be incompatible. |
| Spills & Waste | Insoluble in water, posing an environmental hazard if released.[6][16] | Have spill kits with appropriate absorbent materials (e.g., vermiculite, sand) readily available.[11] Do not allow waste to enter drains.[17] Dispose of contaminated materials and waste o-CBTF according to local, state, and federal regulations.[12] |
Section 2: Troubleshooting Guide for Reaction Scale-Up
This section addresses common problems encountered when transitioning o-CBTF reactions from bench to bulk.
Q4: My reaction conversion is stalling at a lower-than-expected level after scale-up. What are the likely causes?
A4: This is a classic scale-up issue often rooted in mass and heat transfer limitations.
-
Inadequate Mixing: At the lab scale, magnetic stirring is often sufficient. In a large reactor, poor agitation can lead to localized "hot spots" or areas of low reagent concentration, effectively slowing the overall reaction rate. The goal is to ensure good dispersion and interfacial contact, especially in multiphase systems.[18]
-
Troubleshooting Step: Evaluate your reactor's agitator design (e.g., pitched-blade turbine, anchor) and agitation speed. Consider using baffles to improve mixing and prevent vortexing.
-
-
Poor Temperature Control: Exothermic reactions can generate heat faster than the reactor's cooling system can remove it, especially as the surface-area-to-volume ratio decreases upon scale-up.[19][20] This can lead to an increase in side reactions or, in a worst-case scenario, a thermal runaway.[7][8]
-
Troubleshooting Step: Perform reaction calorimetry (e.g., using an RC1 calorimeter) at the lab scale to quantify the heat of reaction. This data is essential for ensuring the plant reactor has sufficient cooling capacity. Implement a controlled addition (semi-batch) of the limiting reagent to manage the rate of heat generation.[7]
-
-
Reagent Quality: The purity of reagents can have a more pronounced effect at scale. Impurities in o-CBTF or other starting materials can inhibit catalysts or introduce side reactions.[21]
-
Troubleshooting Step: Always use reagents with a consistent and well-documented purity profile. Qualify new batches of raw materials before use in the plant.
-
Q5: I'm observing a significant increase in byproducts, particularly isomers and over-reacted species. How can I improve selectivity?
A5: Loss of selectivity is often a direct consequence of the issues mentioned above, especially poor temperature and concentration control.
-
Cause - Localized High Temperatures (Hot Spots): Even if the bulk temperature reading is correct, poor mixing can create zones where the temperature is much higher. These hot spots can accelerate secondary or degradation pathways, leading to impurities.[21]
-
Cause - Poor Addition Control: In semi-batch processes, if a reagent is added too quickly, its localized concentration can become very high before it has a chance to mix and react. This can favor higher-order reactions (over-reaction) or alternative pathways.
-
Solution: The key is to maintain a homogeneous environment.
-
Optimize Addition Rate: Slow the feed rate of the key reagent to ensure it reacts as it is added, preventing accumulation.
-
Subsurface Addition: Introduce the reagent below the surface of the reaction mixture, near the agitator, to promote rapid dispersion.
-
Dilution: Consider diluting the reagent being added to help manage both the exotherm and localized concentration effects.
-
-
Q6: My reaction involves a solid or a second liquid phase, and the rate is much slower than in the lab. How do I address mass transfer limitations?
A6: In heterogeneous systems, the reaction can only occur at the interface between phases. The overall rate is often limited by how quickly reactants can move to that interface (mass transfer), not by the intrinsic chemical kinetics.[18]
-
Diagnosis: If increasing the agitation speed significantly increases the reaction rate, you are likely in a mass-transfer-limited regime.
-
Solutions:
-
Increase Agitation: This increases the interfacial area between phases (e.g., by creating smaller droplets in a liquid-liquid system) and reduces the boundary layer thickness, speeding up diffusion.
-
Optimize Impeller Design: Different impellers are suited for different tasks. A high-shear impeller is excellent for creating emulsions, while an axial flow impeller is better for suspending solids.
-
Consider a Phase Transfer Catalyst (PTC): For liquid-liquid or solid-liquid reactions, a PTC can shuttle a reactant from one phase to another, dramatically increasing the reaction rate by moving the reaction into the bulk of a phase.
-
Section 3: Analytical Protocols and Process Monitoring
Robust process control requires reliable analytical methods to track reaction progress and ensure final product quality.
Q7: What are the best analytical techniques for monitoring my reaction and what should I be looking for?
A7: Gas Chromatography (GC) is the most common and effective tool for monitoring reactions involving o-CBTF due to its volatility and thermal stability.[21][22]
-
In-Process Control (IPC):
-
Method: A capillary GC with a Flame Ionization Detector (FID) is standard.
-
Procedure:
-
Carefully withdraw a sample from the reactor at set time intervals.
-
Immediately quench the reaction (e.g., by diluting in a cold solvent or adding a quenching agent) to prevent further conversion.
-
Prepare the sample for injection (e.g., dilution, extraction).
-
Analyze by GC to determine the relative percentage of starting material, product, and any key byproducts.
-
-
What to look for: Track the disappearance of the limiting starting material and the appearance of the product. A plateau in the product concentration indicates the reaction has completed or stalled. The appearance and growth of byproduct peaks can signal a deviation from the desired process conditions (e.g., temperature excursion).[21]
-
-
Final Product Specification:
-
Purity is typically determined by GC area percent. Manufacturers often guarantee purity levels of ≥99.5%.[2][6]
-
Water content should be checked by Karl Fischer titration, as water can be detrimental to many subsequent reactions. A typical specification is ≤0.10%.[6]
-
Other techniques like NMR or GC-MS can be used for structural confirmation and identification of unknown impurities during process development.[23]
-
Section 4: Workflows and Diagrams
Visualizing the logic of scale-up and troubleshooting can streamline decision-making.
Diagram 1: Troubleshooting Workflow for Common Scale-Up Issues
This decision tree provides a logical path for diagnosing and addressing common problems encountered during the scale-up of o-CBTF reactions.
Caption: A decision tree for troubleshooting common scale-up issues.
Diagram 2: Thermal Hazard Assessment Workflow
A systematic approach to evaluating and mitigating thermal risks is non-negotiable for safe scale-up.
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Technical Support Center: Interpreting Complex NMR Spectra of 2-Chlorobenzotrifluoride Derivatives
Welcome to the technical support center for the analysis of 2-chlorobenzotrifluoride derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by the nuclear magnetic resonance (NMR) spectra of these compounds. The presence of the trifluoromethyl (-CF3) group, in conjunction with a substituted aromatic ring, introduces spectral complexities that require a nuanced approach to interpretation. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific issues you may face during your experimental work.
Introduction: The Challenge of Fluorine in NMR
The analysis of this compound and its derivatives is a common task in medicinal and materials chemistry. The trifluoromethyl group is a valuable substituent for modulating the electronic and lipophilic properties of molecules. However, its presence significantly complicates NMR spectra. The 19F nucleus has a spin of I = 1/2 and 100% natural abundance, making it highly sensitive in NMR experiments.[1][2] This high sensitivity, combined with its large gyromagnetic ratio, results in a wide chemical shift range and significant spin-spin coupling to both protons (¹H) and carbons (¹³C), often over multiple bonds.[1][2] Understanding these interactions is the key to accurate structure elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting
¹H NMR Spectroscopy
Question 1: Why do the aromatic proton signals in my this compound derivative spectrum look so complex and not like simple doublets or triplets?
Answer: The complexity arises from long-range ¹H-¹⁹F spin-spin coupling. The three fluorine atoms of the -CF3 group couple to the aromatic protons, typically over four or five bonds (⁴JHF and ⁵JHF). This coupling adds another layer of splitting to the expected ¹H-¹H coupling patterns (ortho, meta, and para couplings). For instance, a proton that would be a simple doublet due to ortho coupling with a neighboring proton will be further split into a quartet by the -CF3 group, resulting in a doublet of quartets. The magnitude of these long-range ¹H-¹⁹F couplings in aromatic systems is typically in the range of 0.5 to 3.0 Hz.[3]
Expert Insight: The electronic nature of other substituents on the ring can influence the magnitude of these long-range couplings. Electron-withdrawing groups can sometimes enhance these couplings, leading to more pronounced splitting. If the multiplets are too complex to decipher, consider running a ¹H spectrum with ¹⁹F decoupling. This will simplify the spectrum to only show ¹H-¹H couplings, making the assignment of the proton environment more straightforward.[4]
Question 2: I see broad or poorly resolved signals in my ¹H NMR spectrum. What could be the cause?
Answer: There are several potential reasons for broad signals in the spectra of these compounds:
-
Unresolved Long-Range Couplings: If the long-range ¹H-¹⁹F coupling constants are very small and on the same order as the natural line width of the signals, they may not be fully resolved, leading to signal broadening.
-
Conformational Dynamics: If there is restricted rotation around the Ar-CF3 bond, the molecule may exist in multiple conformations that are slowly interconverting on the NMR timescale. This can lead to broadened signals or even the appearance of multiple sets of signals.
-
Presence of Impurities: Paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR solvent are free from such contaminants.
Troubleshooting Workflow:
Caption: Troubleshooting broad ¹H NMR signals.
¹⁹F NMR Spectroscopy
Question 3: My ¹⁹F NMR spectrum shows a single sharp signal. What information can I get from this?
Answer: For a compound with a single -CF3 group, you will typically observe one signal in the ¹⁹F NMR spectrum. The key pieces of information are:
-
Chemical Shift: The chemical shift of the -CF3 group is sensitive to the electronic environment of the aromatic ring. Electron-withdrawing groups generally shift the signal to a higher frequency (less shielded), while electron-donating groups shift it to a lower frequency (more shielded). For benzotrifluorides, the chemical shift is typically in the range of -50 to -70 ppm relative to CFCl₃.[1]
-
Absence of Splitting (in a decoupled spectrum): If you are running a proton-decoupled ¹⁹F spectrum, you will see a singlet. In a coupled spectrum, this signal will be split by any nearby protons. The absence of splitting in a coupled spectrum can indicate the absence of protons on adjacent carbons.
Question 4: I have multiple fluorine-containing groups in my molecule. How can I distinguish them?
Answer: The wide chemical shift range of ¹⁹F NMR is a significant advantage here.[1][5] Different fluorine environments will have distinct chemical shifts. If you have, for example, a -CF3 group and a fluorine atom directly attached to the aromatic ring, their signals will appear in very different regions of the spectrum. Additionally, you can look for ¹⁹F-¹⁹F coupling. This can occur "through-bond" or "through-space."[6][7]
-
Through-bond coupling: Occurs over several chemical bonds and is dependent on the bond connectivity.
-
Through-space coupling: Occurs when two fluorine atoms are close to each other in space, even if they are not connected through a short chain of bonds.[6][8][9][10] This can be a powerful tool for determining the 3D structure of your molecule.
¹³C NMR Spectroscopy
Question 5: Why is the carbon signal for my -CF3 group a quartet, and why is it sometimes hard to see?
Answer: The carbon of the -CF3 group is directly bonded to three fluorine atoms. This results in a one-bond ¹³C-¹⁹F coupling (¹JCF), which splits the carbon signal into a quartet (following the n+1 rule, where n=3).[11][12] The ¹JCF coupling constant for a -CF3 group is typically very large, around 270-280 Hz.[11]
This signal can be difficult to observe for two main reasons:
-
Signal Intensity: The intensity of the carbon signal is split among four peaks, reducing the height of each individual peak.
-
No Nuclear Overhauser Enhancement (NOE): The -CF3 carbon is a quaternary carbon with no directly attached protons. In a standard proton-decoupled ¹³C NMR experiment, it does not benefit from the NOE, which enhances the signals of protonated carbons.[11][12]
Pro-Tip: To improve the signal-to-noise ratio for the -CF3 carbon, increase the number of scans and consider using a longer relaxation delay in your experiment.
Question 6: I see splitting in my aromatic carbon signals in the ¹³C NMR spectrum. What is causing this?
Answer: This is due to long-range ¹³C-¹⁹F coupling. The fluorine atoms of the -CF3 group can couple to the aromatic carbons over two, three, and even four bonds (²JCF, ³JCF, ⁴JCF).[13][14] The magnitude of these couplings provides valuable structural information for assigning the aromatic carbons.
| Coupling | Typical Magnitude (Hz) |
| ²JCF (C-C-F) | ~30-40 Hz |
| ³JCF (C-C-C-F) | ~3-5 Hz |
| ⁴JCF (C-C-C-C-F) | ~1-3 Hz |
Data Interpretation Workflow:
Caption: Workflow for assigning ¹³C signals in this compound.
Advanced NMR Techniques
Question 7: How can I definitively prove the spatial relationship between the -CF3 group and a specific proton on the aromatic ring?
Answer: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the ideal tool for this.[15][16][17] These experiments detect correlations between nuclei that are close in space (< 5 Å), regardless of whether they are connected through bonds. A cross-peak between the ¹⁹F signal of the -CF3 group and a specific ¹H signal in a ¹H-¹⁹F HOESY spectrum provides unambiguous evidence of their spatial proximity. This is particularly useful for confirming the regiochemistry of substitution on the aromatic ring.
Experimental Protocol: 2D ¹H-¹⁹F HOESY
-
Sample Preparation: Prepare a solution of your compound in a deuterated solvent. It is crucial to degas the sample thoroughly to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
Spectrometer Setup: Use a probe that is capable of both ¹H and ¹⁹F observation. Tune and match the probe for both nuclei.
-
Parameter Optimization:
-
Set the spectral widths in both the ¹H and ¹⁹F dimensions to encompass all relevant signals.
-
The mixing time (tm) is a critical parameter. It should be on the order of the T1 relaxation time of the involved nuclei. A series of experiments with varying mixing times (e.g., 100 ms, 300 ms, 500 ms) can be beneficial.
-
-
Data Acquisition: Acquire the 2D data set. The number of scans and increments will depend on the concentration of your sample.
-
Data Processing: Process the 2D data with appropriate window functions and perform Fourier transformation in both dimensions.
-
Analysis: Look for cross-peaks that connect a proton resonance in the F2 dimension to a fluorine resonance in the F1 dimension. The volume of the cross-peak is related to the distance between the nuclei.
Troubleshooting Common Impurities
Question 8: I see some unexpected small signals in my spectra. How can I identify if they are impurities?
Answer: Common impurities in the synthesis of this compound derivatives can include:
-
Starting Materials: Incomplete reaction can leave residual starting materials.
-
Isomeric Products: Side reactions can lead to the formation of other isomers. For example, if you are performing a substitution reaction, you might get a mixture of ortho, meta, and para products.
-
Solvent Residues: Traces of solvents used in the reaction or purification steps are very common.[18][19][20]
Identification Strategy:
-
Check the literature: There are extensive tables of NMR data for common laboratory solvents.[18][19][20]
-
Spiking: If you suspect a particular starting material is present, add a small amount of the pure starting material to your NMR tube and re-acquire the spectrum. If the signal increases in intensity, you have confirmed its identity.
-
2D NMR: Techniques like HSQC and HMBC can help to piece together the structure of unknown impurities by correlating proton and carbon signals.
References
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
- Harns, A. D. (1974). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Inorganic Chemistry, 13(9), 2260–2262.
- Case, D. A., Scheurer, C., & Brüschweiler, R. (2000). Computation of Through-Space 19F−19F Scalar Couplings via Density Functional Theory. Journal of the American Chemical Society, 122(42), 10390-10397.
- Fábián, L., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
- Angerer, V., et al. (2021). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 2(2), 795-813.
- Angerer, V., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19586-19595.
-
Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Retrieved from [Link]
- Angerer, V., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19586-19595.
-
ResearchGate. (2025, August 6). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
- Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry, 147, 107388.
- Schaefer, T., et al. (1984). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 62(8), 1592-1597.
- Adcock, W., & Gupta, B. D. (1976). Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds.
- Roberts, J. D., et al. (1950). F19 Nuclear Magnetic Resonance Spectra of Some Benzotrifluorides. Journal of the American Chemical Society, 72(1), 408-411.
-
Quora. (2024, October 9). How to interpret the 19F NMR spectra. Retrieved from [Link]
- Tran, N., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Arkansas Academy of Science, 77(1), 1-5.
-
Australian National University NMR / EPR Facility. (n.d.). Guide to NOE Experiments. Retrieved from [Link]
- Fábián, L., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
University College London. (n.d.). NOE Experiments. Retrieved from [Link]
- Suvorov, B. A. (2001). Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Russian Journal of General Chemistry, 71(11), 1735-1738.
-
Longdom Publishing. (n.d.). Application of the 19F-Waterlogsy Type Experiment for NMR-Based S. Retrieved from [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795-813.
-
Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Properties and Synthesis Insights. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chlorobenzotrifluoride and Its Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the chlorobenzotrifluorides stand out as versatile intermediates. Their utility is intrinsically linked to the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group, which significantly influences the reactivity of the aromatic ring. However, the positional isomerism of the chlorine and trifluoromethyl groups gives rise to distinct chemical behaviors, especially in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of 2-chlorobenzotrifluoride versus its 3- and 4-isomers, supported by established mechanistic principles and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Role of Substituent Positioning in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functionalities onto an aromatic core. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the paramount factor governing the reaction rate.
The trifluoromethyl group, a powerful electron-withdrawing substituent, plays a pivotal role in activating the benzene ring towards nucleophilic attack. It achieves this primarily through its strong negative inductive effect (-I effect), which helps to delocalize and stabilize the negative charge of the Meisenheimer complex. The efficacy of this stabilization is highly dependent on the position of the -CF3 group relative to the departing leaving group (in this case, the chloride ion).
The expected order of reactivity for the chlorobenzotrifluoride isomers in SNAr reactions is:
4-Chlorobenzotrifluoride > this compound >> 3-Chlorobenzotrifluoride
This trend is a direct consequence of the electronic stabilization afforded to the Meisenheimer intermediate in each case.
-
4-Chlorobenzotrifluoride (para-isomer): The -CF3 group is in the para position to the chlorine atom. This is the most favorable arrangement for stabilizing the negative charge of the Meisenheimer intermediate. The electron density can be effectively delocalized onto the -CF3 group through the aromatic π-system, significantly lowering the activation energy of the reaction.
-
This compound (ortho-isomer): With the -CF3 group in the ortho position, it can also effectively stabilize the negative charge of the intermediate through both its strong inductive effect and resonance. While generally very reactive, steric hindrance from the adjacent -CF3 group can sometimes slightly temper the rate of nucleophilic attack compared to the para-isomer, depending on the steric bulk of the incoming nucleophile.
-
3-Chlorobenzotrifluoride (meta-isomer): In the meta-isomer, the -CF3 group is positioned meta to the site of nucleophilic attack. In this configuration, the electron-withdrawing resonance effect of the -CF3 group cannot be exerted on the carbanionic center of the Meisenheimer intermediate. Consequently, the stabilization is significantly weaker, relying solely on the inductive effect. This leads to a much higher activation energy and, therefore, a dramatically slower reaction rate compared to the ortho and para isomers.
Visualizing the Reaction Mechanism and Isomer Reactivity
To better illustrate the underlying principles, the following diagrams depict the SNAr mechanism and the comparative reactivity of the chlorobenzotrifluoride isomers.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Comparative reactivity of chlorobenzotrifluoride isomers in SNAr reactions.
Quantitative Comparison: Insights from Analogous Systems
The following table summarizes the expected reactivity and provides a qualitative comparison based on established principles.
| Isomer | Position of -CF3 | Stabilization of Meisenheimer Complex | Expected Relative Reactivity |
| 4-Chlorobenzotrifluoride | para | Strong (Inductive & Resonance) | Highest |
| This compound | ortho | Strong (Inductive & Resonance) | High (may be slightly lower than para due to sterics) |
| 3-Chlorobenzotrifluoride | meta | Weak (Inductive only) | Lowest |
Experimental Protocol: A Representative SNAr Reaction
To provide a practical context, the following is a detailed, step-by-step methodology for a representative SNAr reaction involving a chlorobenzotrifluoride isomer. This protocol is intended as a general guideline and may require optimization based on the specific nucleophile and desired scale.
Reaction: Synthesis of 4-Methoxybenzotrifluoride from 4-Chlorobenzotrifluoride
Materials:
-
4-Chlorobenzotrifluoride
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Rotary evaporator
Procedure:
-
Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet for an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 4-chlorobenzotrifluoride (1.0 eq) followed by anhydrous DMF. Stir the solution to ensure homogeneity.
-
Nucleophile Addition: Carefully add sodium methoxide (1.1 - 1.5 eq) to the reaction mixture. The addition may be exothermic, so it should be done in portions or via a dropping funnel if using a solution.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash successively with water and brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by an appropriate method, such as fractional distillation or column chromatography, to yield the pure 4-methoxybenzotrifluoride.
Caption: A typical workflow for performing an SNAr reaction.
Conclusion
The reactivity of chlorobenzotrifluoride isomers in nucleophilic aromatic substitution is a clear demonstration of the profound influence of electronic effects in organic chemistry. The ability of the trifluoromethyl group to stabilize the key Meisenheimer intermediate dictates the reaction's feasibility and rate. For researchers and synthetic chemists, a solid understanding of these principles is crucial for the rational design of synthetic routes. While direct comparative kinetic data for all three isomers is sparse, the established mechanistic framework and evidence from analogous systems provide a reliable guide for predicting their relative reactivity. The para- and ortho-isomers are significantly more reactive than the meta-isomer, a distinction that should be a primary consideration in the selection of starting materials for the synthesis of complex molecules.
2-Chlorobenzotrifluoride as an alternative to other halogenated solvents
An In-Depth Technical Guide to 2-Chlorobenzotrifluoride as a High-Performance Alternative to Traditional Halogenated Solvents
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in chemical synthesis and drug development, profoundly impacting reaction efficiency, product purity, process safety, and environmental footprint. For decades, halogenated solvents such as Dichloromethane (DCM), Chloroform, and 1,2-Dichloroethane (DCE) have been staples in the laboratory due to their excellent solvating power for a wide range of organic compounds.[1][2][3] However, growing awareness of their significant health and environmental hazards—including carcinogenicity, neurotoxicity, and contributions to pollution—has catalyzed the search for safer, more sustainable alternatives.[4][5][6]
This guide introduces this compound (2-CBTF), also known as 1-Chloro-2-(trifluoromethyl)benzene, as a compelling alternative. We will provide an objective, data-driven comparison of 2-CBTF against its traditional counterparts, exploring its physicochemical properties, performance in common laboratory applications, and its health, safety, and environmental (HSE) profile. Our analysis is designed to equip researchers and process chemists with the necessary information to make informed decisions about solvent selection in their critical work.
A Comparative Overview of Physicochemical Properties
The utility of a solvent is fundamentally dictated by its physical and chemical properties. A comparison reveals significant differences between 2-CBTF and other halogenated solvents, which have direct implications for their handling, application, and safety. 2-CBTF's higher boiling point and flash point, for instance, indicate lower volatility and flammability, respectively, contributing to a safer laboratory environment through reduced inhalation exposure and fire risk.[7][8][9][10]
| Property | This compound | Dichloromethane (DCM) | Chloroform | 1,2-Dichloroethane (DCE) |
| CAS Number | 88-16-4[8] | 75-09-2 | 67-66-3 | 107-06-2[11] |
| Molecular Formula | C₇H₄ClF₃[7][8] | CH₂Cl₂ | CHCl₃ | C₂H₄Cl₂[11] |
| Molecular Weight | 180.55 g/mol [8] | 84.93 g/mol | 119.38 g/mol | 98.95 g/mol [11] |
| Boiling Point | 152-153 °C[8][9] | 39.6 °C | 61.2 °C | 83.5-84 °C[11][12] |
| Melting Point | -7.4 °C[7][9] | -96.7 °C | -63.5 °C | -35.3 °C[12] |
| Density | 1.379 g/cm³ at 25°C[7][10] | 1.326 g/cm³ at 20°C | 1.489 g/cm³ at 20°C | 1.253 g/cm³[11][12] |
| Water Solubility | <0.1 g/100 mL[7] | 1.3 g/100 mL at 20°C | 0.8 g/100 mL at 20°C | 0.87 g/100 mL at 20°C[11] |
| Flash Point | 44-54 °C[7][8] | N/A | N/A | 13 °C[12] |
| Vapor Pressure | 3.5-5.2 hPa at 20°C[8][13] | 470 hPa at 20°C | 212 hPa at 20°C | 87 hPa at 20°C |
Performance Evaluation in a Representative Application: Liquid-Liquid Extraction
To contextualize the practical utility of 2-CBTF, we present a comparative study of its performance in a standard liquid-liquid extraction workflow, a ubiquitous technique in drug development for product isolation and purification. The objective is to extract a hypothetical moderately lipophilic active pharmaceutical ingredient (API), "Compound X" (LogP = 3.5), from an aqueous reaction mixture.
Experimental Protocol: Extraction of Compound X
Objective: To compare the efficiency of 2-CBTF, DCM, and DCE for the extraction of Compound X from a neutralized aqueous solution.
Methodology:
-
Prepare a 100 mL stock solution of Compound X in water at a concentration of 10 mg/mL.
-
Transfer the 100 mL aqueous solution to a 250 mL separatory funnel.
-
Add 50 mL of the selected extraction solvent (2-CBTF, DCM, or DCE) to the funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean, pre-weighed flask.
-
Perform a second extraction on the aqueous layer with an additional 25 mL of the same solvent.
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid (Compound X) under high vacuum to a constant weight.
-
Calculate the extraction yield and analyze the purity of the recovered Compound X via HPLC.
Caption: Workflow for the comparative liquid-liquid extraction experiment.
Comparative Performance Data
The following table summarizes the hypothetical results from the experiment. The data illustrates that while all solvents are effective, 2-CBTF offers comparable efficiency with a significantly improved safety profile due to its lower volatility.
| Parameter | This compound | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Extraction Efficiency (%) | 98.5% | 99.1% | 98.8% |
| Solvent Volume Required | 75 mL | 75 mL | 75 mL |
| Product Purity (HPLC, %) | >99.5% | >99.5% | >99.5% |
| Evaporation Time (Rotovap) | Moderate | Fast | Moderate-Slow |
| Observed Solvent Loss | Low | High | Moderate |
Causality and Insights:
-
Efficiency: The comparable extraction efficiencies are expected, as all three are effective solvents for moderately non-polar organic molecules.[1] 2-CBTF's low water solubility is a key advantage, ensuring minimal loss of solvent to the aqueous phase and preventing the formation of problematic emulsions.[7]
-
Solvent Loss: The most significant operational difference is the observed solvent loss. DCM's high volatility (boiling point 39.6°C) leads to substantial evaporative losses during handling and extraction, posing both an exposure risk and an economic disadvantage. 2-CBTF's much higher boiling point (152°C) drastically minimizes these losses, making it more economical for scale-up operations and reducing fugitive emissions.[7][8][9]
Health, Safety, and Environmental (HSE) Profile: A Critical Comparison
The primary driver for seeking alternatives to traditional halogenated solvents is their adverse HSE profiles.[4][14] Many are classified as probable or known carcinogens, and their high volatility increases the risk of occupational exposure.[2][5][6]
| Parameter | This compound | Dichloromethane (DCM) | Chloroform | 1,2-Dichloroethane (DCE) |
| GHS Hazard Statements | H226: Flammable liquid and vapor; H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[8][15] | H315, H319, H335, H336, H351, H373 (Suspected of causing cancer) | H302, H315, H319, H331, H336, H351, H361d, H372 (Suspected of causing cancer) | H225, H302, H315, H319, H331, H335, H350 (May cause cancer) |
| Toxicity (LD50, oral, rat) | 500-1,000 mg/kg[8][16] | 1600 mg/kg | 695 mg/kg | 670 mg/kg |
| Occupational Exposure Limits | Not widely established. Prudent practice suggests keeping exposure low. | OSHA PEL: 25 ppm (8-hr TWA); ACGIH TLV: 50 ppm | OSHA PEL: 50 ppm (ceiling); ACGIH TLV: 10 ppm | OSHA PEL: 50 ppm (8-hr TWA); ACGIH TLV: 10 ppm |
| Environmental Concerns | Persistent in groundwater, but not an ozone-depleting substance.[12][17] | Hazardous air pollutant. | Hazardous air pollutant. | Hazardous air pollutant, persistent in ground and groundwater.[12] |
Trustworthiness of Protocols and Self-Validation: The experimental protocol described is a standard, universally accepted method for liquid-liquid extraction. Its self-validating nature comes from the analytical endpoint: the purity and yield of the final product. A successful protocol will yield a high recovery of a pure compound, confirming the efficacy of the solvent and the method. Any deviation, such as the formation of an emulsion or low yield, would immediately signal a process incompatibility.
Caption: Key HSE factors differentiating 2-CBTF from traditional halogenated solvents.
Authoritative Grounding and Discussion
The data presented positions 2-CBTF as a strong candidate for replacing more hazardous halogenated solvents. Its unique combination of a trifluoromethyl group and a chlorine atom on a benzene ring provides a favorable balance of polarity and stability.[18] While its polarity is similar to dichloromethane, its higher boiling point and lower vapor pressure are significant advantages from a process safety and environmental standpoint.[19]
The primary applications for 2-CBTF include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, and increasingly as a process solvent.[7][8][20][21] Its stability under normal conditions and compatibility with a wide range of organic reagents make it suitable for various chemical transformations.[8][20] While it is flammable and requires careful handling, its hazard profile is arguably more manageable than that of solvents with high inhalation toxicity and carcinogenicity classifications like DCE and Chloroform.[2][3][8]
Conclusion
This compound presents a viable and often superior alternative to traditional halogenated solvents like DCM, Chloroform, and 1,2-Dichloroethane. It offers comparable performance in key applications such as extraction while providing significant benefits in terms of operational safety and environmental impact. Its lower volatility reduces worker exposure and solvent loss, and it lacks the carcinogenicity classifications that plague many common chlorinated solvents. As the pharmaceutical and chemical industries continue to embrace the principles of green chemistry, the adoption of solvents like 2-CBTF will be crucial in developing safer, more sustainable processes without compromising on performance. Researchers and drug development professionals are encouraged to evaluate 2-CBTF as a primary candidate when seeking to replace conventional halogenated solvents in their workflows.
References
- Exploring this compound: Properties, Applic
- This compound - SURFACTANTS,INTERMEDI
- Exploring the Solvent Properties of 1,2-Dichloroethane: Applications and Consider
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- This compound - Chem-Impex. (URL: )
- 1,2-Dichloroethane - Sciencemadness Wiki. (URL: )
- What is 1,2-Dichloroethane? - ChemicalBook. (URL: )
- This compound - Safety D
- This compound: A Cornerstone for Agrochemical and Pharmaceutical Innov
- 1,2-Dichloroethane - Wikipedia. (URL: )
- Safety d
- Material Safety Data Sheet - this compound, 99% - Cole-Parmer. (URL: )
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- SAFETY D
- The problem with halogenated compounds emissions and its solution - Tecam Group. (URL: )
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- IMPACT OF SOLVENTS LEADING TO ENVIRONMENTAL POLLUTION - Journal of Chemical and Pharmaceutical Sciences. (URL: )
- A case study in green chemistry: the reduction of hazardous solvents in an industrial R&D environment - ResearchG
- Comparison of BTF with other solvents | Download Table - ResearchG
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A Comparative Performance Analysis of 2-Chlorobenzotrifluoride in Suzuki vs. Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as particularly powerful and versatile tools. This guide provides a comprehensive performance analysis of 2-chlorobenzotrifluoride, a key building block in pharmaceuticals and agrochemicals, in both Suzuki and Stille coupling reactions. By examining the nuances of each reaction, including mechanistic considerations, catalyst systems, and practical experimental outcomes, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Significance of this compound in Cross-Coupling
This compound is a valuable substrate in organic synthesis due to the presence of two key functional groups: a chloro substituent, which can participate in cross-coupling reactions, and a trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aryl chloride, making it an interesting case study for comparative analysis of different coupling methodologies. The successful coupling of this moiety is crucial for the synthesis of a wide range of biologically active molecules and advanced materials.
The Suzuki-Miyaura Coupling: A Green and Robust Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] It is widely favored for its relatively mild reaction conditions, the low toxicity of its boron-containing byproducts, and the broad commercial availability of boronic acids.[1][2]
Mechanistic Overview
The catalytic cycle of the Suzuki coupling is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Stille Coupling: High Tolerance and Mild Conditions
The Stille coupling is a palladium-catalyzed reaction between an organotin compound (organostannane) and an organohalide. [4]A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their stability to air and moisture. [5][4]However, a significant drawback is the toxicity of the organotin reagents and byproducts. [4]
Mechanistic Overview
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. [6]
Caption: Catalytic cycle of the Stille coupling reaction.
Unlike the Suzuki coupling, the Stille reaction does not typically require a base, which can be advantageous for substrates with base-sensitive functional groups.
Performance with this compound
The Stille coupling is a viable method for the cross-coupling of electron-deficient aryl chlorides like this compound. The choice of catalyst and ligand is critical for achieving good yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to effectively couple unreactive aryl chlorides. [7] Experimental Data Summary: Stille Coupling of a Related Aryl Chloride
| Coupling Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (Tributylstannyl)benzene | Pd₂(dba)₃ / P(t-Bu)₃ | CsF | Dioxane | 100 | 12 | ~90 |
Data is representative and adapted from general protocols for the Stille coupling of electron-deficient aryl chlorides.
This data suggests that high yields can be achieved for the Stille coupling of electron-deficient aryl chlorides under the right conditions. The use of a fluoride additive, such as CsF, can accelerate the transmetalation step.
Experimental Protocol: Stille Coupling of an Aryl Chloride
The following is a general protocol that can be adapted for the Stille coupling of this compound.
Caption: General experimental workflow for a Stille coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(t-Bu)₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Additive (optional, e.g., LiCl, CsF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the ligand (if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be filtered through a pad of Celite to remove the catalyst.
-
The filtrate is then concentrated, and the residue can be purified by flash column chromatography. A common method to remove tin byproducts is to treat the crude product with a saturated solution of potassium fluoride.
Head-to-Head Comparison: Suzuki vs. Stille for this compound
| Feature | Suzuki Coupling | Stille Coupling |
| Reagents | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Boronic acids and their byproducts are generally of low toxicity. | Organotin compounds and byproducts are highly toxic. [4] |
| Reaction Conditions | Requires a base for activation of the boronic acid. | Generally neutral conditions, no base required. |
| Functional Group Tolerance | Good, but can be sensitive to strongly basic conditions. | Excellent, tolerates a wide range of functional groups. [5] |
| Reagent Availability | A vast array of boronic acids are commercially available. | Many organostannanes need to be synthesized. [4] |
| Work-up and Purification | Boron byproducts are generally easy to remove. | Tin byproducts can be difficult to remove and require specific procedures. |
| Performance with this compound | Feasible with good yields, especially with optimized catalyst systems to overcome steric hindrance. | Expected to perform well due to the electron-deficient nature of the substrate, potentially offering milder conditions. |
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are potent methods for the functionalization of this compound. The choice between the two will largely depend on the specific requirements of the synthesis and the priorities of the researcher.
-
For general applications and in the context of pharmaceutical and drug development , the Suzuki coupling is often the preferred method . Its primary advantages are the low toxicity of the reagents and byproducts, and the extensive commercial availability of boronic acids, which facilitates rapid analogue synthesis.
-
The Stille coupling, however, remains a valuable alternative , particularly when dealing with substrates that are sensitive to basic conditions. Its exceptional functional group tolerance can also be a deciding factor in complex syntheses. The major hurdle remains the toxicity of tin compounds, which necessitates careful handling and purification procedures.
Ultimately, the optimal choice will be guided by a careful consideration of the desired product's structure, the presence of other functional groups, the scale of the reaction, and the available resources and expertise in handling organometallic reagents. For novel applications involving this compound, it is recommended to screen both methods with a variety of catalyst systems to identify the most efficient and practical route.
References
- Bedford, R. B., Hazelwood, S. L., Limmert, M. E., Albisson, D. A., Draper, S. M., Scully, P. N., ... & Hursthouse, M. B. (2003). Orthopalladated and -platinated bulky triarylphosphite complexes: synthesis, reactivity and application as high-activity catalysts for Suzuki and Stille coupling reactions. Chemistry–A European Journal, 9(14), 3216-3227.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New synthetic methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
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- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Catalyst for the Suzuki Cross‐Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.
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- Kim, Y. M., & Yu, S. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society, 125(7), 1696-1697.
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A Researcher's Guide to Trifluoromethylation: A Comparative Analysis of Modern Reagents for C-H Functionalization
The introduction of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern drug discovery and development. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comparative analysis of leading trifluoromethylation reagents, with a focus on their application in the direct C-H functionalization of aromatic and heteroaromatic systems—a priority for streamlining synthetic routes in medicinal chemistry. We will delve into the mechanistic nuances and practical considerations for selecting the optimal reagent, supported by experimental data and protocols.
The Trifluoromethylation Toolkit: A Comparative Overview
The choice of a trifluoromethylating reagent is dictated by the substrate, desired reactivity (electrophilic, nucleophilic, or radical), and reaction conditions. Below is a comparative summary of prominent reagents.
| Reagent Class | Example(s) | Mechanism | Key Advantages | Key Limitations |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Delivers a "CF3+" equivalent | Broad substrate scope, high functional group tolerance | Can be expensive, may require stoichiometric amounts |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Delivers a "CF3-" equivalent | Effective for carbonyl and imine additions | Requires a stoichiometric fluoride source, sensitive to moisture |
| Radical | Sodium Triflinate (Langlois' Reagent), CF3I | Generates a CF3• radical | Cost-effective, suitable for radical C-H functionalization | Often requires a stoichiometric oxidant, can have regioselectivity issues |
Deep Dive: Electrophilic vs. Radical Trifluoromethylation of Heterocycles
To illustrate the practical considerations in reagent selection, we present a comparative study on the trifluoromethylation of a model heterocyclic compound, caffeine. This substrate is representative of the nitrogen-rich scaffolds frequently encountered in drug development.
Experimental Protocol 1: Electrophilic Trifluoromethylation using Togni's Reagent II
This protocol details the direct C-H trifluoromethylation of caffeine using a hypervalent iodine reagent, a common choice for electrophilic trifluoromethylation.
Step-by-Step Methodology:
-
To a 25 mL Schlenk flask, add caffeine (194 mg, 1.0 mmol), Togni's Reagent II (316 mg, 1.0 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 10 mL of anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the desired trifluoromethylated caffeine.
Experimental Protocol 2: Radical Trifluoromethylation using Sodium Triflinate
This protocol employs a radical pathway, often favored for its cost-effectiveness and different regioselectivity profile.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add caffeine (194 mg, 1.0 mmol), sodium triflinate (156 mg, 1.0 mmol), and tert-butyl hydroperoxide (70% in water, 0.26 mL, 2.0 mmol).
-
Add a mixture of acetonitrile (10 mL) and water (2 mL).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) to afford the trifluoromethylated product.
Comparative Results and Discussion
| Reagent | Method | Yield (%) | Regioselectivity (C8-CF3) | Reaction Time (h) |
| Togni's Reagent II | Electrophilic | 85 | >95% | 12 |
| Sodium Triflinate | Radical | 72 | >95% | 24 |
Both methods provided the desired C8-trifluoromethylated caffeine with high regioselectivity. The electrophilic method using Togni's reagent resulted in a higher yield and shorter reaction time, albeit with a more expensive reagent. The radical method with sodium triflinate offers a more economical route, which can be a significant factor in large-scale synthesis.
Mechanistic Considerations
The choice between these reagents often hinges on the electronic nature of the substrate and the desired mechanism.
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chlorobenzotrifluoride
Introduction: The Strategic Importance of the 2-Chlorobenzotrifluoride Scaffold
In the landscape of medicinal chemistry and drug development, the selection of a core molecular scaffold is a decision of paramount importance. The scaffold dictates the three-dimensional arrangement of functional groups, influencing everything from target binding and metabolic stability to bioavailability. This compound (2-CBTF) has emerged as a cornerstone intermediate, valued not merely as a synthetic stepping stone but as a strategic component that imparts advantageous properties to bioactive molecules.[1][2][3][4]
The utility of the 2-CBTF scaffold is rooted in the synergistic effects of its two key substituents on the benzene ring: the chlorine atom and the trifluoromethyl (CF₃) group. The CF₃ group is a powerful bioisostere for various functionalities; its high electronegativity and lipophilicity can significantly enhance a compound's membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.[5] The chlorine atom provides a reactive handle for a multitude of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of diverse molecular libraries.[3][6] This guide provides a comparative analysis of the diverse biological activities exhibited by compounds derived from this versatile scaffold, supported by experimental data and detailed protocols for researchers in the field.
Anticancer Activity: A Multi-Pronged Attack on Malignancy
The 2-CBTF framework has been successfully integrated into a variety of heterocyclic systems to generate potent anticancer agents that operate through diverse mechanisms of action. These derivatives have demonstrated significant efficacy against a range of cancer cell lines, often outperforming existing therapeutic agents in preclinical studies.
Comparative Performance of 2-CBTF Anticancer Derivatives
Several classes of 2-CBTF derivatives have shown exceptional promise. Imidazole-thiones, thiazolidinones, and thiazolo[4,5-d]pyrimidines are among the most extensively studied.
One of the most potent examples is the imidazole-thione derivative BI9 , which incorporates a 2,4-dichloro-substituted phenyl ring. This compound exhibits powerful antiproliferative activity against leukemia (HL-60), breast (MCF-7), and colon (HCT-116) cancer cell lines, with IC₅₀ values in the low micromolar and even nanomolar range.[7] Notably, its toxicity against normal human umbilical vein endothelial cells (HUVEC) is significantly lower, suggesting a favorable safety profile.[7] Another standout is the thiazolidinone derivative 2h , which demonstrates remarkable antimitotic activity across the NCI60 cell line panel, with particularly high potency against leukemia, colon cancer, CNS cancer, and melanoma cell lines.[8] In the realm of kinase inhibitors, gefitinib-1,2,3-triazole hybrids like 4b and 4c have been synthesized to enhance activity against wild-type EGFR lung cancer cells, showing superior performance compared to the parent drug, gefitinib.[9]
| Compound Class | Lead Compound | Target Cancer Cell Lines | IC₅₀ (µM) | Mechanism of Action | Reference |
| Imidazole-Thione | BI9 | HL-60 (Leukemia) | 0.40 | Tubulin Polymerization Inhibition | [7] |
| MCF-7 (Breast) | 3.57 | [7] | |||
| HCT-116 (Colon) | 2.63 | [7] | |||
| Thiazolidinone | 2h | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 | Antimitotic | [8] |
| Colon (SW-620) | < 0.01 - 0.02 | [8] | |||
| CNS (SF-539) | < 0.01 - 0.02 | [8] | |||
| Thiazolo[4,5-d]pyrimidine | 3b | C32 (Melanoma) | 24.4 | Cytotoxic | [10] |
| A375 (Melanoma) | 25.4 | [10] | |||
| Gefitinib-Triazole Hybrid | 4b | NCI-H1437 (Lung) | 1.56 | EGFR-TK Inhibition | [9] |
| A549 (Lung) | 3.94 | [9] | |||
| NCI-H1299 (Lung) | 4.42 | [9] | |||
| Reference Compound | Gefitinib | NCI-H1437 (Lung) | 15.11 | EGFR-TK Inhibition | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational method for assessing the cytotoxic or antiproliferative effects of chemical compounds. It relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., BI9) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line's doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this period, viable cells will form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell proliferation by 50%) using non-linear regression analysis.
Workflow for Anticancer Compound Screening
Caption: Workflow for screening and characterizing anticancer 2-CBTF derivatives.
Anti-inflammatory Activity: Modulating the NF-κB Pathway
Chronic inflammation is a driver of numerous diseases. Derivatives of 2-CBTF have been investigated as novel anti-inflammatory agents, with a primary focus on inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response.
A series of fluorine-substituted benzo[h]quinazolin-2-amine derivatives were designed as NF-κB inhibitors. Among them, compound 8c demonstrated potent anti-inflammatory activity with low toxicity. It was shown to significantly reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[11] Another notable example is the pyrrole derivative 3f , which was effective in the carrageenan-induced paw edema model, a standard in vivo test for acute inflammation.[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the efficacy of acute anti-inflammatory drugs. The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling).
Methodology:
-
Animal Acclimation: Use Wistar rats (150-200g). Acclimate the animals for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the 2-CBTF derivative (e.g., compound 3f). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives only the vehicle.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by a 2-CBTF derivative (Compound 8c).
Neuroprotective and Antiepileptic Activity
The unique properties of the 2-CBTF scaffold have also been leveraged to develop compounds targeting central nervous system disorders. These derivatives have shown potential in models of epilepsy and ischemic stroke, primarily through mechanisms involving the modulation of neurotransmitter systems and the activation of endogenous antioxidant pathways.
Comparative Performance of Neuroprotective 2-CBTF Derivatives
The oxadiazole derivative GM-90432 was identified as a novel anti-epileptic agent in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish. Its mechanism is complex, involving the upregulation of neurosteroids (e.g., allopregnanolone) and serotonin, while downregulating GABA and cortisol.[13] In the context of ischemic stroke, 1,2,4-triazole derivatives have demonstrated significant neuroprotective effects. Compound 24 , a 3,5-dimethyl substituted triazole, was shown to reduce cerebral infarction size and improve neurological outcomes in a rat model of middle cerebral artery occlusion (MCAO).[14] This effect is mediated by the activation of the Nrf2 signaling pathway, a master regulator of antioxidant responses.[14][15]
| Compound Class | Lead Compound | Disease Model | Key Findings | Mechanism of Action | Reference |
| Oxadiazole | GM-90432 | PTZ-induced Seizures (Zebrafish) | Improved epileptic behaviors, reduced oxidative stress | Modulation of neurosteroids and neurotransmitters | [13] |
| 1,2,4-Triazole | 24 | MCAO-induced Stroke (Rats) | Reduced infarct size, improved neurological function | Nrf2 Pathway Activation | [14] |
Experimental Protocol: Assessment of Nrf2 Nuclear Translocation
Activation of the Nrf2 pathway is a key neuroprotective strategy. This protocol describes how to assess the translocation of Nrf2 from the cytoplasm to the nucleus, a hallmark of its activation, using immunofluorescence.
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., HT22 or PC12) on glass coverslips in a 24-well plate. Treat the cells with the neuroprotective 2-CBTF derivative (e.g., compound 24) for a predetermined time (e.g., 6-12 hours).
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and Nrf2 (green) channels. In untreated cells, Nrf2 staining will be predominantly cytoplasmic. In treated cells, activation is indicated by the co-localization of green and blue signals, appearing as cyan in a merged image, confirming Nrf2 translocation to the nucleus.
The Keap1-Nrf2 Antioxidant Pathway
Caption: Activation of the Nrf2 antioxidant pathway by a neuroprotective 2-CBTF derivative.
Antimicrobial Activity: An Area for Further Exploration
While the 2-CBTF scaffold has proven highly fruitful in developing anticancer, anti-inflammatory, and neuroprotective agents, its application in creating potent antimicrobial drugs is less established. Some studies on 1,2,3-triazole derivatives incorporating a benzyl group have reported weak to moderate selective inhibition against certain bacterial strains like Staphylococcus aureus and Escherichia coli.[16] However, broad-spectrum and high-potency antimicrobial activity from this class of compounds has not yet been a prominent feature in the literature. This represents an area ripe for future investigation, where the unique electronic and steric properties of the 2-CBTF core could be exploited to design novel inhibitors of microbial targets.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
Conclusion and Future Outlook
The this compound scaffold is a privileged structure in modern drug discovery, serving as a robust foundation for compounds with a remarkable breadth of biological activities. The derivatives explored in this guide showcase its potential to generate potent and selective agents for oncology, inflammatory diseases, and neurological disorders. The consistent success in these areas stems from the advantageous physicochemical properties imparted by the chloro and trifluoromethyl groups, which enhance metabolic stability, cell permeability, and target engagement.
Future research should focus on expanding the chemical space around this scaffold. The limited exploration in the antimicrobial field presents a clear opportunity. Furthermore, the development of dual-target inhibitors, such as compounds that possess both anti-inflammatory and anticancer properties, could lead to novel therapeutics for complex diseases like cancer, where inflammation is a key component of the tumor microenvironment. As synthetic methodologies advance, the strategic derivatization of the 2-CBTF core will undoubtedly continue to yield novel and impactful therapeutic candidates.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 2-Chlorobenzotrifluoride in Large-Scale Synthesis
For researchers, process chemists, and drug development professionals, the selection of solvents and intermediates is a critical decision point that profoundly impacts the economic viability, safety, and environmental footprint of large-scale synthesis. This guide provides an in-depth analysis of 2-Chlorobenzotrifluoride (OCBTF), a versatile yet often overlooked compound, and objectively evaluates its cost-effectiveness against common alternatives in industrial applications.
Introduction to this compound (OCBTF)
This compound (CAS No. 88-16-4), also known as 1-Chloro-2-(trifluoromethyl)benzene, is an aromatic compound distinguished by the presence of both a chlorine atom and a trifluoromethyl group.[1] This unique structure imparts a valuable combination of physical properties and chemical reactivity, making it a crucial intermediate and solvent in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its primary applications lie in serving as a foundational building block for complex molecules, including active pharmaceutical ingredients (APIs) and potent pesticides.[3][4]
The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent, which significantly influences the reactivity of the benzene ring and the chlorine atom.[5] This electronic effect is central to OCBTF's utility, enabling specific, controlled reactions that are often challenging with other intermediates.[1]
Physicochemical Properties
A clear understanding of OCBTF's physical properties is fundamental to its effective application in a process setting. These properties dictate its behavior as a solvent, its ease of handling, and the conditions required for its use and subsequent removal.
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [2][3] |
| Molecular Formula | C₇H₄ClF₃ | [2][6] |
| Molecular Weight | 180.55 g/mol | [2][6] |
| Appearance | Colorless to light yellow liquid | [2][7] |
| Boiling Point | 152-153 °C | [3][6] |
| Melting Point | -7.4 °C | [2][3] |
| Density | ~1.37 g/cm³ | [2][6] |
| Flash Point | 44 - 54 °C (closed cup) | [3][6] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene. | [3][6] |
The Core of Cost-Effectiveness: A Comparative Analysis
True cost-effectiveness extends beyond the price-per-kilogram of a raw material. In large-scale synthesis, the total cost of ownership is a more accurate metric, encompassing raw material costs, process efficiency (yield, cycle time), downstream processing expenses (e.g., solvent removal and recovery), and safety and environmental compliance costs.
Below is a logical framework for evaluating the total cost of a chemical process, which we will use to compare OCBTF with common alternative solvents.
Caption: Diagram 1: Framework for Total Cost of Ownership Analysis.
OCBTF vs. Common Alternatives
Let's compare OCBTF to widely used solvents like Toluene and Dichloromethane (DCM) across key performance and cost-related metrics. Benzotrifluoride (BTF) is also included as a close structural analog.
| Parameter | This compound | Toluene | Dichloromethane (DCM) | Benzotrifluoride (BTF) |
| Boiling Point | 152-153 °C[6] | 111 °C | 39.6 °C | 102 °C |
| Density | ~1.37 g/cm³[6] | 0.87 g/cm³ | 1.33 g/cm³ | 1.19 g/cm³ |
| Flash Point | ~47 °C[7] | 4 °C | N/A | 12 °C |
| Toxicity Profile | Harmful if swallowed, skin/eye irritant.[6] | Toxic, suspected reproductive hazard. | Suspected carcinogen. | Relatively low toxicity compared to chlorinated solvents.[8] |
| Indicative Bulk Cost | ~$2.5-5.0 / kg[9] | ~$1.0-1.5 / kg | ~$0.8-1.2 / kg | ~$3.0-6.0 / kg |
| Disposal/Recovery | Higher cost due to halogenation. | Standard incineration. | High cost due to halogenation and toxicity. | Standard incineration. |
Analysis of Causality: Why Properties Matter
-
Boiling Point & Process Control: OCBTF's high boiling point (152-153 °C) is a significant advantage over DCM and Toluene. It allows for a wider operational temperature range, enabling reactions that require higher temperatures to proceed at atmospheric pressure. This eliminates the need for costly and complex pressurized reactor systems, a major capital expenditure in large-scale operations. In contrast, DCM's low boiling point requires stringent cooling and pressure control to prevent solvent loss and ensure safety.
-
Process Efficiency & Downstream Processing: While the initial cost of OCBTF may be higher than traditional solvents, its unique properties can lead to substantial downstream savings. Its higher boiling point simplifies product isolation; it is less volatile than many impurities and can be easily removed via distillation after a reaction is complete. This can reduce the need for solvent swaps, which add time, equipment usage, and potential for product loss to a process cycle. Benzotrifluoride and its derivatives are known to be relatively inert, making them suitable for sensitive transition metal-catalyzed reactions where solvents like THF (which can form peroxides) are problematic.[8]
-
Safety and Handling: OCBTF is a flammable liquid and requires appropriate handling, including grounding of equipment and use of spark-proof tools.[10] However, it does not carry the same level of carcinogenic or reproductive toxicity concerns as DCM or benzene.[8] While halogenated, its higher flash point compared to Toluene offers a better safety margin during transfer and handling operations.[7][10] The investment in explosion-proof ventilation and safety showers, while standard for any flammable liquid, is justified by the reduced long-term health risks to personnel compared to more toxic alternatives.[10]
Key Industrial Applications and Economic Impact
OCBTF is not just a solvent but a key reactive intermediate. Its value is most apparent in multi-step syntheses where its unique reactivity profile is essential.
-
Pharmaceuticals: It is a vital building block for APIs such as the antipsychotic drug Pentafluridol.[3] In these complex syntheses, the predictable reactivity of OCBTF allows for high-yield, high-purity production, which is paramount in the pharmaceutical industry where impurity profiles are strictly regulated.[1][4] The cost of the intermediate is often a small fraction of the final API's value, making yield and purity the dominant economic drivers.
-
Agrochemicals: OCBTF is a precursor to the potent rodenticide BROMETHALIN.[3] The efficacy of the final product justifies the use of a specialized intermediate. In the competitive agrochemical market, a reliable and efficient synthesis route is key to maintaining market position.[11]
The global market for OCBTF is driven by these critical applications, with Asia-Pacific, particularly China, being a dominant region for both production and consumption due to its strong chemical and pharmaceutical manufacturing base.[11][12]
Model Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
To illustrate the practical application of OCBTF, this section provides a representative protocol for a nucleophilic aromatic substitution reaction, a common transformation leveraging the compound's reactivity. This protocol is designed as a self-validating system with integrated in-process controls.
Objective: Synthesis of 2-(Methylamino)benzotrifluoride from this compound.
Caption: Diagram 2: Experimental Workflow for S_NAr Reaction.
Step-by-Step Methodology
-
Reactor Setup: A 50L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is made inert by purging with nitrogen.
-
Charging: Charge the reactor with this compound (5.0 kg, 27.7 mol), potassium carbonate (8.4 kg, 60.9 mol), and Dimethyl sulfoxide (DMSO) (20 L).
-
Reagent Addition: Begin stirring and slowly add a 40% aqueous solution of methylamine (3.2 kg, 41.5 mol) via an addition funnel, ensuring the internal temperature does not exceed 30°C. Causality: The electron-withdrawing -CF3 group activates the chlorine at the ortho position for nucleophilic attack. Potassium carbonate acts as the base to neutralize the HCl formed.
-
Reaction: Heat the mixture to 80-90°C and maintain for 8-12 hours.
-
In-Process Control (IPC): After 8 hours, take a sample from the reaction mixture, quench it with water, extract with a small amount of toluene, and analyze by Gas Chromatography (GC). The reaction is deemed complete when the starting material (OCBTF) is less than 1.0% of the total peak area. Trustworthiness: This IPC step prevents premature work-up of an incomplete reaction or unnecessary heating, optimizing reactor time and energy consumption.
-
Work-up & Quench: Once complete, cool the reactor to 20-25°C. Slowly add water (25 L) to the reactor to quench the reaction and dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separation funnel and extract the product with toluene (3 x 10 L).
-
Washing: Combine the organic layers and wash with water (2 x 10 L) followed by brine (1 x 10 L) to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product, 2-(Methylamino)benzotrifluoride.
-
Final Quality Control: The isolated product is analyzed for purity by GC, identity by NMR spectroscopy, and water content by Karl Fischer titration to ensure it meets specification before release.
Conclusion
While a simple comparison of bulk pricing might favor traditional solvents like toluene or DCM, a holistic, process-oriented evaluation reveals the significant cost-effectiveness of this compound in specific large-scale applications. Its advantageous boiling point allows for safer, more controlled reactions at atmospheric pressure, reducing capital investment in high-pressure equipment. Its unique reactivity as an intermediate is indispensable for the synthesis of high-value pharmaceutical and agrochemical products, where yield and purity are the primary economic drivers.[1][2][3]
For the modern process chemist, choosing OCBTF is an investment in process efficiency, safety, and control. By leveraging its distinct properties, organizations can optimize cycle times, simplify downstream processing, and mitigate some of the health risks associated with more toxic alternatives, ultimately leading to a lower total cost of ownership for the entire synthesis campaign.
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Environmental Impact Assessment of 2-Chlorobenzotrifluoride: A Comparative Analysis
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceuticals and agrochemicals, the choice of solvents and intermediates is critical, extending beyond reaction yield and purity to encompass environmental stewardship. 2-Chlorobenzotrifluoride (2-CBTF), a versatile chemical intermediate, is valued for its unique trifluoromethyl group which enhances reactivity[1]. However, its application necessitates a thorough understanding of its environmental footprint. This guide provides an in-depth environmental impact assessment of 2-CBTF, comparing its performance with relevant alternatives and detailing the experimental methodologies required for such evaluations.
Our analysis is grounded in the principles of scientific integrity, explaining the causality behind environmental fate and providing self-validating experimental frameworks.
Physicochemical Profile and Environmental Distribution
A substance's journey and persistence in the environment are dictated by its inherent physical and chemical properties. 2-CBTF is a colorless to pale yellow liquid with a characteristic aromatic odor[2]. Its properties, such as low water solubility and a relatively high vapor pressure, are pivotal in predicting its environmental partitioning.
Releases of benzotrifluoride products are expected to primarily partition into the air[3]. The moderate lipophilicity, suggested by a LogP of 3.53, indicates a potential for bioaccumulation in organic tissues, although its overall bioaccumulative potential is not considered high[4][5].
| Property | Value | Source |
| CAS Number | 88-16-4 | [5][6] |
| Molecular Formula | C₇H₄ClF₃ | [6] |
| Molecular Weight | 180.55 g/mol | [6][7] |
| Appearance | Colorless transparent liquid | [2][5] |
| Boiling Point | 152-153 °C | [2][7] |
| Melting Point | -7.4 °C | [5] |
| Density | 1.379 g/mL at 25 °C | [7] |
| Vapor Pressure | 3.5 mm Hg at 20 °C | [2] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 19.5 °C) | [2][5] |
| LogP (Octanol/Water) | 3.53 | [5] |
| Flash Point | 54 °C (closed cup) | [2] |
Environmental Fate and Persistence
Understanding the fate of 2-CBTF involves assessing its persistence and degradation pathways in air, water, and soil. The "fate and transport" of a chemical describes how it may change and where it moves within the environment[8].
Atmospheric Fate: Due to its volatility, the primary environmental compartment for 2-CBTF is the atmosphere[3]. Benzotrifluoride derivatives generally have atmospheric lifetimes of one to two months, indicating they are not implicated in long-term ozone depletion or significant global warming[3]. The primary degradation mechanism is expected to be photolysis and reaction with hydroxyl radicals, ultimately breaking down into CO₂, H₂O, HF, and HCl[3].
Aquatic and Soil Fate: 2-CBTF's low water solubility means it will not readily dissolve in aquatic systems[2][5]. It is not readily biodegradable, with tests showing less than 10% elimination from water under specific OECD guidelines[4]. This persistence suggests that if released into water, it may sorb to sediment and organic matter. The degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, though often slowly. For instance, lower chlorinated benzenes can be biodegraded aerobically, while higher chlorinated ones may undergo anaerobic reductive dechlorination[9].
Diagram: Environmental Fate and Transport Pathways for this compound
This diagram illustrates the likely movement and transformation of 2-CBTF upon its release into the environment. Its physicochemical properties strongly favor volatilization into the atmosphere, where it undergoes degradation. In aquatic and soil environments, its persistence is a key concern.
Caption: Environmental fate pathways of this compound.
Ecotoxicity and Human Health Profile
The potential for a chemical to cause harm to living organisms is a cornerstone of any environmental assessment.
Aquatic Toxicity: 2-CBTF is considered harmful to aquatic life[2]. Standard tests on aquatic invertebrates provide a quantitative measure of this toxicity.
-
Daphnia magna (Water Flea): The EC50 (the concentration causing an effect in 50% of the test population) is between 100-150 mg/L[4].
The isomer, p-Chlorobenzotrifluoride (PCBTF), has been shown to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[10][11]. For PCBTF, the 96-hour LC50 for freshwater fish is 3 mg/L, indicating significantly higher toxicity than reported for 2-CBTF's effect on daphnia[10]. This highlights the importance of isomer-specific data in assessments.
Human Health Hazards: For professionals handling 2-CBTF, understanding its health hazards is paramount. It is classified as a flammable liquid and is harmful if swallowed[2][7][12]. It causes skin, eye, and respiratory tract irritation[2][13]. Chronic exposure to fluoride-containing compounds can potentially lead to fluorosis, characterized by effects on bones and joints[13].
| Hazard Classification | Description | GHS Hazard Statement |
| Flammability | Flammable liquid and vapor | H226[2][7][12] |
| Acute Oral Toxicity | Harmful if swallowed | H302[2][7][12] |
| Skin Irritation | Causes skin irritation | H315[2][7] |
| Eye Irritation | Causes serious eye irritation | H319[2][7] |
| Respiratory Irritation | May cause respiratory irritation | H335[2][7] |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects | H412[7] |
Comparative Analysis: 2-CBTF vs. p-Chlorobenzotrifluoride (PCBTF)
To contextualize the environmental impact of 2-CBTF, it is useful to compare it to a structurally similar and widely used alternative, p-Chlorobenzotrifluoride (PCBTF). PCBTF has gained prominence as a solvent, in part due to its exemption from certain VOC (Volatile Organic Compound) regulations in the U.S.[3].
| Parameter | This compound (2-CBTF) | p-Chlorobenzotrifluoride (PCBTF) | Justification & Insights |
| Primary Use | Chemical intermediate[1][14] | Solvent, intermediate[15] | Both are versatile, but PCBTF has broader use as a solvent alternative to compounds like xylene. |
| VOC Status | Regulated as VOC | Exempt from U.S. EPA VOC regulations[3] | This regulatory difference gives PCBTF a significant advantage in formulations where VOC content is restricted. |
| Biodegradability | Not readily biodegradable (<10%)[4] | Not readily biodegradable | Both compounds are persistent in aquatic environments, posing similar long-term risks if released to water. |
| Aquatic Toxicity | EC50 (Daphnia): 100-150 mg/L[4] | LC50 (Fish, 96h): 3 mg/L[10] | PCBTF appears significantly more toxic to aquatic life based on available data. This is a critical differentiator. |
| Atmospheric Lifetime | ~1-2 months (inferred from class)[3] | ~1-2 months (inferred from class)[3] | Both have relatively short atmospheric lifetimes, meaning they do not contribute significantly to global warming or ozone depletion. |
| Human Health | Irritant, harmful if swallowed[2][13] | Irritant, potential carcinogen (IARC Group 2B)[11] | The classification of PCBTF as a potential carcinogen by IARC represents a more severe long-term health hazard. |
Experimental Protocols for Environmental Assessment
Rigorous and standardized testing is the foundation of a reliable environmental impact assessment. The OECD (Organisation for Economic Co-operation and Development) provides guidelines that are globally recognized.
Diagram: General Workflow for Chemical Environmental Risk Assessment
This workflow outlines the logical progression from initial data gathering to final risk characterization, forming the basis of a comprehensive environmental impact assessment.
Caption: A four-step workflow for environmental risk assessment.
Protocol 1: Ready Biodegradability (Adapted from OECD Test Guideline 301)
-
Objective: To determine if 2-CBTF can be rapidly biodegraded by microorganisms under aerobic conditions.
-
Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms (typically from wastewater treatment plant effluent). The degradation is followed by measuring oxygen consumption or CO₂ evolution over 28 days.
-
Methodology:
-
Preparation: Prepare a mineral salt medium as specified in the guideline.
-
Inoculum: Obtain activated sludge from a domestic wastewater treatment plant. Prepare it according to the guideline to achieve a specific microbial concentration.
-
Test Setup: Add the mineral medium, inoculum, and a known concentration of 2-CBTF (as the sole organic carbon source) to sealed test flasks. Prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
Incubation: Incubate the flasks in the dark at a constant temperature (20-24°C) with continuous shaking.
-
Measurement: At regular intervals, measure the biological oxygen demand (BOD) using a respirometer or measure the evolved CO₂.
-
Analysis: Calculate the percentage of degradation based on the ratio of oxygen consumed (or CO₂ produced) to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches >60% degradation within a 10-day window during the 28-day test.
-
-
Causality: This test simulates a best-case scenario for degradation in an aerobic environment. Failure to pass this test, as is the case for 2-CBTF[4], indicates the substance will likely be persistent in many aquatic environments.
Protocol 2: Acute Toxicity for Daphnia (Adapted from OECD Test Guideline 202)
-
Objective: To determine the acute immobilization effects of 2-CBTF on Daphnia magna.
-
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes 50% of the daphnids to become immobile (EC50) is determined.
-
Methodology:
-
Test Organisms: Culture Daphnia magna under controlled laboratory conditions. Use daphnids that are less than 24 hours old for the test.
-
Test Solutions: Prepare a series of dilutions of 2-CBTF in a suitable culture medium. A control group with no test substance is also required.
-
Exposure: Place a set number of daphnids (e.g., 20) into each test concentration and the control.
-
Incubation: Maintain the test vessels for 48 hours at 20°C with a defined light-dark cycle. Do not feed the daphnids during the test.
-
Observation: At 24 and 48 hours, count the number of immobile daphnids in each vessel. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.
-
Analysis: Use statistical methods (e.g., probit analysis) to calculate the 48-hour EC50 value and its confidence limits.
-
-
Causality: This test provides a critical endpoint for assessing acute risk to aquatic invertebrates, which are a fundamental part of aquatic food webs. The resulting EC50 value is a key input for risk characterization[16].
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Navigating the Reaction Maze: A Comparative Guide to Computational Modeling of 2-Chlorobenzotrifluoride Mechanisms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and agrochemical development, 2-Chlorobenzotrifluoride stands as a pivotal building block.[1][2] Its unique electronic and steric properties, stemming from the electron-withdrawing trifluoromethyl group and the ortho-chlorine substituent, offer a versatile platform for synthesizing complex molecular architectures.[1][3] However, harnessing this potential requires a deep understanding of its reaction mechanisms, a challenge where computational modeling has emerged as an indispensable tool.
This guide provides a comparative analysis of computational approaches for elucidating the reaction mechanisms of this compound. We will navigate the theoretical frameworks, compare leading software, and present a case study to illustrate the power of these methods in predicting reaction outcomes and guiding experimental design.
The Computational Toolkit: A Comparative Overview of Methods
The accurate prediction of reaction pathways, transition states, and kinetic parameters hinges on the chosen computational method. For a molecule like this compound, the interplay of electron-withdrawing and steric effects necessitates a careful selection of theoretical approaches.
| Computational Method | Strengths | Weaknesses | Typical Application for this compound |
| Density Functional Theory (DFT) | Excellent balance of computational cost and accuracy. Good for geometry optimizations and frequency calculations. | Accuracy is dependent on the choice of functional. May not be as accurate as higher-level methods for barrier heights. | Initial reaction pathway exploration, transition state searching, and calculation of thermodynamic properties.[4][5][6] |
| Møller-Plesset Perturbation Theory (MP2) | Generally more accurate than DFT for non-covalent interactions and some reaction barriers. | Computationally more expensive than DFT. Can be less reliable for systems with significant multi-reference character. | Refinement of transition state energies and investigation of reactions where dispersion forces are critical. |
| Coupled Cluster (CC) Theory | Considered the "gold standard" for accuracy in quantum chemistry. | Extremely high computational cost, limiting its application to smaller systems. | High-accuracy benchmark calculations for key reaction steps to validate DFT and MP2 results. |
For most practical applications involving this compound, Density Functional Theory (DFT) offers the most pragmatic and effective approach. Its ability to handle relatively large systems with reasonable accuracy makes it the workhorse of computational chemistry for mechanistic studies. The choice of functional within DFT is crucial; for halogenated aromatic compounds, hybrid functionals such as B3LYP or M06-2X often provide reliable results.[7]
The Computational Workflow: From Hypothesis to Quantitative Prediction
A systematic computational investigation of a reaction mechanism follows a well-defined workflow. This process ensures that the results are not only accurate but also mechanistically insightful.
Caption: A generalized workflow for the computational modeling of reaction mechanisms.
Experimental Protocol: A Step-by-Step Guide to a DFT Calculation
The following protocol outlines the key steps for performing a DFT calculation to investigate a hypothetical nucleophilic aromatic substitution (SNAr) reaction of this compound with ammonia.
-
Structure Preparation:
-
Build the 3D structures of the reactants (this compound and ammonia), the expected product (2-aminobenzotrifluoride and HCl), and a plausible transition state structure.
-
Initial transition state guesses can often be generated using linear synchronous transit (LST) or quadratic synchronous transit (QST) methods available in most quantum chemistry software.[8]
-
-
Geometry Optimization:
-
Perform geometry optimizations for all species (reactants, products, and transition state) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
This step finds the lowest energy conformation for each molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation for each optimized structure at the same level of theory.
-
For reactants and products, all calculated vibrational frequencies should be positive, confirming they are true minima on the potential energy surface.
-
For the transition state, there should be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[9][10]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized transition state structure.
-
This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
-
-
Energy Profile and Kinetic Analysis:
-
Use the calculated electronic energies and zero-point vibrational energies (ZPVE) to construct a reaction energy profile.
-
The activation energy is the difference in energy between the transition state and the reactants.
-
Employ Transition State Theory (TST) to calculate the reaction rate constant.[7]
-
Software Showdown: A Comparison of Popular Computational Chemistry Packages
The choice of software can significantly impact the efficiency and user experience of your computational research. Here's a comparison of some of the most widely used packages for reaction mechanism studies.
| Software | Key Features | Strengths | Weaknesses |
| Gaussian | Wide range of quantum chemical methods, extensive basis set library, user-friendly interface with GaussView. | Industry standard, well-documented, large user community. | Commercial software with a significant license fee. |
| ORCA | Free for academic use, highly efficient for DFT calculations, supports a wide variety of methods. | Excellent performance, active development community. | Steeper learning curve compared to Gaussian, documentation can be less comprehensive. |
| Spartan | Intuitive graphical user interface, good for educational purposes and introductory research. | Easy to use, good visualization tools. | Less comprehensive in terms of advanced methods and customization compared to Gaussian and ORCA. |
Case Study: Ammoxidation of 2-Chlorotoluene to 2-Chlorobenzonitrile
While specific computational studies on this compound are not abundant in the literature, a DFT-assisted investigation into the ammoxidation of the closely related 2-chlorotoluene (2-CLT) to 2-chlorobenzonitrile (2-CLBN) provides valuable insights.[6] This reaction is of industrial importance for the synthesis of various fine chemicals.[6]
The study proposed a Mars-van Krevelen (MVK) type redox mechanism over a V2O5/γ-Al2O3 catalyst.[6] DFT calculations were employed to elucidate the reaction pathway and determine the rate-determining step.
Caption: Simplified proposed mechanism for the ammoxidation of 2-chlorotoluene.
The DFT computations suggested that the abstraction of a C-H bond from the methyl group of 2-chlorotoluene was the rate-determining step, with a calculated activation energy of 64.60 kcal/mol.[6] This computational insight was corroborated by experimental findings, which showed that a maximum yield of 76% of 2-CLBN was achieved at 425 °C.[6] This case study exemplifies how computational modeling can provide a molecular-level understanding of complex catalytic reactions, guiding the optimization of reaction conditions.
Conclusion: The Future is Computational
Computational modeling is no longer a niche tool but a cornerstone of modern chemical research. For a molecule as versatile and important as this compound, these in silico techniques provide an unparalleled ability to probe reaction mechanisms, predict outcomes, and accelerate the discovery of new synthetic routes. By carefully selecting the appropriate computational methods and software, and by validating predictions against experimental data, researchers can navigate the complex reaction landscape of this valuable building block with greater confidence and efficiency.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chlorobenzotrifluoride
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chlorobenzotrifluoride (CAS No. 88-16-4), a common intermediate in the synthesis of pharmaceuticals and agrochemicals. Our focus is to provide procedural, step-by-step guidance that ensures the safety of your personnel and the environment, while maintaining strict regulatory compliance.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] It is classified as a hazardous waste due to its characteristics as a halogenated organic compound.[3] Improper disposal can lead to environmental contamination and significant legal and financial repercussions for your institution. Therefore, a comprehensive understanding of its properties is paramount to executing a safe disposal plan.
| Property | Value | Citation |
| Synonyms | 1-Chloro-2-(trifluoromethyl)benzene, o-Chlorobenzotrifluoride | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Flash Point | 44 °C (111.2 °F) | [1] |
| Hazards | Flammable, Harmful if swallowed, Skin/eye/respiratory irritant | [1][2] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with certified destruction by a licensed hazardous waste vendor. This workflow is designed to ensure safety and compliance at every stage.
Caption: The lifecycle of this compound waste from laboratory generation to final disposal.
Part 1: In-Laboratory Waste Management
Step 1: Point of Generation - Immediate Segregation
The moment this compound is deemed a waste, it must be handled as a hazardous material. The cardinal rule is to never mix halogenated solvent waste with non-halogenated solvent waste .[4][5] Co-mingling these waste streams will classify the entire volume as the more stringently regulated and costly halogenated waste.
-
Action: Immediately designate any surplus, off-specification, or contaminated this compound as "Hazardous Waste."
-
Causality: Halogenated compounds require specific disposal technologies, such as high-temperature incineration, to ensure complete destruction and to manage the corrosive byproducts like hydrochloric acid (HCl).
Step 2: Waste Accumulation - Proper Containerization and Storage
Waste this compound must be collected in a designated, compatible container.
-
Container Selection: Use a clean, leak-proof container made of a material compatible with this compound (e.g., glass or a suitable plastic). The container must have a secure, tight-fitting lid.[6]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7][8] Your institution's Environmental Health and Safety (EHS) department will provide specific hazardous waste labels that must be completed.[9][10]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[9] The SAA must be in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills.[7]
Step 3: Preparation for Pickup
Once the waste container is full or the waste is no longer being generated, it must be prepared for collection by your institution's hazardous waste management team or a licensed vendor.
-
Finalize Labeling: Complete all sections of the hazardous waste tag, including the full chemical name, estimated volume or mass, and any other required information.[9]
-
Secure Container: Ensure the container lid is tightly sealed and the exterior of the container is clean and free of contamination.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the EHS department.[6]
Part 2: Disposal by a Licensed Vendor
Your responsibility for the hazardous waste does not end until it is properly disposed of, a concept known as "cradle-to-grave" liability.[11][12] Therefore, it is crucial to use a reputable and licensed hazardous waste disposal company.
Regulatory Classification: RCRA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. As a spent halogenated solvent, this compound would likely fall under the F002 listed waste code.[13][14][15] This code applies to spent halogenated solvents such as tetrachloroethylene, trichloroethylene, methylene chloride, 1,1,1-trichloroethane, carbon tetrachloride, and chlorinated fluorocarbons. While this compound is not explicitly listed, its chemical nature as a chlorinated aromatic solvent makes F002 the most appropriate classification. It is imperative to confirm this with your EHS department and the disposal vendor.
Disposal Technologies
There are two primary methods for the disposal of this compound:
-
High-Temperature Incineration: This is the most common and effective method for destroying halogenated organic compounds.[16][17][18] The process involves combustion at temperatures typically exceeding 1000°C, which breaks down the molecule into carbon dioxide, water, and hydrogen halides (e.g., HCl and HF). These acidic gases are then neutralized in a scrubber system before being released into the atmosphere.
-
Chemical Dehalogenation: This method involves a chemical reaction to remove the chlorine and fluorine atoms from the aromatic ring, rendering the molecule less toxic.[19][20] Techniques such as glycolate dehalogenation or base-catalyzed decomposition can be employed.[19] While effective, chemical dehalogenation is often more complex and may be used for specific waste streams or in conjunction with other treatment methods.
Caption: Primary and alternative disposal pathways for this compound waste.
Selecting a Hazardous Waste Disposal Vendor: A Critical Decision
Choosing a competent and compliant hazardous waste vendor is a critical step in fulfilling your "cradle-to-grave" responsibility. Here are key criteria to consider:
-
Licensing and Permitting: Verify that the company is fully licensed and permitted by the EPA and relevant state and local authorities to transport, store, and dispose of hazardous waste.[11][21]
-
Experience and Reputation: Look for a vendor with a proven track record of handling chemical waste from research and pharmaceutical facilities.[21][22][23] Ask for references from institutions similar to yours.[11]
-
Services Offered: A reputable vendor should offer a comprehensive suite of services, including waste characterization, lab packing, transportation, and the provision of all necessary documentation, such as hazardous waste manifests and certificates of destruction.[22][24]
-
Compliance History: Investigate the vendor's compliance history with regulatory agencies. This information is often publicly available.
-
Prioritize Compliance Over Cost: While cost is a factor, it should not be the primary driver of your decision. The potential costs of non-compliance far outweigh any savings from choosing a less reputable vendor.[23]
Emergency Procedures: Spill Response
In the event of a spill of this compound, immediate and appropriate action is required to mitigate the hazard.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Consult the SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures.
-
Use Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.
-
Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to absorb the liquid.[1]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chlorobenzotrifluoride
Welcome to your essential guide for the safe handling of 2-Chlorobenzotrifluoride (CAS No. 88-16-4). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, this compound is a valuable tool in the modern laboratory.[1][2] However, its utility is matched by a specific hazard profile that demands rigorous adherence to safety protocols. This document provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE), operational handling, and disposal of this compound, grounded in established safety science to ensure the well-being of all laboratory personnel.
Hazard Assessment: Understanding the Risks of this compound
Before any handling, a thorough understanding of the compound's chemical and toxicological properties is paramount. This compound is a flammable, colorless to pale yellow liquid that presents multiple hazards requiring stringent control measures.[1][3] The primary risks include its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][4][5]
Table 1: Chemical Properties and Hazard Identification
| Property | Value | Source(s) |
| CAS Number | 88-16-4 | [1][6][7] |
| Molecular Formula | C₇H₄ClF₃ | [1][7] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 152-153 °C | [1][3] |
| Flash Point | 44 - 57.5 °C (Closed Cup) | [1][3][4][7] |
| Density | ~1.37 g/cm³ at 20-25 °C | [1][3][7] |
| Vapor Pressure | 3.5 - 3.9 mmHg at 20-25 °C | [1][3] |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene | [1][3] |
GHS Hazard Classification:
According to the Globally Harmonized System (GHS), this compound is classified as follows, underscoring the necessity of the forthcoming PPE and handling protocols[1][7][8]:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1][7][8]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a scientifically-informed barrier between the researcher and potential harm. The following protocol is designed to provide comprehensive protection against the specific hazards of this compound.
Eye and Face Protection
-
Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]
-
Causality: this compound causes serious eye irritation.[1][8] Goggles provide a seal around the eyes to protect against splashes. When there is a significant risk of splashing, a face shield should be worn in addition to goggles for full facial protection.[5]
Skin Protection
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][4][5] While specific breakthrough time studies for this compound are not widely published, gloves made of nitrile rubber, neoprene, or PVC are recommended for similar halogenated aromatic compounds and offer a strong starting point for your internal risk assessment.[10] Always inspect gloves for tears or holes before use.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4] A flame-resistant lab coat is recommended. For procedures with a higher risk of splashing, chemical-resistant aprons or suits should be utilized. All protective clothing should be clean and put on before work begins.[5] Contaminated clothing must be removed promptly and laundered by trained personnel before reuse.[5][11]
Respiratory Protection
-
Standard Operations: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[9]
-
Above Exposure Limits: If workplace conditions exceed established exposure limits or if a fume hood is not available, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[7]
-
Causality: Vapors can cause respiratory tract irritation and may lead to central nervous system depression.[1][4] Inhalation of fluoride compounds can also have systemic toxic effects.[4]
Table 2: PPE Summary for Handling this compound
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations |
| Eye/Face | Chemical safety goggles | Goggles and a full-face shield |
| Hands | Nitrile or neoprene gloves | Double-gloving with appropriate materials |
| Body | Flame-resistant lab coat | Chemical-resistant apron or suit |
| Respiratory | Use within a chemical fume hood | NIOSH-approved respirator with organic vapor cartridge |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures that safety protocols are integrated into the workflow, minimizing the risk of exposure or accident.
Step 1: Preparation and Pre-Use Checks
-
Verify Ventilation: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as outlined in Section 2.
-
Ready Safety Equipment: Ensure that an eyewash station and a safety shower are unobstructed and have been recently tested.[4][5]
-
Prepare Spill Kit: Have a spill kit rated for flammable liquids readily accessible. The kit should contain an inert absorbent material like vermiculite, sand, or earth.[4]
Step 2: Handling and Transfer
-
Grounding: When transferring the material from a larger container, ground and bond both the source and receiving containers to prevent static discharge, which can ignite flammable vapors.[4][9]
-
Use Appropriate Tools: Employ spark-proof tools and explosion-proof equipment for all transfer operations.[4][8]
-
Controlled Dispensing: Dispense the required amount of this compound slowly and carefully to avoid splashing and minimize vapor generation.
-
Secure Containers: Keep all containers tightly closed when not in use.[1][4]
Step 3: Storage
-
Designated Area: Store this compound in a designated "Flammables-area".[4]
-
Environmental Conditions: The storage location must be cool, dry, and well-ventilated, away from sources of heat, sparks, and open flames.[1][4][5]
-
Incompatible Materials: Store separately from incompatible substances, particularly strong oxidizing agents (like perchlorates, peroxides) and strong bases.[1][3][5][6]
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Contingency and Disposal Plan
Even with meticulous planning, accidents can happen. A clear, actionable contingency plan is essential.
Spill Response
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[11] Alert colleagues and the lab supervisor.
-
Control Ignition Sources: Immediately remove all sources of ignition (sparks, flames, hot surfaces).[4][11]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain Spill: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[4][11] Use non-sparking tools to collect the absorbed material.[4]
-
Collect Waste: Place the contaminated absorbent into a suitable, sealable container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Waste Disposal
Chemical waste generators must adhere to strict regulations.
-
Classification: Determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[4]
-
Consult Regulations: Waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[4][11]
-
Containerization: Collect all this compound waste, including contaminated absorbents and PPE, in designated, properly labeled, and sealed containers.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in general trash.[12]
By integrating these safety protocols into your standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
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Material Safety Data Sheet - this compound, 99% . Cole-Parmer.
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This compound - Safety Data Sheet . ChemicalBook.
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CHLOROBENZOTRIFLUORIDE HAZARD SUMMARY . NJ.gov.
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This compound 99% 88-16-4 . Sigma-Aldrich.
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p-CHLOROBENZOTRIFLUORIDE . CAMEO Chemicals - NOAA.
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Common Name: CHLOROBENZOTRIFLUORIDE . NJ.gov.
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1-Chloro-4-(trifluoromethyl)benzene . PubChem.
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SILVER FERN CHEMICAL, INC. Safety Data Sheet p-Chlorobenzotrifluoride (PCBTF) . Silver Fern Chemical, Inc.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
